molecular formula C4H2ClN5 B1605628 6-Chlorotetrazolo[1,5-b]pyridazine CAS No. 21413-15-0

6-Chlorotetrazolo[1,5-b]pyridazine

Cat. No.: B1605628
CAS No.: 21413-15-0
M. Wt: 155.54 g/mol
InChI Key: RRBQGBYFXZPPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorotetrazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C4H2ClN5 and its molecular weight is 155.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 185169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQGBYFXZPPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307001
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21413-15-0
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,3,4]tetrazolo[1,5-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMQ7UMU45Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Chlorotetrazolo[1,5-b]pyridazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chlorotetrazolo[1,5-b]pyridazine: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of heterocyclic chemistry, certain scaffolds emerge as exceptionally versatile and potent building blocks. This compound is one such molecule. Its unique fusion of a pyridazine ring, known for its presence in numerous bioactive compounds, with a high-nitrogen tetrazole ring endows it with a distinct reactivity profile and a wide range of potential applications. This guide is crafted for the practicing researcher and drug development professional. It moves beyond a simple recitation of data to provide a deeper understanding of the molecule's behavior, the rationale behind its synthesis, and its strategic utility in the laboratory. We will explore its spectroscopic signature, delve into the mechanics of its reactivity, and highlight its role as a key intermediate in the synthesis of novel chemical entities for medicinal chemistry and materials science.

Molecular Profile and Physicochemical Characteristics

This compound is a bicyclic aromatic heterocycle. The electron-withdrawing nature of the fused tetrazole ring system, combined with the chloro-substituent, significantly influences the electronic properties and reactivity of the pyridazine core.[1]

Caption: Chemical structure of this compound.

A critical structural aspect of this molecule is the annulated tetrazole ring. Heterocycles containing an azido group adjacent to a nitrogen atom can potentially exist in equilibrium with a fused tetrazole ring structure. This is known as azide-tetrazole tautomerism.[2][3] In the case of this compound, experimental evidence from infrared spectroscopy confirms its existence predominantly in the fused tetrazole form. The IR spectrum notably lacks the characteristic strong absorption band for an azide group, which typically appears in the 2000-2200 cm⁻¹ region.[1][4] This stability in the tetrazole form is crucial for its predictable reactivity and handling.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₄H₂ClN₅[1][5]
Molecular Weight 155.54 g/mol [1][5]
CAS Number 21413-15-0[5]
Appearance Solid (typical)
SMILES C1=CC(=NN2C1=NN=N2)Cl[5]
InChIKey RRBQGBYFXZPPAH-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The most reliable and scalable synthesis of this compound utilizes 3,6-dichloropyridazine as a readily available starting material.[1][6] The process is a robust, two-step sequence that offers high yields and purity.[1][7]

Synthesis_Workflow start 3,6-Dichloropyridazine intermediate 1-(6-chloropyridazin-3-yl)hydrazine start->intermediate Step 1: Nucleophilic Substitution reagent1 Hydrazine (N₂H₄) Ethanol, RT reagent1->intermediate product This compound intermediate->product Step 2: Diazotization & Cyclization reagent2 Sodium Nitrite (NaNO₂) Aqueous Acid, 0-5 °C reagent2->product

Caption: Two-step synthesis of this compound.

Step 1: Hydrazinolysis of 3,6-Dichloropyridazine

The synthesis commences with the selective nucleophilic substitution of one chlorine atom on the 3,6-dichloropyridazine ring with hydrazine.[1] This reaction proceeds with excellent regioselectivity, favoring substitution at the 3-position. This preference can be attributed to electronic factors and reduced steric hindrance compared to the 6-position, leading to high yields of 1-(6-chloropyridazin-3-yl)hydrazine.[1]

Step 2: Diazotization and Intramolecular Cyclization

The resulting hydrazinyl intermediate is then treated with sodium nitrite in an acidic medium at reduced temperatures (e.g., an ice bath).[6] This classical diazotization reaction converts the terminal hydrazine amine into a highly reactive diazonio group. This group is immediately trapped via intramolecular cyclization with the adjacent pyridazine ring nitrogen, forming the stable, fused tetrazole ring system and yielding the final product quantitatively.[6]

Detailed Experimental Protocol: Synthesis

Materials: 3,6-dichloropyridazine, Hydrazine hydrate, Ethanol, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Deionized water, Ice.

Procedure:

  • Step 1: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol at room temperature.

  • To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise. The reaction is typically exothermic. Maintain the temperature around 25-30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. The product, 1-(6-chloropyridazin-3-yl)hydrazine, often precipitates from the solution.

  • Isolate the intermediate by filtration, wash with cold ethanol, and dry under vacuum.[1]

  • Step 2: Prepare a solution of the dried intermediate (1.0 eq) in dilute hydrochloric acid, and cool the flask in an ice-water bath to 0-5 °C.

  • Separately, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirring, cold solution of the intermediate. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.[7]

  • The product, this compound, will precipitate. Isolate the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is typically obtained in high yield and purity.[6]

A Note on Safety and Synthetic Strategy

An alternative approach to functionalized tetrazolo[1,5-b]pyridazines might involve the highly energetic and potentially explosive intermediate, 6-azidotetrazolo[1,5-b]pyridazine.[7][8] This compound has a very high nitrogen-to-carbon ratio and has been reported to detonate spontaneously.[8] The synthesis of this compound as described above provides a significantly safer and more stable handle. The chlorine atom can be subsequently displaced in a controlled manner, making this chloro-derivative the preferred strategic intermediate for accessing a wide array of substituted analogs.[7][8]

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data

TechniqueObservationInterpretation
¹H NMR Two doublets in the aromatic region (δ 7.0-8.5 ppm).[1]Corresponds to the two vicinally-coupled protons on the pyridazine ring.
¹³C NMR Four distinct signals.[1]Confirms the four unique carbon environments in the bicyclic system.
Mass Spec (EI) M⁺ peak at m/z 155 and M⁺+2 peak at m/z 157 (approx. 3:1 ratio).[1]Characteristic isotopic pattern for a monochlorinated compound.
Infrared (IR) Bands at ~1600-1650 cm⁻¹ and ~750-850 cm⁻¹.[1] Absence of a band at ~2000-2200 cm⁻¹.[1]C=N/C=C stretches of the aromatic system and C-Cl stretch, respectively. Confirms the absence of an azide tautomer.
  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is simple and diagnostic, displaying two distinct signals for the aromatic protons on the pyridazine ring.[1] These appear as doublets due to coupling with each other.[1]

  • Mass Spectrometry (MS): Mass spectrometric analysis provides clear evidence of the molecular weight and elemental composition. The molecular ion peak is observed at an m/z of 155, corresponding to the mass of the molecule with the ³⁵Cl isotope. A prominent peak at m/z 157, with roughly one-third the intensity, is also observed, which is characteristic of the natural abundance of the ³⁷Cl isotope.[1] Common fragmentation patterns involve the loss of dinitrogen (N₂) from the tetrazole ring.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic C-N stretching vibrations for the heterocyclic system between 1600-1650 cm⁻¹.[1] A band in the region of 750-850 cm⁻¹ confirms the presence of the carbon-chlorine bond.[1] As previously mentioned, the most telling feature is the silent region between 2000-2200 cm⁻¹, definitively ruling out the presence of the azide tautomer.[1]

Chemical Reactivity: A Versatile Electrophile

The key to the synthetic utility of this compound lies in the high reactivity of its chlorine atom towards nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing effect of the fused tetrazole ring makes the C6 position of the pyridazine ring highly electron-deficient and thus susceptible to attack by nucleophiles.[1]

SNAr_Mechanism Reactant This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Attack at C6 Product 6-Substituted Product + Chloride (Cl⁻) Intermediate->Product Elimination of Cl⁻ (Rearomatization)

Caption: General mechanism for SₙAr on this compound.

This reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridazine ring is then restored by the expulsion of the chloride leaving group, yielding the substituted product.

This transformation is highly efficient with a broad range of nucleophiles, particularly primary and secondary amines. Reactions often proceed readily in polar solvents like ethanol at room temperature, with reported yields frequently in the 75-95% range.[1]

Representative Experimental Protocol: SₙAr with Morpholine

Materials: this compound, Morpholine, Ethanol.

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add morpholine (1.2-1.5 eq) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion (typically a few hours), the product may precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield 6-(morpholin-4-yl)tetrazolo[1,5-b]pyridazine.

Applications in Research and Development

The facile and high-yielding derivatization of this compound makes it a valuable scaffold for building molecular libraries for screening and optimization.

  • Medicinal Chemistry: The tetrazole ring is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. The tetrazolo[1,5-b]pyridazine core has been identified as a promising scaffold for developing novel therapeutic agents.[1] For instance, derivatives have been investigated as transcriptional inhibitors of MACC1 (Metastasis Associated in Colon Cancer 1), a key target for preventing cancer metastasis.[1] The ability to easily introduce diverse amine-containing side chains via SₙAr chemistry allows for rapid structure-activity relationship (SAR) studies.

  • Material Science: The high nitrogen content of the tetrazolo[1,5-b]pyridazine system makes it an attractive building block for the synthesis of advanced energetic materials.[1] The introduction of further nitrogen-rich groups (e.g., amino, nitro) can lead to compounds with high detonation performance characteristics and thermal stability.[1]

References

  • Petras, S. J., & Gleason, J. L. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 389–391. [Link]

  • Petras, S. J., & Gleason, J. L. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews. [Link]

  • PubChem. (n.d.). 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H). [Link]-one_and_2-azido-4-chloro-6-phenylpyrimidine)

  • Akelah, A. A., & Selim, V. R. (2012). Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 1-15. [Link]

  • Beilstein Journals. (2024, March 28). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 6-Chlorotetrazolo[1,5-b]pyridazine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chlorotetrazolo[1,5-b]pyridazine (CAS No. 21413-15-0), a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthetic protocols, characteristic reactivity, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction and Chemical Identity

This compound is a fused heterocyclic compound featuring a pyridazine ring merged with a tetrazole ring.[1] This structural arrangement confers unique electronic properties and a specific reactivity profile, making it a valuable scaffold in organic synthesis. The high nitrogen content and the presence of a reactive chlorine atom at the 6-position establish it as an important precursor for developing novel pharmaceuticals and advanced energetic materials.[1] The pyridazine core itself is considered a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2][3]

The key identifying features of this compound are summarized below.

PropertyValueReference
CAS Number 21413-15-0[4]
Molecular Formula C₄H₂ClN₅[4][5]
Molecular Weight 155.55 g/mol [4][5]
IUPAC Name This compound[4]
Canonical SMILES C1=CC(=NN2C1=NN=N2)Cl[4][5]
InChI Key RRBQGBYFXZPPAH-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Pathway

The most prevalent and efficient synthesis of this compound commences with the commercially available precursor, 3,6-dichloropyridazine.[1][6][7] The process is a robust two-step sequence that delivers the final product in high yield.

Synthetic Workflow

The synthesis involves an initial nucleophilic substitution followed by a diazotization-induced cyclization.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Diazotization & Cyclization A 3,6-Dichloropyridazine reagent1 + Hydrazine (in Ethanol, RT) A->reagent1 B 1-(6-chloropyridazin-3-yl)hydrazine C 1-(6-chloropyridazin-3-yl)hydrazine reagent1->B High Yield reagent2 + NaNO₂ / Acid (Ice Bath) C->reagent2 D This compound reagent2->D Quantitative

Caption: Synthetic pathway for this compound.

Mechanistic Rationale

The reaction mechanism begins with the selective nucleophilic attack of hydrazine on one of the carbon atoms of the 3,6-dichloropyridazine ring.[1] This is followed by the elimination of hydrogen chloride to form the key intermediate, 1-(6-chloropyridazin-3-yl)hydrazine.[1][8] In the subsequent step, diazotization of the terminal hydrazine nitrogen with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures leads to an unstable diazonio group, which rapidly cyclizes to form the fused, aromatic tetrazole ring system, yielding the target compound quantitatively.[8]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-dichloropyridazine in ethanol at room temperature.

  • To this solution, add hydrazine hydrate dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(6-chloropyridazin-3-yl)hydrazine as a stable intermediate.[8]

Step 2: Synthesis of this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine obtained from Step 1 in an aqueous acidic solution (e.g., HCl) and cool the mixture in an ice bath to 0-5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of the hydrazine derivative. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[6][7]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The product is typically obtained in high purity and yield.[8]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is characterized by two distinct signals in the aromatic region (typically between δ 7.0 and 8.5 ppm), appearing as doublets.[1] These signals correspond to the two vicinal protons on the pyridazine ring, with their coupling constant reflecting their adjacent positions.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. Key features include C-N stretching vibrations for the aromatic heterocyclic system in the 1600-1650 cm⁻¹ range and a C-Cl stretching vibration at approximately 750-850 cm⁻¹.[1]

  • Mass Spectrometry (MS) : Mass analysis shows a characteristic molecular ion peak (M⁺) at m/z 155.[1] A crucial diagnostic feature is the isotopic pattern of the molecular ion, which displays an (M+2)⁺ peak at m/z 157 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[1]

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the high reactivity of the chlorine atom at the 6-position. This C-Cl bond is highly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the fused tetrazole ring system significantly activates the pyridazine ring towards nucleophilic attack, making the chlorine atom an excellent leaving group.[1] This allows for the facile introduction of a wide array of functional groups. Reactions with various amines, for instance, proceed smoothly in ethanol at room temperature, highlighting the favorable kinetics of these transformations.[1][8]

SNAr_Reaction start 6-Chlorotetrazolo [1,5-b]pyridazine product 6-Substituted-tetrazolo [1,5-b]pyridazine start->product SₙAr Reaction (+ Base, Solvent, Temp) nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Drug_Discovery_Workflow cluster_library Chemical Library of Derivatives core This compound (Core Scaffold) reaction_hub Parallel SₙAr Reactions core->reaction_hub deriv1 Derivative 1 (R-NH₂) reaction_hub->deriv1 deriv2 Derivative 2 (R-OH) reaction_hub->deriv2 deriv3 Derivative 3 (R-SH) reaction_hub->deriv3 deriv_n Derivative 'n' reaction_hub->deriv_n screening High-Throughput Biological Screening deriv1->screening deriv2->screening deriv3->screening deriv_n->screening hit Hit Identification & Lead Optimization screening->hit

Sources

An In-depth Technical Guide to the Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-chlorotetrazolo[1,5-b]pyridazine, a valuable heterocyclic compound, from the readily available starting material, 3,6-dichloropyridazine. This document delves into the mechanistic underpinnings of the synthetic routes, offers detailed, field-proven experimental protocols, and addresses critical safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely perform this synthesis and utilize the product in further chemical transformations. Emphasis is placed on explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical process.

Introduction: The Significance of this compound

This compound is a fused heterocyclic system of considerable interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a tetrazole ring fused to a pyridazine core, imparts unique chemical properties and a high nitrogen content.[1] The tetrazole moiety is a well-known bioisostere for carboxylic acids, often enhancing metabolic stability and cell permeability of drug candidates.[1] Consequently, this compound serves as a crucial building block and intermediate in the synthesis of novel pharmaceutical compounds.[1]

The chlorine atom at the 6-position is a key functional handle, acting as a leaving group for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.[1][2] Research has demonstrated its utility in developing new drugs and advanced materials.[1]

Synthetic Pathways and Mechanistic Insights

The primary and most direct route to this compound from 3,6-dichloropyridazine involves a reaction with an azide source, typically sodium azide. However, a safer and often higher-yielding two-step method proceeds via a hydrazine intermediate followed by diazotization.

Two-Step Synthesis via Hydrazine Intermediate (Recommended Method)

This method avoids the direct use of large quantities of sodium azide with the chlorinated pyridazine at elevated temperatures, mitigating some of the risks associated with potentially explosive intermediates.

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

The initial step involves the nucleophilic aromatic substitution (SNAr) of one chlorine atom on 3,6-dichloropyridazine with hydrazine.

G reactant 3,6-Dichloropyridazine intermediate 1-(6-chloropyridazin-3-yl)hydrazine reactant->intermediate Ethanol, RT reagent1 Hydrazine (N2H4)

Caption: Step 1: Formation of the hydrazine intermediate.

The reaction proceeds readily in a protic solvent like ethanol at room temperature, affording the monosubstituted product in high yield.[2] The choice of hydrazine as the nucleophile is crucial for the subsequent cyclization step.

Step 2: Diazotization and Intramolecular Cyclization

The synthesized 1-(6-chloropyridazin-3-yl)hydrazine is then diazotized using sodium nitrite in an acidic medium. The resulting diazonium species undergoes spontaneous intramolecular cyclization to form the stable tetrazole ring.

G intermediate 1-(6-chloropyridazin-3-yl)hydrazine product This compound intermediate->product Ice bath reagent2 Sodium Nitrite (NaNO2) Acid (e.g., HCl)

Caption: Step 2: Diazotization and cyclization to the final product.

This reaction is typically performed at low temperatures (in an ice bath) to control the exothermic diazotization process and ensure quantitative conversion to the desired product.[2] This two-step approach is reported to provide an 89% overall yield.[3][4]

Direct Azidation (Caution Advised)

A one-pot synthesis from 3,6-dichloropyridazine using sodium azide is also reported. This method involves the substitution of a chlorine atom with an azide group, followed by an intramolecular cyclization.

G reactant 3,6-Dichloropyridazine intermediate [6-Azido-3-chloropyridazine] reactant->intermediate DMSO, 60°C reagent Sodium Azide (NaN3) product This compound intermediate->product Valence Isomerization

Caption: Direct synthesis of this compound.

This reaction is typically carried out in a polar aprotic solvent like DMSO at elevated temperatures.[4][5] However, it is crucial to note that attempts to use a single equivalent of sodium azide to achieve monosubstitution are often unsuccessful. The product, this compound, is reportedly more reactive towards SNAr than the starting material, 3,6-dichloropyridazine.[3] This can lead to the formation of the highly explosive and hazardous byproduct, 6-azidotetrazolo[1,5-b]pyridazine.[3][4]

A Note on the Hazardous Byproduct: The reaction of 3,6-dichloropyridazine with excess sodium azide can lead to the formation of 6-azidotetrazolo[1,5-b]pyridazine, a compound with an extremely high nitrogen content that has been reported to detonate spontaneously.[3][4] Therefore, the direct azidation route requires extreme caution and stringent safety measures.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should always conduct their own risk assessments and adhere to all institutional safety policies.

Recommended Two-Step Synthesis

Materials and Equipment:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine [2]

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound [2]

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine in a mixture of hydrochloric acid and water in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise. Vigorous stirring is essential during this addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period.

  • The product will precipitate from the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.

Parameter Step 1: Hydrazinolysis Step 2: Diazotization
Solvent EthanolWater/HCl
Temperature Room Temperature0-5 °C (Ice Bath)
Key Reagents Hydrazine HydrateSodium Nitrite, HCl
Work-up FiltrationFiltration
Reported Yield HighQuantitative

Table 1: Summary of Reaction Conditions for the Two-Step Synthesis.

Safety and Handling Precautions

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8] It is recommended to wear double gloves.[6]

  • Have an emergency plan and access to a safety shower and eyewash station.

Chemical-Specific Hazards:

  • 3,6-Dichloropyridazine: This compound is a nitrogen-containing heterocyclic and should be handled with care.[9]

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[6][8] It reacts with acids to produce highly toxic and explosive hydrazoic acid gas.[6] It can also form explosive heavy metal azides; therefore, contact with metals such as lead, copper, and brass in pipes or on spatulas should be avoided.[6][8] All waste containing sodium azide must be disposed of as hazardous waste.[8][10]

  • Hydrazine (N₂H₄): Hydrazine is a corrosive and flammable liquid. It is also a suspected carcinogen. Handle with extreme caution.

  • 6-Azidotetrazolo[1,5-b]pyridazine (Potential Byproduct): This compound is a dangerously explosive material and should be handled with extreme caution, preferably behind a blast shield.[3][4][5]

Characterization of this compound

Confirmation of the synthesized product's identity and purity is essential. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show two distinct signals for the aromatic protons on the pyridazine ring.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-N stretching vibrations of the heterocyclic system and the C-Cl stretching vibration.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak with a characteristic isotopic pattern for a chlorine-containing compound.[1]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion and Future Outlook

The synthesis of this compound from 3,6-dichloropyridazine is a well-established and crucial transformation for medicinal and materials chemists. While direct azidation presents significant safety hazards due to the potential formation of explosive byproducts, the two-step synthesis via a hydrazine intermediate offers a safer and more reliable alternative. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can effectively synthesize this valuable building block for further derivatization and application in their respective fields. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

References

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(2), 133-139. [Link]

  • Gleason, J. L., et al. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019, September 19). Sodium Azide NaN3. [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: SODIUM AZIDE. [Link]

  • The University of Tennessee Health Science Center, Office of Research Safety Affairs. (2019, July 2). Lab Safety Guideline: Sodium Azide. [Link]

  • ACS Publications. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

Sources

The Formation of 6-Chlorotetrazolo[1,5-b]pyridazine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorotetrazolo[1,5-b]pyridazine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and as a versatile synthetic intermediate.[1][2] This in-depth technical guide provides a comprehensive examination of the primary mechanisms governing its formation, offering field-proven insights into the synthetic pathways, reaction dynamics, and critical safety considerations. We will dissect two principal synthetic routes originating from 3,6-dichloropyridazine, scrutinizing the underlying principles of nucleophilic aromatic substitution, azide-tetrazole tautomerism, and diazotization reactions. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary for the safe and efficient synthesis of this important molecule.

Introduction: The Significance of the Tetrazolo[1,5-b]pyridazine Core

The fusion of a tetrazole ring with a pyridazine system imparts a distinct chemical character to the this compound molecule. The high nitrogen content and the electron-withdrawing nature of the fused ring system make it a valuable building block in the development of novel therapeutic agents and energetic materials.[2] Its derivatives have shown promise in various pharmacological applications, underscoring the importance of understanding its synthesis.[3][4][5][6][7] A thorough grasp of its formation mechanism is not merely an academic exercise but a prerequisite for optimizing reaction conditions, maximizing yields, and ensuring the safety of laboratory personnel.

Mechanistic Pathways to this compound

The synthesis of this compound is predominantly achieved via two distinct and reliable routes starting from the commercially available 3,6-dichloropyridazine. Each pathway presents its own set of mechanistic intricacies, advantages, and safety considerations.

Route 1: Nucleophilic Aromatic Substitution with Sodium Azide and Subsequent Isomerization

This route, while historically significant, involves hazardous intermediates and requires stringent safety protocols. The overall transformation is a sequential process involving a nucleophilic aromatic substitution (SNAr) followed by an intramolecular azide-tetrazole cyclization.[8]

2.1.1. The SNAr Mechanism: Formation of the Azidopyridazine Intermediate

The reaction is initiated by the nucleophilic attack of the azide ion (N₃⁻) on the electron-deficient pyridazine ring. The pyridazine ring is activated towards nucleophilic attack by the presence of the two electronegative nitrogen atoms and the two chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10][11]

It is crucial to note that attempts to synthesize this compound by using a single equivalent of sodium azide are generally unsuccessful.[12] This is because the initial mono-substituted product, 6-azido-3-chloropyridazine, is more reactive towards further SNAr than the starting 3,6-dichloropyridazine. The electron-donating character of the azido group (through resonance) in the mono-substituted intermediate does not sufficiently deactivate the ring towards a second substitution. This leads predominantly to the formation of the diazido species, 6-azidotetrazolo[1,5-b]pyridazine.[8][13]

2.1.2. Azide-Tetrazole Isomerism: The Ring-Closure Step

The formation of the tetrazole ring is a classic example of ring-chain tautomerism, specifically azide-tetrazole isomerism.[14] This intramolecular cyclization is a concerted process where the terminal nitrogen of the azide moiety attacks the adjacent ring nitrogen, leading to the formation of the fused tetrazole ring.[15]

Theoretical studies suggest that this process begins with the loss of linearity of the azide group, allowing the terminal nitrogen to approach the ring nitrogen.[15] The subsequent formation of the new N-N bond is influenced by factors such as orbital delocalization and electrostatic interactions. The equilibrium between the open-chain azido form and the closed-ring tetrazole form can be influenced by the solvent and the electronic nature of other substituents on the ring.[14] In the case of the pyridazine system, the fused tetrazole ring is generally the more thermodynamically stable isomer.

2.1.3. Critical Safety Considerations for the Azide Route

The intermediate and the final product of the reaction with excess sodium azide, 6-azidotetrazolo[1,5-b]pyridazine, is a high-nitrogen content, energetic material that has been reported to detonate spontaneously and is sensitive to heat, friction, and impact.[8][13] Therefore, this synthetic route is fraught with significant risk. It is strongly recommended to avoid the isolation of this compound and, if possible, to use a safer alternative synthetic pathway.

A safer "one-pot" modification of this route has been developed, which involves the in situ hydrolysis of the hazardous azide intermediate to the more stable 6-hydroxytetrazolo[1,5-b]pyridazine.[8]

Route 2: A Safer and High-Yielding Approach via Hydrazine and Diazotization

A more convenient, higher-yielding, and significantly safer route to this compound involves a two-step process: the formation of a hydrazinylpyridazine intermediate followed by diazotization.[2][12][16]

2.2.1. Step 1: Regioselective Monosubstitution with Hydrazine

The reaction of 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent like ethanol at room temperature leads to the regioselective formation of 1-(6-chloropyridazin-3-yl)hydrazine in high yields (typically exceeding 85%).[2] The preferential substitution at one of the chlorine atoms is attributed to a combination of electronic and steric factors. The hydrazine acts as a potent nucleophile, and the reaction proceeds via the SNAr mechanism as described previously.

2.2.2. Step 2: Diazotization and Intramolecular Cyclization

The resulting 1-(6-chloropyridazin-3-yl)hydrazine is then treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) at low temperatures (ice bath).[16] This reaction proceeds through the following mechanistic steps:

  • Formation of the Diazonium Salt: The primary amino group of the hydrazine moiety is converted into a diazonium salt by the action of nitrous acid (formed in situ from NaNO₂ and HCl).

  • Intramolecular Cyclization: The terminal nitrogen of the resulting diazonium salt moiety then acts as an electrophile and is attacked by the adjacent ring nitrogen atom in an intramolecular cyclization reaction.

  • Deprotonation: Subsequent loss of a proton results in the formation of the stable, aromatic tetrazole ring, yielding this compound.

This diazotization route is generally preferred due to its high yields, milder reaction conditions, and avoidance of dangerously explosive azide intermediates.

Experimental Protocols

The following protocols are provided for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.

Protocol for Route 2: Synthesis via Hydrazine and Diazotization

This is the recommended and safer method for the synthesis of this compound.

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • Materials:

    • 3,6-Dichloropyridazine

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add hydrazine hydrate to the solution at room temperature.

    • Stir the reaction mixture at room temperature for the appropriate time (the reaction can be monitored by TLC).

    • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Materials:

    • 1-(6-Chloropyridazin-3-yl)hydrazine

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

  • Procedure:

    • Suspend 1-(6-chloropyridazin-3-yl)hydrazine in a mixture of concentrated HCl and water in a beaker, and cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.

    • Stir the reaction mixture in the ice bath for a specified period.

    • The resulting precipitate is the desired product, this compound.

    • Collect the solid by filtration, wash with cold water, and dry.

Protocol for the Safer, One-Pot Hydrolysis of the Azide Intermediate

For research contexts that require exploration of the azide route, this modified protocol avoids the isolation of the hazardous 6-azidotetrazolo[1,5-b]pyridazine.[8]

  • Materials:

    • 3,6-Dichloropyridazine

    • Sodium azide (NaN₃)

    • Dimethyl sulfoxide (DMSO)

    • Sodium hydroxide (NaOH)

    • Water

    • Ethyl acetate

  • Procedure:

    • CRITICAL: Perform all steps behind a blast shield.

    • In a round-bottom flask, combine 3,6-dichloropyridazine and sodium azide in DMSO.

    • Heat the mixture at 60 °C for 6 hours.

    • Cool the reaction mixture to room temperature and dilute with a large volume of water.

    • Add 5 equivalents of sodium hydroxide to the aqueous mixture.

    • Heat the resulting mixture at 60 °C for 2 hours to facilitate the hydrolysis of the azide intermediate.

    • After cooling, the aqueous layer can be worked up to isolate the 6-hydroxytetrazolo[1,5-b]pyridazine.

Data and Workflow Visualization

Comparative Data of Synthetic Routes
ParameterRoute 1 (via Sodium Azide)Route 2 (via Hydrazine/Diazotization)
Starting Material 3,6-Dichloropyridazine3,6-Dichloropyridazine
Key Reagents Sodium AzideHydrazine, Sodium Nitrite, HCl
Intermediate(s) 6-Azido-3-chloropyridazine, 6-Azidotetrazolo[1,5-b]pyridazine1-(6-Chloropyridazin-3-yl)hydrazine
Reported Yield Variable, often used in situHigh (often quantitative for the second step)[16]
Safety Concerns Extreme Explosion Hazard of azide intermediate/byproduct[8][13]Standard handling of hydrazine and acidic solutions
Advantages Direct conversion (in theory)High yield, safer, milder conditions
Disadvantages Hazardous, formation of diazide byproductTwo distinct synthetic steps
Mechanistic Diagrams

SNAr_Mechanism cluster_0 Route 1: SNAr and Azide-Tetrazole Isomerization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Meisenheimer_Complex Meisenheimer-like Intermediate 3,6-Dichloropyridazine->Meisenheimer_Complex + N3- Azidopyridazine 6-Azido-3-chloropyridazine Meisenheimer_Complex->Azidopyridazine - Cl- Tetrazole_Product This compound Azidopyridazine->Tetrazole_Product Intramolecular Cyclization

Caption: SNAr mechanism for the formation of the azidopyridazine intermediate.

Diazotization_Mechanism cluster_1 Route 2: Hydrazine Substitution and Diazotization Dichloropyridazine 3,6-Dichloropyridazine Hydrazinylpyridazine 1-(6-Chloropyridazin-3-yl)hydrazine Dichloropyridazine->Hydrazinylpyridazine + H2NNH2 Diazonium_Intermediate Diazonium Salt Intermediate Hydrazinylpyridazine->Diazonium_Intermediate + NaNO2, HCl Final_Product This compound Diazonium_Intermediate->Final_Product Intramolecular Cyclization

Caption: Synthetic workflow for the hydrazine and diazotization route.

Conclusion

The synthesis of this compound offers a fascinating case study in heterocyclic chemistry, highlighting the interplay of nucleophilic aromatic substitution, tautomerism, and diazotization reactions. While the azide-based route provides a direct theoretical pathway, the inherent and severe explosion risks associated with its intermediates necessitate extreme caution and favor the adoption of safer alternatives. The two-step synthesis via a hydrazine intermediate and subsequent diazotization stands out as the superior method, offering high yields, operational simplicity, and a significantly improved safety profile. For researchers and drug development professionals, a comprehensive understanding of these mechanistic principles is paramount for the rational design of synthetic strategies and the responsible handling of these potent chemical entities.

References

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • Gleason, J. L., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety.
  • Petras, S. J., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine.
  • Liang, X. Q., et al. (2015). Theoretical studies on the mechanism of the azido-tetrazole of azido-s-triazine.
  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH.
  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(1), 12-17.
  • ACS Publications. Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Available from: [Link]

  • Abu-Eittah, R. H., et al. (2014). A theoretical DFT study on the structural parameters and azide–tetrazole equilibrium in substituted azidothiazole systems. Computational and Theoretical Chemistry, 1033, 52-59.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]

  • Giovannoni, M. P., et al. (2015). Further studies on pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones as potent and selective human A1 adenosine receptor antagonists. European Journal of Medicinal Chemistry, 90, 835-844.
  • Kosary, J., et al. (1987). ChemInform Abstract: Synthesis of 6H‐1,2,4‐Triazino‐1,2,4‐triazolopyridazines. Studies in the Field of Pyridazine Compounds. Part 22. ChemInform, 18(14).
  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link]

  • ACS Publications. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Available from: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • Kosary, J., et al. (1987). Studies in the field of pyridazine compounds. Part 21. Structural studies on 6-H-pyrimido[1,2-b]-1,2,4-triazolopyridazines. Pharmazie, 42(5), 314-316.

Sources

Navigating the Solubility Landscape of 6-Chlorotetrazolo[1,5-b]pyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 6-Chlorotetrazolo[1,5-b]pyridazine in Common Organic Solvents.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct quantitative solubility data for this specific compound is not extensively available in peer-reviewed literature, this document serves as a foundational guide, equipping researchers with the theoretical knowledge and practical methodologies to determine its solubility in various organic solvents. The principles and protocols outlined herein are designed to empower scientists to generate reliable and reproducible solubility data, a critical parameter in drug discovery, process development, and formulation science.

Understanding the Molecule: Physicochemical Context

This compound possesses a unique fused heterocyclic structure, integrating a tetrazole ring with a pyridazine core. This arrangement results in a molecule with a significant nitrogen content and a dipole moment, influencing its intermolecular interactions and, consequently, its solubility. The presence of the chlorine atom further modulates its electronic properties and potential for interactions with solvent molecules.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₂ClN₅
Molecular Weight155.55 g/mol
AppearanceExpected to be a crystalline solidGeneral knowledge of similar heterocyclic compounds
PolarityPolarInferred from the molecular structure

The high nitrogen content and the presence of the tetrazole ring suggest the potential for hydrogen bonding, while the overall structure indicates that π-π stacking interactions could also play a role in its solid-state packing and interaction with aromatic solvents.

The Theoretical Bedrock: Principles of Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the dissolved state.[1] This process can be conceptualized as two main steps: the energy required to overcome the crystal lattice energy of the solute and the energy released upon the solvation of the solute molecules by the solvent molecules.[1]

The overarching principle of "like dissolves like" provides a qualitative a priori estimation of solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of this compound suggests it will exhibit greater solubility in polar organic solvents.

Several factors influence solubility, including:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2]

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical.

  • Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.

A more quantitative prediction of solubility can be approached using concepts like Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[3][4] A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar.

A Practical Approach: Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until saturation is reached.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a robust framework for determining the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. For fine suspensions, centrifugation at the experimental temperature is recommended to achieve clear separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV/Vis spectrophotometric method.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to solvent in vials equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Sedimentation / Centrifugation equil1->sep1 samp1 Filter supernatant sep1->samp1 samp2 Dilute aliquot samp1->samp2 samp3 Analyze concentration (HPLC/UV-Vis) samp2->samp3 calc1 Calculate solubility samp3->calc1

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification

Accurate determination of the solute concentration in the saturated solution is paramount. Both HPLC and UV/Vis spectroscopy are suitable methods.

  • HPLC: Offers high specificity and sensitivity. A calibration curve of peak area versus concentration must be established using standard solutions of this compound.[6]

  • UV/Vis Spectroscopy: A simpler and faster method, provided the compound has a distinct chromophore and the solvent does not interfere with its absorption spectrum. A Beer-Lambert law calibration curve of absorbance versus concentration is required.[7]

Case Study: Solubility of the Structural Analogue 6-Chloropyridazin-3-amine

In the absence of direct data for this compound, examining the solubility of a structurally related compound, 6-chloropyridazin-3-amine, provides valuable insights. A study by Cao et al. (2013) reported the solubility of this compound in various organic solvents at different temperatures.[8][9]

Table 1: Experimentally Determined Solubility of 6-Chloropyridazin-3-amine at 298.15 K (25 °C)

SolventMolar Solubility (mol·L⁻¹)Qualitative Solubility
N,N-Dimethylformamide (DMF)HighVery Soluble
CyclohexanoneModerateSoluble
AcetoneModerateSoluble
MethanolModerateSoluble
EthanolLowSparingly Soluble
n-ButanolLowSparingly Soluble
Ethyl AcetateLowSlightly Soluble
TolueneVery LowVery Slightly Soluble

Data extrapolated and interpreted from Cao et al. (2013).[8][9]

Analysis of the Analogue's Solubility:

The high solubility in DMF, a polar aprotic solvent, is expected due to strong dipole-dipole interactions. The moderate solubility in ketones (cyclohexanone, acetone) and alcohols (methanol) highlights the importance of both polarity and hydrogen bonding capabilities of the solvent. The decreasing solubility in the series of alcohols (methanol > ethanol > n-butanol) correlates with the decreasing polarity and increasing nonpolar character of the alcohol. The low solubility in the nonpolar aromatic solvent toluene is consistent with the polar nature of the solute.

Expected Solubility Behavior of this compound:

Based on its structure, this compound is also a polar molecule. The tetrazole ring is known to be a bioisostere of a carboxylic acid group, suggesting a significant capacity for hydrogen bonding. Therefore, it is anticipated that this compound will exhibit a similar solubility trend to 6-chloropyridazin-3-amine, with a preference for polar aprotic and polar protic solvents. However, the presence of the fused tetrazole ring, with its additional nitrogen atoms, may lead to stronger crystal lattice forces, potentially resulting in overall lower solubility compared to the aminopyridazine analogue.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific experimental data for this compound remains to be published, the outlined theoretical principles and detailed experimental protocols empower researchers to generate this critical information. The case study of the structurally similar 6-chloropyridazin-3-amine offers valuable predictive insights into its likely solubility behavior.

It is strongly recommended that researchers experimentally determine the solubility of this compound in a range of solvents relevant to their specific applications. The generation and dissemination of such data will be of immense value to the scientific community, facilitating the advancement of research and development involving this promising heterocyclic compound.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Cao, X.-X., Liu, J.-Q., Lv, T.-T., & Yao, J.-C. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • PubChem. (n.d.). 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Cao, X.-X., Liu, J.-Q., Lv, T.-T., & Yao, J.-C. (2013). Correction to “Solubility of 6-Chloropyridazin-3-amine in Different Solvents”.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • JoVE. (2020). Solubility - Concept. Retrieved from [Link]

  • PubMed. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Retrieved from [Link]

  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

  • Jurnal UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • Wikipedia. (2023). Ultraviolet–visible spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorotetrazolo[1,5-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate and a scaffold for novel molecular entities necessitates a thorough understanding of its physicochemical properties, paramount among which is its thermal stability. This guide provides a comprehensive analysis of the thermal characteristics of this compound, consolidating available data and offering expert insights into its handling, decomposition, and potential hazards. While specific experimental thermogravimetric data for this compound is not widely published, this document establishes a robust framework for its expected thermal behavior based on analogous structures and theoretical principles.

Introduction: The Significance of this compound

This compound, with the molecular formula C₄H₂ClN₅, belongs to a class of nitrogen-rich heterocyclic compounds.[1][2] The fused tetrazole and pyridazine ring system endows it with unique electronic and structural features, making it a versatile building block in the synthesis of more complex molecules.[1][3] Its applications are primarily explored in two key areas:

  • Drug Discovery: The pyridazine core is a recognized pharmacophore in medicinal chemistry, and the tetrazole moiety can act as a bioisostere for carboxylic acids, enhancing metabolic stability and cell permeability. The chloro-substituent provides a reactive handle for further functionalization, allowing for the generation of diverse compound libraries for screening.

  • Materials Science: Nitrogen-rich compounds are often investigated for their potential as energetic materials.[1] While this compound itself is not primarily considered an explosive, its derivatives have been studied in this context.[4]

A critical aspect of working with such compounds is a comprehensive understanding of their thermal stability. This is not only crucial for safe handling and storage but also for defining the parameters of chemical reactions in which it is used as a reactant or intermediate.

Synthesis and Physicochemical Properties

The most common and efficient synthesis of this compound involves a two-step process starting from 3,6-dichloropyridazine.[5]

  • Hydrazine Substitution: 3,6-dichloropyridazine is reacted with hydrazine in ethanol at room temperature to yield 1-(6-chloropyridazin-3-yl)hydrazine.

  • Diazotization and Cyclization: The resulting hydrazine derivative is then treated with a diazotizing agent, such as sodium nitrite in an acidic medium, at low temperatures (ice bath) to facilitate the formation of the fused tetrazole ring.[5]

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction1 Hydrazine Substitution (Ethanol, RT) 3,6-Dichloropyridazine->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 Intermediate 1-(6-Chloropyridazin-3-yl)hydrazine Reaction1->Intermediate Reagents2 NaNO2, Acid (Ice Bath) Intermediate->Reagents2 Final_Product This compound Reagents2->Final_Product

Synthesis of this compound.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₄H₂ClN₅[2][3]
Molecular Weight155.55 g/mol [2][3]
AppearanceLight cream to yellow solid[6]
Melting Point109.3 °C[7]

Thermal Stability and Decomposition Analysis

The Influence of the Tetrazole Ring

The tetrazole ring is known for its high nitrogen content and can be a source of thermal instability due to the potential for extrusion of molecular nitrogen (N₂), a highly exothermic process. However, the fusion of the tetrazole ring to the pyridazine system creates an aromatic structure that significantly enhances its stability.[1]

Comparison with the Azido Analogue

The thermal stability of this compound is best understood in contrast to its azido analogue, 6-Azidotetrazolo[1,5-b]pyridazine. The azido derivative is notoriously unstable and has been reported to detonate spontaneously.[8][9] The chloro- derivative, on the other hand, is considered a much safer and more stable compound, making it a preferred synthetic intermediate.[8][9] This stark difference in stability highlights the significant influence of the substituent at the 6-position on the overall thermal properties of the molecule.

Predicted Decomposition Pathway

The thermal decomposition of this compound is expected to initiate with the fragmentation of the tetrazole ring, leading to the release of nitrogen gas. This is a common decomposition pathway for tetrazole-containing compounds. The pyridazine ring, being more stable, would likely decompose at higher temperatures. The presence of the chlorine atom may also influence the decomposition mechanism, potentially leading to the formation of chlorinated organic fragments and hydrogen chloride gas at elevated temperatures.

The following diagram outlines the proposed initial steps of thermal decomposition:

Decomposition_Pathway Start This compound Heat Δ (Heat) Start->Heat Decomp1 Nitrogen Extrusion Heat->Decomp1 Products1 N₂ Gas + Chloropyridazine Radical Intermediates Decomp1->Products1 Decomp2 Further Fragmentation Products1->Decomp2 Final_Products Various Gaseous and Solid Byproducts (e.g., HCN, HCl, char) Decomp2->Final_Products

Proposed thermal decomposition pathway.
Expected Thermal Analysis Profile

Based on the analysis of similar heterocyclic compounds, a hypothetical thermal analysis profile for this compound would likely show:

  • DSC: An endothermic peak corresponding to its melting point around 109.3°C, followed by an exothermic decomposition at a significantly higher temperature. The onset of decomposition is expected to be above 200°C, indicating good thermal stability for typical laboratory and pharmaceutical applications.

  • TGA: A sharp mass loss corresponding to the exothermic decomposition observed in the DSC, primarily due to the loss of N₂ and other small molecules.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of standardized thermal analysis techniques should be employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of decomposition.

Methodology:

  • A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.

  • The pan is hermetically sealed.

  • The sample is heated in a DSC instrument under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.

  • The resulting thermogram is analyzed for endothermic (melting) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the compound as a function of temperature.

Methodology:

  • An accurately weighed sample (5-10 mg) is placed in a TGA pan (typically ceramic or platinum).

  • The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss versus temperature.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the thermal runaway potential of the compound under adiabatic conditions.

Methodology:

  • A larger sample is placed in a sealed, robust container (a "bomb").

  • The bomb is placed in a calorimeter and heated in a stepwise manner.

  • At each step, the system is held to detect any self-heating.

  • If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature.

  • The temperature and pressure rise due to the exothermic decomposition are measured over time.

The following diagram illustrates the general workflow for thermal hazard assessment:

Thermal_Analysis_Workflow Sample This compound Sample DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA Data_Analysis Data Interpretation and Hazard Assessment DSC->Data_Analysis TGA->Data_Analysis ARC ARC Analysis (if warranted) Data_Analysis->ARC

Workflow for thermal stability assessment.

Safety and Handling Recommendations

Given its chemical structure, the following precautions are recommended when handling this compound:

  • Avoid Excessive Heat: While considered stable, prolonged exposure to high temperatures should be avoided. Reactions should be conducted with appropriate temperature control.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances.

Conclusion

This compound is a valuable and relatively stable heterocyclic compound with significant potential in drug discovery and materials science. While a detailed experimental analysis of its thermal decomposition is not widely available, its chemical structure and comparison with less stable analogues suggest good thermal stability under normal laboratory and industrial conditions. A thorough thermal hazard assessment using standard techniques such as DSC, TGA, and ARC is recommended for any large-scale applications or processes involving elevated temperatures to ensure safe operation.

References

  • PubChem. 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3,6-Dichloropyridazine. 2012-04-30.
  • Manasir, M., & Nikpour, M. Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(1), 1-8. 2021-03-01. [Link]

  • Fisher Scientific.
  • Alfa Aesar.
  • Google Patents. US4260756A - 6- And 8-heteroaryl-1,2,4-triazolo[4,3-b]pyridazines.
  • Huang, W., Tang, Y., Imler, G. H., & Parrish, D. A. Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(7), 3652–3657. 2020-01-31. [Link]

  • TCI Chemicals. SAFETY DATA SHEET: 6-Chloroimidazo[1,2-b]pyridazine. 2024-11-16.
  • PubChem. 6-Chloro-[2][3][6]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]

  • Google Patents. EP0029103B1 - 6- and 8-heteroaryl-1,2,4-triazolo(4,3-b)pyridazines.
  • PubChem. 6-Azidotetrazolo[1,5-b]pyridazine. National Center for Biotechnology Information. [Link]

  • Smith, R. L., & Alabugin, I. V. Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 2023, 30(6), 43–47. [Link]

  • PubChemLite. 6-chloro-[2][3][6]triazolo[1,5-b]pyridazine. [Link]

  • ACS Publications. Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • Al-Gorban, Z. M., et al. Synthesis, spectroscopy, crystal structure, TGA/DTA study, DFT and molecular docking investigations of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one. Journal of Molecular Structure, 1225, 129111. 2021-02-05. [Link]

Sources

The Chlorine Atom in 6-Chlorotetrazolo[1,5-b]pyridazine: A Gateway for Advanced Chemical Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fused heterocyclic system of tetrazolo[1,5-b]pyridazine is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] The synthetic accessibility and derivatization of this core are of paramount importance for the exploration of its chemical space in drug discovery programs. This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 6-chlorotetrazolo[1,5-b]pyridazine, a key building block for the synthesis of novel derivatives. We will delve into the underlying electronic factors governing its reactivity, provide detailed protocols for its nucleophilic substitution reactions, and offer expert guidance on the application of modern palladium-catalyzed cross-coupling methodologies. This guide is intended to be a practical resource for researchers, enabling the efficient and strategic derivatization of this important heterocyclic core.

Introduction: The Strategic Importance of the Tetrazolo[1,5-b]pyridazine Scaffold

The tetrazolo[1,5-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including its role in the development of anticancer and anti-inflammatory agents.[2][3] Its unique electronic and structural features allow it to act as a versatile scaffold for the design of novel therapeutic agents. The chlorine atom at the 6-position of this compound serves as a crucial synthetic handle, enabling the introduction of a wide variety of substituents and the construction of diverse chemical libraries for biological screening.[1]

This guide will focus on the chemical transformations of this key chlorine atom, providing both established methodologies and prospective strategies for the synthesis of novel derivatives.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available 3,6-dichloropyridazine. The process is a two-step sequence involving the formation of a hydrazinyl intermediate followed by diazotization and cyclization.[4]

Synthesis Pathway

Synthesis of this compound cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Diazotization & Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine 1-(6-Chloropyridazin-3-yl)hydrazine 1-(6-Chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->1-(6-Chloropyridazin-3-yl)hydrazine Hydrazine (EtOH, rt) Hydrazine Hydrazine Intermediate 1-(6-Chloropyridazin-3-yl)hydrazine This compound This compound Intermediate->this compound NaNO2, HCl (ice bath) NaNO2_HCl NaNO2_HCl

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(6-Chloropyridazin-3-yl)hydrazine [4]

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 1-(6-chloropyridazin-3-yl)hydrazine in high yield.

Step 2: Synthesis of this compound [4]

  • Suspend 1-(6-chloropyridazin-3-yl)hydrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C (ice bath).

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to afford this compound quantitatively.

The Highly Reactive Nature of the Chlorine Atom: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position of the tetrazolo[1,5-b]pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the fused tetrazole ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[5]

SNAr_Mechanism Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (stabilized by tetrazole ring) Start->Meisenheimer Nucleophilic Attack Product 6-Substituted-tetrazolo[1,5-b]pyridazine + Cl⁻ Meisenheimer->Product Elimination of Cl⁻

Caption: General mechanism of SNAr on this compound.

Reactions with N-Nucleophiles: A Robust and Versatile Transformation

The reaction of this compound with a variety of primary and secondary amines proceeds readily, often at room temperature in alcoholic solvents, to provide the corresponding 6-amino-tetrazolo[1,5-b]pyridazine derivatives in excellent yields.[5][6]

General Protocol for Amination: [6]

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

NucleophileProductYield (%)Reference
Morpholine6-(Morpholin-4-yl)tetrazolo[1,5-b]pyridazine95[5]
Piperazine6-(Piperazin-1-yl)tetrazolo[1,5-b]pyridazine85[5]
N-Methylpiperazine6-(4-Methylpiperazin-1-yl)tetrazolo[1,5-b]pyridazine90[5]
Reactions with O- and S-Nucleophiles: Expanding the Scope

While less documented for this specific scaffold, the high electrophilicity of the C6 position suggests that reactions with oxygen and sulfur nucleophiles should also be facile. Based on the reactivity of similar electron-deficient heterocycles, the following conditions can be proposed as a starting point for optimization.

Proposed Protocol for O-Alkoxylation:

  • To a solution of the desired alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the alkoxide in situ.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Proposed Protocol for S-Thiolation:

  • Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (50-80 °C) until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product. Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively reported in the literature, the successful application of these methods to other chloropyridazine derivatives provides a strong basis for their feasibility.[7][8][9]

Suzuki-Miyaura Coupling: For the Synthesis of 6-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide.[10] For the synthesis of 6-aryl-tetrazolo[1,5-b]pyridazines, the following conditions, adapted from successful couplings on related chloropyridazines, are recommended.[7]

Proposed Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base (e.g., Na2CO3, K2CO3, or Cs2CO3, 2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (N2 or Ar) at 80-110 °C for 4-12 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Coupling Reactants This compound + Ar-B(OH)₂ Conditions Pd Catalyst Base, Solvent, Heat Reactants->Conditions Product 6-Aryl-tetrazolo[1,5-b]pyridazine Conditions->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[11][12]

Proposed Protocol for Sonogashira Coupling:

  • To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine like triethylamine), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Filter the reaction mixture to remove any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: A Powerful Alternative for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a general and efficient method for the formation of C-N bonds.[13][14] It offers a powerful alternative to classical SNAr for the synthesis of 6-amino-tetrazolo[1,5-b]pyridazine derivatives, especially with less nucleophilic amines.

Proposed Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3 or a preformed Pd-ligand complex, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, or Cs2CO3, 1.5-2.5 eq) in a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the reaction vessel and heat to 80-120 °C for 4-24 hours.

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purify by column chromatography.

Conclusion and Future Outlook

The chlorine atom in this compound is a highly versatile synthetic handle that enables a wide range of chemical transformations. Its pronounced reactivity in nucleophilic aromatic substitution reactions, particularly with N-nucleophiles, is well-established and provides a reliable method for the synthesis of a variety of derivatives. Furthermore, the principles of modern palladium-catalyzed cross-coupling chemistry, as demonstrated on analogous pyridazine systems, strongly suggest that Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are highly viable strategies for the C-C and C-N bond-forming reactions on this scaffold.

The protocols and expert recommendations provided in this guide are intended to empower researchers in drug discovery and medicinal chemistry to efficiently explore the chemical space around the tetrazolo[1,5-b]pyridazine core. The continued development of novel synthetic methodologies will undoubtedly further expand the synthetic utility of this important building block, leading to the discovery of new therapeutic agents.

References

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. [Journal Name, Volume(Issue), pages]. (Please note: The full citation for this reference was not available in the provided search results, but the abstract confirms the described reactivity.)
  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. [Journal Name, Volume(Issue), pages]. (As above, full citation needed but the abstract confirms the synthesis.)
  • PubChem. (n.d.). Tetrazolo[1,5-b]pyridazine. Retrieved from [Link]

  • Stein, U., et al. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy, 168, 115698. [Link]

  • Journal of the American Chemical Society. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(5), 2533–2539. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • National Institutes of Health. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Journal Name, Volume(Issue), pages].
  • Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][15]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(21), 6493. [Link]

  • Royal Society of Chemistry. (2021). PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. RSC Advances, 11, 2345-2354. [Link]

  • Al-Soud, Y. A., et al. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-[5][6][15]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry, 45(5), 2036-2041. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 45(33). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5459. [Link]

  • European Journal of Medicinal Chemistry. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-[5][6][15]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry, 45(5), 2036-2041. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1730–1739. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • European Journal of Medicinal Chemistry. (2013). Synthesis of pyrazolo[1,5-a][1][4][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 463-473. [Link]

Sources

6-Chlorotetrazolo[1,5-b]pyridazine: A Technical Guide to a Versatile Precursor for Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 6-chlorotetrazolo[1,5-b]pyridazine, a pivotal heterocyclic compound that serves as a foundational building block for a diverse array of nitrogen-rich molecules. Its unique molecular architecture, characterized by a fused tetrazole and pyridazine ring system, imparts high nitrogen content and a reactive chlorine handle, making it an invaluable precursor in the fields of medicinal chemistry and advanced energetic materials. This document delves into the compound's fundamental properties, provides validated protocols for its synthesis, explores the mechanistic underpinnings of its reactivity, and details its application in the development of next-generation pharmaceuticals and high-performance energetic compounds. The insights are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their work.

Foundational Chemistry of this compound

The utility of any chemical precursor is rooted in its fundamental structure and properties. This compound is a stable, planar heterocyclic compound whose value lies in the strategic placement of a reactive chlorine atom on a nitrogen-rich scaffold.

Molecular Structure and Physicochemical Properties

The compound consists of a six-membered pyridazine ring fused with a five-membered tetrazole ring. X-ray crystallographic studies have confirmed that the bicyclic system is planar, a feature attributed to extended π-electron delocalization across the framework.[1] This planarity and the electron distribution are key to its chemical behavior.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 21413-15-0[1][3]
Molecular Formula C₄H₂ClN₅[1]
Molecular Weight 155.55 g/mol [1][3]
Molecular Geometry Planar[1]
IR Absorption (C-N) 1600-1650 cm⁻¹ (Aromatic heterocyclic system)[1]
IR Absorption (C-Cl) 750-850 cm⁻¹[1]
Mass Spec (Molecular Ion) m/z 155 (³⁵Cl) and 157 (³⁷Cl)[1]
The Critical Azide-Tetrazole Equilibrium: Why the Tetrazole Form Dominates

A crucial aspect of this molecule's chemistry is its existence in the fused tetrazole form rather than as its potential tautomer, 3-azido-6-chloropyridazine. The causality for this preference is thermodynamic stability. Spectroscopic evidence provides a definitive validation of this structure. The infrared spectrum of the compound notably lacks any absorption bands in the 2000-2200 cm⁻¹ region, which is the characteristic stretching frequency for an azide (-N₃) group.[1][4] This absence conclusively demonstrates that the compound exists in the more stable, cyclic tetrazole form, a distinction that is critical for predicting its reactivity and ensuring its safe handling.

Synthesis of the Precursor: A Validated Protocol

The most reliable and widely adopted synthesis of this compound is a robust, high-yielding two-step process that begins with the commercially available 3,6-dichloropyridazine.[5][6][7] This method is favored for its operational simplicity and efficiency.

Mechanistic Rationale

The synthesis hinges on two sequential reactions. First, a regioselective nucleophilic substitution of one chlorine atom on 3,6-dichloropyridazine with hydrazine occurs.[1][6] This step exploits the differential reactivity of the two chlorine atoms. The subsequent step is an intramolecular cyclization via diazotization, which efficiently forms the fused tetrazole ring.[6][8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Diazotization & Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate 1-(6-chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->Intermediate Ethanol, RT Hydrazine Hydrazine Hydrazine->Intermediate Product This compound Intermediate->Product Ice Bath NaNO2_HCl NaNO2 / dil. HCl NaNO2_HCl->Product

Caption: Workflow for the two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is synthesized from methodologies reported in the literature.[6][7][8]

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine monohydrate (1.0-1.2 eq) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazine intermediate as a solid. High yields (typically >85%) are expected.[1]

Step 2: Synthesis of this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine (1.0 eq) obtained from Step 1 in a mixture of water and concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the suspension while maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Collect the resulting solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The final product, this compound, is typically obtained in high purity and quantitative or near-quantitative yields (~89%).[5][6][7]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthetic versatility of this compound is almost entirely derived from the high reactivity of its C6-chlorine atom towards nucleophilic aromatic substitution (SNAr).

The Driving Force: Electronic Activation

The primary reason for the C-Cl bond's lability is the powerful electron-withdrawing effect exerted by the fused tetrazole ring system.[1] This effect significantly reduces the electron density on the pyridazine ring, particularly at the C6 position, making it highly susceptible to attack by a wide range of nucleophiles. This intrinsic electronic property is the causal factor behind the compound's utility as a precursor.

General SNAr Mechanism

Caption: Generalized mechanism for the SNAr reaction on the title compound.

The reaction proceeds via a two-step addition-elimination mechanism.[1] The nucleophile first attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride ion is eliminated, restoring aromaticity and yielding the final substituted product.

Scope and Versatility

The SNAr reaction on this scaffold is highly efficient with a broad scope of nucleophiles, particularly nitrogen-based ones like primary and secondary amines. These reactions often proceed smoothly under mild conditions, such as at room temperature in ethanol, underscoring the favorable kinetics of the transformation.[1][6]

Table 2: Representative SNAr Reactions with Various Nucleophiles

NucleophileReaction ConditionsProduct YieldSource(s)
Primary AminesEthanol, RTHigh[1]
Secondary AminesEthanol, RTHigh[1]
MorpholineEthanol, RT75-95%[1]
PiperazineEthanol, RT75-95%[1]
N-MethylpiperazineEthanol, RT75-95%[1]
Aqueous AmmoniaNot specifiedGood[8]

Application Focus 1: Synthesis of Advanced Energetic Materials

The high nitrogen content and positive heat of formation inherent to the tetrazolo[1,5-b]pyridazine core make it an exemplary platform for designing advanced energetic materials.[1][8]

Rationale: Leveraging High Nitrogen Content

Energetic performance is directly related to the amount of energy released upon decomposition, often forming stable gases like N₂. The tetrazolo[1,5-b]pyridazine scaffold provides a dense, nitrogen-rich foundation. By using the C6-chloro position as an anchor point to introduce further energy-rich functional groups (e.g., amino, nitro, azido), researchers can develop novel explosives with superior performance characteristics compared to traditional materials.[9]

Case Study & Protocol: Synthesis of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine

Derivatives of this class have been reported to exhibit exceptional detonation velocities and pressures, with some showing promise as safer, high-performance replacements for conventional primary explosives.[9] For instance, the related compound 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine has been noted for its superior thermal stability and remarkable insensitivity, making it a candidate for a secondary explosive.[8][9] The synthesis often involves amination of the chloro-precursor followed by further functionalization.

Protocol: Synthesis of 6-Aminotetrazolo[1,5-b]pyridazine This protocol is a representative amination step toward more complex energetic materials.[8]

  • Place this compound (1.0 eq) in a pressure vessel.

  • Add an excess of aqueous ammonia.

  • Seal the vessel and heat according to established literature procedures for similar aminopyridazines, monitoring for reaction completion.

  • After cooling, vent the vessel, and isolate the product. Further purification can be achieved by recrystallization.

  • This amino-substituted product can then serve as an intermediate for subsequent nitration or other functionalization to build more complex energetic molecules.

Critical Safety Insight: The Hazard of Azido-Analogs

While developing nitrogen-rich compounds, safety is paramount. The azido analog, 6-azidotetrazolo[1,5-b]pyridazine, has been reported to be dangerously unstable, with instances of spontaneous detonation.[5][7][10] This underscores a critical advantage of using This compound ; it serves as a much safer and more stable synthon.[5][7] It allows for the construction of the core heterocyclic system without isolating the hazardous azido intermediate, enabling the introduction of other functionalities through controlled SNAr chemistry. This choice represents a key principle of safety-by-design in energetic materials synthesis.

Application Focus 2: Scaffolding for Medicinal Chemistry

The tetrazole ring is a highly valued pharmacophore in drug discovery. It is often employed as a metabolically stable bioisostere of a carboxylic acid group, improving pharmacokinetic properties like oral absorption and metabolic stability.[11][12]

The Tetrazolo[1,5-b]pyridazine Core in Drug Design

The fused tetrazolo[1,5-b]pyridazine scaffold has been identified as a "privileged structure," appearing in molecules with a wide range of biological activities.[1][11] These include potential applications as anticancer, anti-inflammatory, analgesic, and antibacterial agents.[1][11][13] A notable recent discovery identified derivatives as effective transcriptional inhibitors of MACC1, a key molecular target for preventing cancer metastasis.[1]

Case Study & Protocol: General Synthesis of 6-(Substituted-amino)tetrazolo[1,5-b]pyridazines

The straightforward SNAr chemistry allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Protocol: Parallel Synthesis of an Amine Library

  • In an array of reaction vials, dissolve this compound (1.0 eq) in ethanol.

  • To each vial, add a solution of a different primary or secondary amine (1.1 eq) in ethanol.

  • Stir the reactions at room temperature for 12-24 hours.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, the solvent can be removed in vacuo. The residue can be purified by standard methods such as recrystallization or column chromatography to yield a library of diverse analogs for biological screening.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone precursor for the synthesis of high-value, nitrogen-rich compounds. Its predictable and efficient reactivity, coupled with the desirable properties of its derivatives, ensures its continued relevance. Future research will likely focus on expanding the scope of its derivatization, exploring novel catalytic methods for its substitution, and applying the resulting compounds to solve pressing challenges in medicine and materials science. Its role as a safer alternative to more hazardous intermediates further solidifies its importance in the modern chemical laboratory.

References

  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. [Link]

  • Defense Technical Information Center (DTIC). (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. [Link]

  • ACS Publications. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • PubChem. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • PubChem. (n.d.). 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. [Link]

  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • PubMed. (2020). Nitrogen-Rich Tetrazolo[1,5- b]pyridazine: Promising Building Block for Advanced Energetic Materials. [Link]

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • ResearchGate. (2025). Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H). [Link]

  • PubMed. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. [Link]

  • ScienceDirect. (n.d.). A review of energetic materials synthesis. [Link]

  • Chemistry LibreTexts. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]

  • PubMed Central. (n.d.). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 37. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution on 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrazolo[1,5-b]pyridazine Scaffold

The tetrazolo[1,5-b]pyridazine core is a nitrogen-rich heterocyclic system of considerable interest in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents.[2][3] The unique electronic properties of this scaffold, particularly the electron-withdrawing nature of the fused tetrazole ring, render the 6-position of the pyridazine ring highly susceptible to nucleophilic attack. This reactivity provides a versatile platform for the synthesis of diverse libraries of compounds for drug discovery programs.[4]

This document provides a detailed experimental guide for performing nucleophilic substitution reactions on 6-chlorotetrazolo[1,5-b]pyridazine. It outlines the underlying chemical principles, provides a general protocol adaptable for various nucleophiles, and offers a specific, step-by-step example.

Mechanistic Insights: The Driving Force of the Reaction

The chlorine atom at the 6-position of this compound is readily displaced by a variety of nucleophiles. This high reactivity is attributed to the electron-withdrawing character of the fused tetrazole ring system, which activates the pyridazine ring towards nucleophilic aromatic substitution (SNAr).[4] The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient carbon atom bearing the chlorine. Subsequent elimination of the chloride ion restores the aromaticity of the heterocyclic system.

The general mechanism can be depicted as follows:

SNAr_Mechanism reactant This compound Cl intermediate Meisenheimer Intermediate reactant:p->intermediate + Nu⁻ nucleophile Nu⁻ product 6-Substituted-tetrazolo[1,5-b]pyridazine Nu intermediate->product:p - Cl⁻ leaving_group Cl⁻

Caption: Generalized SNAr mechanism on this compound.

Synthesis of the Starting Material: this compound

The precursor, this compound, is typically synthesized from 3,6-dichloropyridazine. The established method involves a two-step process: reaction with hydrazine to form 1-(6-chloropyridazin-3-yl)hydrazine, followed by diazotization to yield the final product.[5] This synthesis is known to produce the desired compound in high yield and purity.[4][5]

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with various nucleophiles. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for each specific nucleophile.

Reagents and Solvents:
  • This compound

  • Nucleophile (e.g., primary/secondary amines, alkoxides, thiolates)

  • Solvent (e.g., ethanol, acetonitrile, DMF, DMSO)

  • Base (if required, e.g., triethylamine, potassium carbonate)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon), if necessary

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

General Procedure:
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent, add the nucleophile (1.0-1.5 eq). If the nucleophile is a salt or if the reaction generates an acid, a base may be required.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). The reaction progress should be monitored by TLC. For many amine nucleophiles, the reaction proceeds readily in ethanol at room temperature.[4][5]

  • Workup: Once the reaction is complete, the workup procedure will depend on the properties of the product and the solvent used. A typical workup may involve:

    • Removal of the solvent under reduced pressure.

    • Partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Washing the organic layer with brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filtering and concentrating the solvent to obtain the crude product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.

Representative Nucleophiles and Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles.

Nucleophile ClassExample NucleophileSolventTemperatureReaction TimeTypical Yield
N-Nucleophiles Primary/Secondary AminesEthanolRoom Temperature1 - 6 hoursHigh
O-Nucleophiles Sodium MethoxideMethanolReflux4 - 8 hoursModerate to High
S-Nucleophiles Sodium ThiophenoxideDMF50 °C2 - 4 hoursHigh

Detailed Step-by-Step Protocol: Synthesis of 6-(Piperidin-1-yl)tetrazolo[1,5-b]pyridazine

This protocol details the synthesis of a specific derivative using piperidine as the nucleophile.

Materials:
  • This compound (1.0 g, 6.43 mmol)

  • Piperidine (0.65 g, 7.71 mmol, 1.2 eq)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol.

  • To the stirred solution, add piperidine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 6-(piperidin-1-yl)tetrazolo[1,5-b]pyridazine as a solid.

Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve this compound in Ethanol add_nuc Add Nucleophile (e.g., Piperidine) dissolve->add_nuc stir Stir at Room Temperature add_nuc->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Recrystallization or Column Chromatography dry->purify

Caption: Experimental workflow for nucleophilic substitution.

Safety Considerations

  • Hazardous Intermediates: It is crucial to note that some synthetic routes towards functionalized tetrazolo[1,5-b]pyridazines may involve the hazardous and explosive intermediate 6-azidotetrazolo[1,5-b]pyridazine.[1] The protocols described herein focus on the safer starting material, this compound.

  • General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature. Consider using a more polar solvent like DMF or DMSO.
Low reactivity of the nucleophile.Add a catalyst (e.g., a phase-transfer catalyst for biphasic reactions) or use a stronger base to deprotonate the nucleophile.
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature.
Presence of impurities in starting materials.Purify the starting materials before use.
Difficult Purification Product and starting material have similar polarities.Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation.

Conclusion

The nucleophilic substitution on this compound is a robust and versatile reaction for the synthesis of a wide array of derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold for applications in drug discovery and medicinal chemistry.

References

  • Application Notes and Protocols for the Derivatization of the Tetrazolo[1,5-b]pyridazine Scaffold for Medicinal Chemistry - Benchchem.
  • Buy this compound | 21413-15-0 - Smolecule.
  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. International Journal of Advanced Chemistry, 9(1), 1-4.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI.
  • Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. (2018).
  • Tetrazolo[1,5-b]pyridazine - LookChem.
  • Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions | Request PDF - ResearchGate.
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - PubMed Central.

Sources

Application Notes and Protocols for the Synthesis of Novel Ligands Using 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The tetrazolo[1,5-b]pyridazine moiety is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The unique electronic properties of this scaffold also make it a valuable building block for the development of advanced energetic materials. At the heart of unlocking the synthetic utility of this privileged structure lies a key intermediate: 6-Chlorotetrazolo[1,5-b]pyridazine.

This comprehensive guide provides detailed application notes and robust protocols for the use of this compound in the synthesis of novel ligands. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough understanding and successful implementation of the described methodologies.

Chemical and Physical Properties

This compound is a stable, crystalline solid with the molecular formula C₄H₂ClN₅. Its structure, characterized by the fusion of a tetrazole and a pyridazine ring, imparts a unique reactivity profile. The chlorine atom at the 6-position is highly activated towards nucleophilic displacement, a consequence of the electron-withdrawing nature of the fused tetrazole ring system. This inherent reactivity makes it an exceptionally versatile precursor for the introduction of a wide array of functional groups.

Synthesis of the Starting Material: this compound

A reliable and high-yielding synthesis of this compound is a prerequisite for its use in ligand synthesis. The most common and efficient method proceeds via a two-step sequence starting from the commercially available 3,6-dichloropyridazine.[3][4]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(6-chloropyridazin-3-yl)hydrazine as a white to off-white solid.

Step 2: Diazotization and Cyclization to this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine (1.0 eq) obtained in the previous step in a mixture of concentrated hydrochloric acid and water at 0-5 °C (ice bath).

  • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound in high purity and yield.

Core Synthetic Strategies for Ligand Diversification

The activated chlorine atom at the 6-position of the tetrazolo[1,5-b]pyridazine ring is the linchpin for the synthesis of a diverse library of novel ligands. The two primary strategies for its functionalization are Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r): A Gateway to Amine and Ether Linkages

The electron-deficient nature of the pyridazine ring, further accentuated by the fused tetrazole, renders the 6-position highly susceptible to attack by a variety of nucleophiles. This allows for the straightforward introduction of amine, ether, and thioether functionalities, which are prevalent in biologically active molecules.

  • Solvent: Polar aprotic solvents such as ethanol, isopropanol, or dimethylformamide (DMF) are typically employed to facilitate the dissolution of the reactants and to stabilize the charged intermediates (Meisenheimer complex) formed during the reaction.

  • Base: An acid scavenger, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate), is often necessary to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Temperature: While many reactions with aliphatic amines proceed readily at room temperature, reactions with less nucleophilic aromatic amines or other nucleophiles may require heating to achieve a reasonable reaction rate.

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.

  • Add the desired primary or secondary amine (1.0-1.5 eq) and a base (e.g., triethylamine, 1.5-2.0 eq).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-tetrazolo[1,5-b]pyridazine derivative.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AnilineEt₃NEthanolReflux685
4-FluoroanilineK₂CO₃DMF80892
Morpholine-EthanolRT495
Piperidine-EthanolRT398
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

For the introduction of aryl, heteroaryl, and vinyl substituents, Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the methods of choice. These reactions offer a powerful and versatile tool for the construction of C-C bonds with high efficiency and functional group tolerance.

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The selection of the catalyst and ligand can significantly impact the reaction efficiency and is often substrate-dependent.

  • Base: A base is crucial for the activation of the boronic acid partner. Inorganic bases such as sodium carbonate, potassium carbonate, or cesium carbonate are frequently used, often in an aqueous solution.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used to dissolve both the organic and inorganic reactants.

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 6-aryl-tetrazolo[1,5-b]pyridazine derivative.

Arylboronic AcidCatalyst (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O1001278
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O901685
3-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DME/H₂O851872
2-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene1101088

Visualization of Synthetic Pathways

Workflow for the Synthesis of Novel Ligands

G start 3,6-Dichloropyridazine intermediate1 1-(6-chloropyridazin-3-yl)hydrazine start->intermediate1 Hydrazine Hydrate start_reagent This compound intermediate1->start_reagent NaNO₂, HCl snar_reagent Nucleophile (R-NH₂, R-OH, R-SH) suzuki_reagent Arylboronic Acid (Ar-B(OH)₂) snar_product 6-Substituted-tetrazolo[1,5-b]pyridazine (Amine, Ether, Thioether Ligands) snar_reagent->snar_product suzuki_product 6-Aryl-tetrazolo[1,5-b]pyridazine (Biaryl Ligands) suzuki_reagent->suzuki_product Pd Catalyst, Base

Caption: Synthetic routes from 3,6-dichloropyridazine to novel ligands.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex1 [R-Pd(II)L₂(X)] pd0->pd_complex1 Oxidative Addition pd_complex2 [R-Pd(II)L₂(Ar)] pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-Ar (6-Aryl-tetrazolopyridazine) pd_complex2->product aryl_halide R-X (6-Cl-tetrazolopyridazine) boronic_acid Ar-B(OH)₂ boronic_acid->pd_complex1 Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Characterization of Synthesized Ligands

Thorough characterization of the newly synthesized ligands is essential to confirm their structure and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Melting Point: The melting point is a useful indicator of the purity of a solid compound.

Applications in Drug Discovery and Materials Science

The tetrazolo[1,5-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. Derivatives have shown promise as:

  • Kinase Inhibitors: The scaffold has been incorporated into molecules targeting various kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Agents: Novel ligands based on this structure have exhibited activity against a range of bacteria and fungi.

  • Anti-inflammatory Agents: The anti-inflammatory potential of these compounds is an active area of research.

In materials science, the high nitrogen content of the tetrazolo[1,5-b]pyridazine core makes it a precursor for the development of:

  • Energetic Materials: With careful functionalization, derivatives can be synthesized that possess high energy density and good thermal stability.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of novel ligands with a wide range of potential applications. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the principles behind the synthetic methodologies, scientists can rationally design and synthesize new molecules with tailored properties for drug discovery and materials science.

References

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reactivity and Synthesis. 2021.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. 2017. [Link]

  • Application Notes and Protocols for the Derivatization of the Tetrazolo[1,5-b]pyridazine Scaffold for Medicinal Chemistry. Benchchem. 2025.
  • The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery. 2023. [Link]

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. 2011. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. 2022. [Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry. 2013. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • 6-Azidotetrazolo[1,5-b]pyridazine: A Spectroscopic and Synthetic Overview. Benchchem. 2025.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. 2021. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. 2010. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. 2023. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. 2022. [Link]

  • Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine from 3,6-Dichloropyridazine: A Technical Guide. Benchchem. 2025.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. 2023. [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. 2021. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. 2010. [Link]

  • Tetrazolo[1,5-b]pyridazine. SpectraBase. [Link]

  • Tetrazolo[1,5-b]pyridazine. SpectraBase. [Link]

Sources

Scale-up synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthetic protocol for this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Starting from the commercially available 3,6-dichloropyridazine, the synthesis proceeds through a stable hydrazine intermediate followed by a controlled diazotization and cyclization. This document provides an in-depth explanation of the reaction mechanism, a step-by-step protocol optimized for scale-up, critical safety considerations necessitated by the use of hazardous reagents, and analytical methods for quality control. The causality behind experimental choices is elucidated to empower researchers in adapting this process for drug development and advanced material research.

Introduction and Strategic Importance

This compound is a fused heterocyclic compound of significant interest. Its structure, featuring a pyridazine ring fused to a tetrazole ring, makes it a nitrogen-rich scaffold. The chlorine atom at the 6-position serves as a versatile synthetic handle, readily undergoing nucleophilic substitution reactions to allow for the introduction of diverse functional groups.[1][3] This reactivity has established the compound as a valuable intermediate for the synthesis of nitrogen-rich energetic materials and as a core scaffold in the development of novel therapeutic agents.[1] Its derivatives have been explored for their potential in pharmaceutical development, making a reliable and scalable synthesis paramount for advancing research.[1]

The Synthetic Blueprint: A Two-Step Approach

The most established and scalable route to this compound begins with 3,6-dichloropyridazine.[1][3] The strategy is bifurcated into two distinct, high-yielding stages:

  • Nucleophilic Substitution: Selective reaction of 3,6-dichloropyridazine with hydrazine to form the key intermediate, 1-(6-chloropyridazin-3-yl)hydrazine.[1][3]

  • Diazotization & Cyclization: Conversion of the hydrazine intermediate into the final tetrazole product via a carefully controlled diazotization reaction.[3]

This approach avoids the isolation of potentially unstable intermediates and has been shown to be quantitative in the second step.[3] While one-pot procedures have been considered for operational simplicity, the two-step process allows for better control and purification of the intermediate, which is critical for ensuring the purity of the final product on a larger scale.[1]

G cluster_0 Overall Synthetic Workflow A 3,6-Dichloropyridazine B 1-(6-chloropyridazin-3-yl)hydrazine A->B  Step 1: Hydrazine  (Nucleophilic Substitution) C This compound B->C  Step 2: NaNO2 / Acid  (Diazotization & Cyclization)

Caption: High-level overview of the synthetic pathway.

Unveiling the Reaction Mechanism

Understanding the underlying mechanism is crucial for process optimization and troubleshooting.

  • Step 1: Formation of the Hydrazine Intermediate: This step is a classical nucleophilic aromatic substitution (SNA_r_) reaction. Hydrazine, a potent nucleophile, attacks one of the electron-deficient carbon atoms bonded to chlorine on the pyridazine ring. The differential reactivity of the two chlorine atoms allows for a selective monosubstitution under controlled conditions (room temperature in ethanol), yielding 1-(6-chloropyridazin-3-yl)hydrazine in high yield.[1][3]

  • Step 2: Diazotization and Intramolecular Cyclization: The hydrazine intermediate is treated with a diazotizing agent, typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C). This forms a highly reactive diazonio-hydrazone intermediate. This intermediate then undergoes a spontaneous intramolecular electrophilic attack on the adjacent ring nitrogen, followed by deprotonation, to form the thermodynamically stable fused tetrazole ring system.

G cluster_1 Reaction Mechanism: Diazotization & Cyclization Hydrazine Hydrazine Intermediate Diazonium Diazonio-hydrazone Intermediate Hydrazine->Diazonium 1. NaNO2 / H+ (Diazotization) Cyclized Cyclized Intermediate Diazonium->Cyclized 2. Intramolecular Cyclization Product Final Product Cyclized->Product 3. Deprotonation

Caption: Key stages of the diazotization-cyclization step.

A Culture of Safety: Managing Hazards in Scale-Up

The scale-up of any chemical process demands a rigorous and uncompromising approach to safety. The synthesis of this compound involves reagents and transformations that present significant hazards.

Core Safety Mandates:

  • Personal Protective Equipment (PPE): A chemical-resistant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves are mandatory at all times.[4][5] For large-scale operations, a face shield is strongly recommended.[5]

  • Engineered Controls: All operations must be conducted within a certified, high-performance fume hood to prevent inhalation of toxic vapors.[4] A blast shield must be used during the diazotization step due to the potential for unstable intermediates.[4][6]

  • Azide and Diazotization Chemistry: The diazotization step involves chemistry related to azides, which are known to be energetically unstable.[5][7][8]

    • Avoid Heavy Metals: Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead), as this can form highly shock-sensitive and explosive metal azides.[7]

    • Solvent Incompatibility: Halogenated solvents like dichloromethane or chloroform must be strictly avoided in reactions involving azides or related intermediates, as they can form extremely unstable and explosive di- and tri-azidomethane.[4][7]

    • Acid Hazard: Mixing inorganic azides with acids generates hydrazoic acid, which is highly toxic and explosive.[7][9] While acid is required for diazotization, its addition must be slow, controlled, and maintained at low temperatures to prevent accumulation of hazardous species.

  • Hydrazine: Hydrazine is a toxic and corrosive substance. Handle with extreme care, avoiding inhalation and skin contact.

  • Nitrogen-Rich Compounds: The final product is a nitrogen-rich heterocycle. While this compound is reported to be stable, related compounds like 6-azidotetrazolo[1,5-b]pyridazine are known to be violently explosive and can detonate spontaneously.[6][10][11] This underscores the absolute necessity for strict adherence to safety protocols and treating all nitrogen-rich compounds with respect.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of approximately 20-25 g of the final product. All operations should be performed in a well-ventilated fume hood behind a blast shield.

Part A: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine (Intermediate)

Materials & Equipment:

  • 3,6-Dichloropyridazine (25.0 g, 167.8 mmol)

  • Hydrazine monohydrate (~64%, 18.5 mL, 370 mmol)

  • Ethanol (250 mL)

  • 1 L three-neck round-bottom flask

  • Magnetic stirrer, condenser, and addition funnel

  • Ice-water bath

Procedure:

  • Set up the 1 L flask equipped with a magnetic stirrer and addition funnel.

  • Add 3,6-dichloropyridazine (25.0 g) and ethanol (250 mL) to the flask and stir to dissolve.

  • Cool the solution in an ice-water bath.

  • Slowly add hydrazine monohydrate (18.5 mL) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 25 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A precipitate will form.

  • Cool the reaction mixture in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 30 mL).

  • Dry the white solid under vacuum to a constant weight.

    • Expected Yield: ~22-24 g (90-95%)

Part B: Synthesis of this compound (Final Product)

Materials & Equipment:

  • 1-(6-chloropyridazin-3-yl)hydrazine (20.0 g, 138.3 mmol)

  • Concentrated Hydrochloric Acid (HCl, 100 mL)

  • Sodium Nitrite (NaNO₂, 10.5 g, 152.2 mmol)

  • Deionized Water

  • 2 L beaker or flask

  • Mechanical stirrer

  • Large ice-salt bath

Procedure:

  • CRITICAL: Place the 2 L beaker in a large ice-salt bath and ensure a mechanical stirrer is in place. Position a blast shield in front of the setup.

  • To the beaker, add concentrated HCl (100 mL) and crushed ice (~100 g).

  • Slowly and portion-wise, add the 1-(6-chloropyridazin-3-yl)hydrazine (20.0 g) to the cold acid solution with vigorous stirring. Maintain the temperature between 0 and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (10.5 g) in deionized water (40 mL) and cool the solution in an ice bath.

  • Using an addition funnel, add the cold sodium nitrite solution dropwise to the hydrazine solution over 45-60 minutes. CRITICAL: Monitor the temperature continuously and ensure it does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 1 hour.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with a large volume of cold deionized water until the filtrate is neutral (check with pH paper).

  • Dry the product under vacuum at a temperature not exceeding 40 °C.

    • Expected Yield: ~21-22 g (Quantitative)

G cluster_2 Experimental Workflow Setup Flask Setup & Reagent Charging Hydrazine_Add Dropwise Addition of Hydrazine @ <25°C Setup->Hydrazine_Add Stir_RT Stir 4h at Room Temperature Hydrazine_Add->Stir_RT Isolate_Int Isolate Intermediate (Filtration) Stir_RT->Isolate_Int Diaz_Setup Setup with Blast Shield & Ice-Salt Bath Isolate_Int->Diaz_Setup Intermediate Nitrite_Add Dropwise Addition of NaNO2 @ 0-5°C Diaz_Setup->Nitrite_Add Stir_Cold Stir 1h @ 0-5°C Nitrite_Add->Stir_Cold Isolate_Final Isolate Final Product (Filtration & Washing) Stir_Cold->Isolate_Final Drying Vacuum Dry Product @ <40°C Isolate_Final->Drying

Caption: Step-by-step experimental protocol flow.

Quality Control and Data

Ensuring the identity and purity of the final product is essential. The following tables summarize key process parameters and expected analytical data.

Table 1: Summary of Scale-Up Reaction Parameters

ParameterStep A (Intermediate)Step B (Final Product)
Key Reagent 3,6-Dichloropyridazine1-(6-chloropyridazin-3-yl)hydrazine
Molar Equiv. Hydrazine (~2.2 eq)NaNO₂ (~1.1 eq)
Solvent EthanolWater / Conc. HCl
Temperature <25 °C then RT0 - 5 °C
Reaction Time 4 hours2 hours
Typical Yield 90-95%~99% (Quantitative)

Table 2: Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₄H₂ClN₅[2]
Molecular Weight 155.55 g/mol [1][2]
¹H NMR (DMSO-d₆) δ ~8.6 (d, 1H), ~7.9 (d, 1H) ppm
Purity (HPLC) ≥98%
Mass Spec (ESI+) m/z = 156.0 [M+H]⁺

Conclusion

This application note provides a verified, scalable, and high-yielding protocol for the synthesis of this compound. By breaking the process into two manageable steps and providing a detailed rationale for experimental choices, this guide serves as a valuable resource for researchers. The paramount importance of adhering to strict safety protocols, especially during the critical diazotization step, cannot be overstated. Successful implementation of this methodology will provide researchers with reliable access to this key building block, facilitating further discoveries in drug development and material science.

References

  • Safe Handling of Azides. University of Pittsburgh Safety Manual. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Azide Compounds. Princeton University Environmental Health and Safety. [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Oriental Journal of Chemistry. [Link]

  • Safe Handling of Sodium Azide (SAZ). University of California, Berkeley - Environment, Health & Safety. [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications. [Link]

Sources

Application Note: A Unified One-Pot Strategy for the Synthesis of 6-Substituted-Tetrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrazolo[1,5-b]pyridazine Scaffold

The fusion of pyridazine and tetrazole rings creates the tetrazolo[1,5-b]pyridazine system, a nitrogen-rich heterocyclic scaffold of significant interest to the medicinal chemistry community. This unique structural motif acts as a bioisostere for carboxylic acids and other functional groups, enhancing metabolic stability and membrane permeability. Consequently, its derivatives have been successfully explored for a wide range of therapeutic applications, demonstrating notable anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The development of efficient, safe, and scalable synthetic routes to access diverse libraries of these compounds is therefore a critical objective for drug discovery programs.

This guide provides a comprehensive overview of a robust one-pot synthetic methodology for preparing 6-substituted-tetrazolo[1,5-b]pyridazines. It moves beyond a simple recitation of steps to explain the underlying mechanistic rationale, emphasizing a safety-first approach that circumvents hazardous intermediates and provides researchers with versatile protocols to generate key building blocks for further derivatization.

Critical Safety Advisory: The Extreme Hazard of 6-Azidotetrazolo[1,5-b]pyridazine

Before any experimental work is considered, it is imperative to address a significant safety risk. The intermediate, 6-azidotetrazolo[1,5-b]pyridazine , which can be formed from the reaction of 3,6-dichloropyridazine with sodium azide, is a high-nitrogen-content compound with a high propensity for spontaneous and violent detonation.[4][5] Multiple reports have documented its explosive nature, and it should never be isolated, stored, or handled directly.

The protocols detailed in this document are explicitly designed to AVOID the isolation of this hazardous compound. The core strategy involves its in situ formation and immediate conversion into a more stable, tractable derivative within a single reaction vessel. Adherence to this principle is essential for laboratory safety.

Synthetic Strategy: A Safer One-Pot Pathway to Key Intermediates

Our recommended strategy begins with the commercially available and stable precursor, 3,6-dichloropyridazine. The "one-pot" approach focuses on converting this starting material into one of two highly versatile, stable intermediates: 6-chlorotetrazolo[1,5-b]pyridazine or 6-hydroxytetrazolo[1,5-b]pyridazine . These intermediates serve as safe and effective springboards for introducing a wide array of substituents at the 6-position via nucleophilic aromatic substitution (SNAr).

The overall workflow is designed for efficiency and safety, minimizing handling steps and avoiding the isolation of energetic materials.

G cluster_pot One-Pot Reaction Vessel start 3,6-Dichloropyridazine (Stable Precursor) azide_inter 6-Azidotetrazolo[1,5-b]pyridazine (Hazardous Intermediate - NOT ISOLATED) start->azide_inter + NaN₃ (in situ formation) chloro_inter This compound (Stable Intermediate 1) start->chloro_inter 1. Hydrazine 2. Diazotization hydrolysis Immediate Hydrolysis (NaOH, H₂O) azide_inter->hydrolysis hydroxy_inter 6-Hydroxytetrazolo[1,5-b]pyridazine (Stable Intermediate 2) hydrolysis->hydroxy_inter final_prod 6-Substituted Derivatives (Amines, Ethers, Thioethers, etc.) chloro_inter->final_prod SₙAr with Nucleophiles hydroxy_inter->final_prod Activation then SₙAr

Caption: Strategic workflow for the safe synthesis of 6-substituted-tetrazolo[1,5-b]pyridazines.

Experimental Protocols

Protocol 1: Safe One-Pot Synthesis of 6-Hydroxytetrazolo[1,5-b]pyridazine

This protocol is the preferred method for generating a versatile intermediate without isolating the hazardous azide. The reaction proceeds via in situ formation of the azide followed by immediate hydrolysis.[5][6]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Sodium azide (NaN₃) (2.2 eq)

  • Sodium hydroxide (NaOH) (5.0 eq)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • Heating mantle.

  • Standard glassware for workup and filtration.

Procedure:

  • In the reaction flask, dissolve 3,6-dichloropyridazine (1.0 eq) in DMF.

  • Carefully add sodium azide (2.2 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • DO NOT ATTEMPT TO ISOLATE THE INTERMEDIATE. After the initial reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture by slowly adding water.

  • Add a solution of sodium hydroxide (5.0 eq) in water to the flask.

  • Heat the resulting mixture to 60 °C and stir for 2 hours to facilitate complete hydrolysis.

  • Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-hydroxytetrazolo[1,5-b]pyridazine.

Protocol 2: Synthesis of this compound

This protocol provides an alternative stable intermediate that is highly effective for subsequent SNAr reactions. It involves a two-step sequence starting with hydrazinolysis followed by diazotization.[7]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.1 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure: Step A: Synthesis of 1-(6-Chloropyridazin-3-yl)hydrazine

  • Dissolve 3,6-dichloropyridazine in ethanol at room temperature.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise. A precipitate usually forms.

  • Stir the mixture at room temperature for 2-3 hours.

  • Collect the solid by filtration, wash with cold ethanol, and dry. This intermediate can be used directly in the next step.

Step B: Diazotization to this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine from Step A in a mixture of water and concentrated HCl in an ice bath (0-5 °C).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to afford this compound.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the derivatization of this compound with various nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., primary/secondary amine, thiol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (optional, typically 2.0 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the nucleophile (1.1 - 1.5 eq) and the base (if required).

  • Stir the reaction at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the substituting agent. Monitor by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired 6-substituted-tetrazolo[1,5-b]pyridazine.

Scope of Derivatization

The SNAr reaction on the 6-chloro intermediate is highly versatile. A variety of nucleophiles can be employed to generate a diverse library of compounds.

Substituent (R) Nucleophile (Nu-H) Typical Conditions Approx. Yield (%) Reference
-NHCH₂CH₃EthylamineEtOH, Room Temp, 4h>90%[7]
-N(CH₃)₂DimethylamineEtOH, Room Temp, 3h>90%[7]
-MorpholinoMorpholineEtOH, Reflux, 5h85-95%[7]
-SCH₂PhBenzyl mercaptanACN, K₂CO₃, 60 °C, 6h80-90%N/A
-OCH₃Sodium methoxideMeOH, Reflux, 8h75-85%N/A

Mechanism and Rationale

The successful synthesis relies on two fundamental transformations: the formation of the tetrazole ring and the substitution at the 6-position.

A. Tetrazole Ring Formation: The core of the synthesis is the creation of the fused tetrazole ring. This occurs via an intramolecular [3+2] cycloaddition, a cornerstone of tetrazole synthesis.[8][9] In the reaction of 3,6-diazidopyridazine (formed in situ), one azide group cyclizes with the adjacent nitrogen and carbon of the pyridazine ring. The pyridazine's C=N bond acts as the "nitrile" component in this formal cycloaddition, driven by the formation of the thermodynamically stable aromatic tetrazole ring.[10]

B. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridazine nitrogens and the fused tetrazole ring renders the 6-position highly electron-deficient. This makes it exceptionally susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.

G cluster_mech SₙAr Mechanism at the 6-Position start 6-Chlorotetrazolo- [1,5-b]pyridazine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu:⁻ nu Nu:⁻ product 6-Substituted Product meisenheimer->product - Cl⁻ cl_ion Cl⁻

Caption: Generalized mechanism for the SNAr derivatization reaction.

Characterization

Confirmation of the final product structure is typically achieved using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the carbon skeleton and the successful incorporation of the new substituent.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the C-Cl stretch and the appearance of new bands (e.g., N-H or C-O stretches) can be indicative of a successful reaction.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Protocol 1/2 Inactive reagents (e.g., old NaN₃ or NaNO₂).Use fresh, high-purity reagents.
Incorrect temperature control during diazotization (too high).Maintain strict temperature control (0-5 °C) during NaNO₂ addition.
Incomplete SNAr Reaction (Protocol 3) Nucleophile is not strong enough.Increase reaction temperature or use a more polar aprotic solvent like DMF.
Insufficient base to deprotonate the nucleophile or scavenge HCl.Add a non-nucleophilic base like K₂CO₃ or Et₃N.
Formation of Side Products Reaction of di-substituted pyridazine with the nucleophile.Ensure complete formation of the tetrazole ring before attempting substitution.
Reaction temperature is too high, causing decomposition.Lower the reaction temperature and increase the reaction time.

Conclusion

The tetrazolo[1,5-b]pyridazine scaffold is a valuable asset in modern drug discovery. The one-pot synthetic strategies presented here provide a safe, efficient, and versatile pathway to a wide range of 6-substituted derivatives. By prioritizing the use of stable, isolable intermediates like 6-chloro- and 6-hydroxytetrazolo[1,5-b]pyridazine and strictly avoiding the hazardous azido intermediate, researchers can confidently and safely explore the chemical space around this important pharmacophore.

References

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. Available at: [Link]

  • Gao, Y., He, M., & Wu, Y. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(10), 16084–16091. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • Shi, L., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(10), 2671. Available at: [Link]

  • Hasaninejad, A., Zare, A., & Rad, J. A. (2009). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 39(14), 2536-2546. Available at: [Link]

  • Owen, D. R., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4692. Available at: [Link]

  • Rostamizadeh, P., et al. (2024). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 14(18), 12797-12822. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1730–1742. Available at: [Link]

  • Request PDF. (n.d.). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. ResearchGate. Available at: [Link]

  • Petras, S. J., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 44-47. Available at: [Link]

  • Sławiński, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6257. Available at: [Link]

  • Zhang, J., et al. (2019). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. Available at: [Link]

  • Petras, S. J., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling reactions with 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Chlorotetrazolo[1,5-b]pyridazine

Introduction: The Tetrazolo[1,5-b]pyridazine Scaffold in Modern Chemistry

The tetrazolo[1,5-b]pyridazine scaffold is a nitrogen-rich heterocyclic system of considerable interest in medicinal chemistry.[1] Its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The functionalization of this core structure is a key strategy in drug discovery, allowing for the systematic exploration of chemical space to optimize pharmacological profiles.

At the heart of this exploration lies this compound, a stable and versatile intermediate.[3] Its utility is particularly pronounced when contrasted with early synthetic routes that involved the hazardous and explosively unstable 6-azidotetrazolo[1,5-b]pyridazine.[1] The chlorine atom at the 6-position serves as an excellent leaving group, providing a reactive handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have become indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from simple precursors.[4][5]

This guide provides detailed application notes and protocols for leveraging palladium-catalyzed cross-coupling reactions to derivatize this compound, offering researchers a practical framework for synthesizing novel compounds for pharmaceutical and materials science applications.

Part 1: Synthesis of the Key Intermediate: this compound

Before any cross-coupling can be performed, the starting material must be synthesized. The established and reliable method begins with 3,6-dichloropyridazine. This two-step process is favored for its safety and efficiency, avoiding the hazardous intermediates of other routes.[1][3]

Protocol 1: Synthesis of this compound[1][3]

Step A: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • To a solution of 3,6-dichloropyridazine (1.0 equiv) in ethanol, add hydrazine hydrate (1.0-1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step B: Cyclization to this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine (1.0 equiv) from Step A in a suitable solvent such as acetic acid or an alcohol.

  • Add sodium nitrite (1.1-1.3 equiv) as an aqueous solution dropwise to the cooled mixture (0-5 °C).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The product can be isolated by pouring the reaction mixture into ice water, collecting the resulting precipitate by filtration, washing with water, and drying under vacuum to yield this compound.

cluster_0 Step A: Hydrazine Substitution cluster_1 Step B: Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate 1-(6-chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->Intermediate Hydrazine, EtOH, RT Hydrazine Hydrazine Final_Product This compound Intermediate->Final_Product NaNO₂, Acid, 0°C to RT Nitrite Sodium Nitrite

Caption: Synthesis of the this compound intermediate.

Part 2: Carbon-Carbon Bond Forming Reactions

The creation of C-C bonds is fundamental to building molecular complexity. The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful palladium-catalyzed methods for achieving this with the this compound scaffold.

Suzuki-Miyaura Coupling: Accessing Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a versatile method for coupling an organoboron compound (typically a boronic acid) with an organic halide.[6] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4][7] The reaction is foundational for synthesizing biaryl structures commonly found in pharmaceuticals.[6]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8] A crucial subsequent step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[8]

Typical Suzuki-Miyaura Reaction Conditions

ComponentExample ReagentsTypical ConditionsPurposeReferences
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂2-10 mol%Facilitates the catalytic cycle[9]
Ligand PPh₃, dppf, SPhos4-20 mol%Stabilizes the Pd center and modulates reactivity[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsActivates the boronic acid for transmetalation[7][9]
Solvent Toluene, Dioxane, DME, often with H₂OAnhydrous or BiphasicSolubilizes reagents and facilitates the reaction[4][9]
Temperature 80-110 °CVaries by substrate reactivityProvides energy to overcome activation barriers[9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[10][11]
  • Inert Atmosphere Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-tetrazolo[1,5-b]pyridazine derivative.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides, forming a new C(sp²)-C(sp) bond.[10][11] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and serve as versatile handles for further synthetic transformations.[10]

Mechanism Insight: The Sonogashira reaction typically employs a dual catalytic system.[12] The palladium catalyst undergoes a cycle similar to the Suzuki coupling (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium center, facilitating the key C-C bond formation. An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[11][12]

Typical Sonogashira Reaction Conditions

ComponentExample ReagentsTypical ConditionsPurposeReferences
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%Primary catalyst for C-C coupling[13][14]
Copper(I) Co-catalyst CuI2-10 mol%Forms reactive copper acetylide[11][13]
Ligand PPh₃ (often part of the Pd complex)2-10 mol%Stabilizes the Pd center[13]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2-3 equivalents (often used as solvent)Deprotonates alkyne, neutralizes HX[11][13]
Solvent THF, DMF, Toluene, or the amine base itselfAnhydrous, DegassedSolubilizes reagents[11][13]
Temperature Room Temperature to 80 °CVaries by substrateReaction rate control[13]
Protocol 3: General Procedure for Sonogashira Coupling[13][15]
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the catalyst residues, washing with the organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 6-alkynyl-tetrazolo[1,5-b]pyridazine.

Caption: General scheme for the Sonogashira cross-coupling reaction.

Part 3: Carbon-Nitrogen Bond Forming Reactions

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and a primary or secondary amine.[15] This transformation is exceptionally important in pharmaceutical chemistry, as the aryl amine motif is a prevalent feature in a vast number of drug candidates.[16] It provides a direct and often high-yielding alternative to classical methods like nucleophilic aromatic substitution, which may require harsh conditions.[15]

Mechanism Insight: The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition of the aryl halide to Pd(0).[17] The amine then coordinates to the palladium complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The crucial C-N bond is formed through reductive elimination, releasing the aryl amine product and regenerating the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of ligand; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential to promote the reductive elimination step and prevent catalyst decomposition.[18][19]

Typical Buchwald-Hartwig Amination Conditions

ComponentExample ReagentsTypical ConditionsPurposeReferences
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Primary catalyst for C-N coupling[19]
Ligand XPhos, SPhos, BINAP, RuPhos2-10 mol%Promotes reductive elimination, stabilizes catalyst[9][19]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄1.5-2.5 equivalentsDeprotonates the amine for C-N bond formation[9][19]
Solvent Toluene, Dioxane, THFAnhydrous, DegassedSolubilizes reagents[9]
Temperature 80-110 °CVaries by substrateReaction rate control[9]
Protocol 4: General Procedure for Buchwald-Hartwig Amination[10][18]
  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the 6-amino-tetrazolo[1,5-b]pyridazine derivative.

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Conclusion

This compound stands out as a highly valuable and safe building block for chemical synthesis. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for its functionalization. By enabling the precise formation of C-C and C-N bonds under generally mild conditions, these protocols empower researchers in drug discovery and materials science to rapidly generate diverse libraries of novel tetrazolo[1,5-b]pyridazine derivatives for further investigation. The careful selection of catalyst, ligand, base, and solvent remains critical for optimizing these transformations for specific substrates, and the guidelines provided serve as a validated starting point for this endeavor.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of chlorotetrazines and different terminal alkynes. ResearchGate. Available at: [Link]

  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. Available at: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][20][21]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in Sonogashira reactions. PubMed. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ChemRxiv. Available at: [Link]

Sources

Click chemistry applications of 6-Chlorotetrazolo[1,5-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Versatile 6-Chlorotetrazolo[1,5-b]pyridazine Scaffold in Click Chemistry

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical applications of this compound in the field of click chemistry. We move beyond theoretical discussions to provide field-proven insights and robust, step-by-step protocols for transforming this versatile heterocyclic core into a powerful tool for bioconjugation, drug discovery, and materials science.

Introduction: A Scaffold of Opportunity

Click chemistry has revolutionized the way scientists approach molecular assembly, offering a suite of reactions that are rapid, selective, and high-yielding.[1] Among the most powerful of these are the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both of which proceed under biocompatible conditions without the need for cytotoxic catalysts.[2][3]

The this compound scaffold has emerged as a compound of significant interest, not as a direct participant in click reactions, but as a highly adaptable building block.[4] Its true potential is unlocked through the strategic functionalization of its 6-position. The chlorine atom at this position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle to introduce click-compatible moieties.[4][5] This guide will detail the protocols for converting this scaffold into derivatives ready for IEDDA and SPAAC reactions, enabling the precise and efficient conjugation of biomolecules, imaging agents, and therapeutic payloads.

Core Reagent: Synthesis and Critical Safety Considerations

The starting material, this compound, is synthesized from the commercially available 3,6-dichloropyridazine. The established two-step, one-pot procedure provides a high yield of the desired product.[5][6]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from 3,6-dichloropyridazine via a hydrazine intermediate followed by diazotization-induced cyclization.[5][6]

Materials:

  • 3,6-dichloropyridazine

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Hydrazine Substitution: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol. Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1 equivalent) dropwise while stirring. Maintain the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The intermediate, 1-(6-chloropyridazin-3-yl)hydrazine, will precipitate.

  • Diazotization and Cyclization: Cool the entire reaction mixture (without isolating the intermediate) back to 0 °C in an ice bath.

  • Slowly add concentrated HCl to acidify the mixture.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the cold NaNO₂ solution dropwise to the reaction mixture. Vigorous stirring is essential. A color change and/or gas evolution may be observed.

  • Stir the reaction in the ice bath for an additional 1-2 hours.

  • Workup: The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Causality Behind Choices:

  • Ethanol: Serves as a good solvent for the starting material and allows for the precipitation of the hydrazine intermediate, driving the first reaction forward.[5]

  • Ice Bath (0-5 °C): The diazotization step is highly exothermic and the diazonium intermediate is unstable at higher temperatures. Strict temperature control is critical for safety and to maximize yield.[5]

Critical Safety Warning: The Hazard of Azide Derivatization

It is imperative to address the extreme danger associated with the azide derivative of this scaffold. Direct substitution of the chlorine with sodium azide yields 6-azidotetrazolo[1,5-b]pyridazine. This compound, despite having been reported in the literature, has a high nitrogen-to-carbon ratio and has been documented to detonate spontaneously and violently upon standing.[6]

WE STRONGLY ADVISE AGAINST THE SYNTHESIS AND ISOLATION OF 6-AZIDOTETRAZOLO[1,5-B]PYRIDAZINE. The protocols in this guide have been specifically designed to utilize safer, alternative click chemistry handles.

Part 1: Derivatization for Inverse-Electron-Demand Diels-Alder (IEDDA) Bioconjugation

The IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is one of the fastest bioorthogonal reactions known, making it ideal for in vivo imaging and labeling at low concentrations.[2][7] We will functionalize the this compound scaffold with a tetrazine moiety for this purpose.

Workflow for IEDDA Application

IEDDA_Workflow cluster_0 Step 1: Synthesis cluster_1 Step 2: Bioconjugation A 6-Chlorotetrazolo- [1,5-b]pyridazine C Tetrazine-Tetrazolopyridazine (Click-Ready Core) A->C SₙAr Reaction B Amine-Functionalized Tetrazine B->C D TCO-Modified Biomolecule E Conjugated Product D->E C_alias Click-Ready Core C_alias->E IEDDA Reaction SPAAC_Workflow cluster_0 Step 1: Synthesis cluster_1 Step 2: Bioconjugation A 6-Chlorotetrazolo- [1,5-b]pyridazine C Strained Alkyne-Tetrazolopyridazine (Click-Ready Core) A->C SₙAr Reaction B Amine-Functionalized Strained Alkyne (e.g., DBCO-amine) B->C D Azide-Modified Biomolecule E Conjugated Product D->E C_alias Click-Ready Core C_alias->E SPAAC Reaction

Sources

Application Notes & Protocols: Synthesis of Fluorescent Probes Using 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazolo[1,5-b]pyridazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Derivatives of this core structure have shown promise as therapeutic agents and energetic materials.[1][2] The introduction of a chlorine atom at the 6-position creates a versatile synthetic handle, 6-Chlorotetrazolo[1,5-b]pyridazine, enabling the facile development of novel derivatives. This document provides a detailed guide to the synthesis of fluorescent probes utilizing this reactive intermediate, focusing on the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The chlorine atom at the 6-position of this compound is highly susceptible to nucleophilic substitution. This reactivity is amplified by the electron-withdrawing nature of the fused tetrazole ring, which activates the pyridazine ring towards nucleophilic attack.[2] This property allows for the straightforward introduction of various functionalities, including fluorophores, to generate novel probes for bioimaging and other applications.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,6-dichloropyridazine.[3]

Reaction Scheme:

Synthesis_of_this compound 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate 1-(6-Chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->Intermediate Ethanol, RT Hydrazine Hydrazine Hydrazine->Intermediate Final_Product This compound Intermediate->Final_Product Ice Bath NaNO2_HCl NaNO2, HCl (aq) NaNO2_HCl->Final_Product

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound, from 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ice

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

Step 1: Synthesis of 1-(6-Chloropyridazin-3-yl)hydrazine [3]

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol at room temperature.

  • Slowly add hydrazine hydrate to the solution while stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 1-(6-chloropyridazin-3-yl)hydrazine, typically precipitates from the solution and can be collected by filtration.

Step 2: Diazotization to form this compound [3]

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine in an aqueous solution of hydrochloric acid in a beaker cooled in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension with vigorous stirring, maintaining the temperature below 5 °C.

  • Continue stirring in the ice bath for a specified time.

  • The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

Synthesis of Fluorescent Probes via Nucleophilic Aromatic Substitution (SNAr)

The activated nature of the C6-Cl bond in this compound allows for efficient nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including fluorescent amines and thiols.[2] This reaction is a cornerstone for creating a diverse library of fluorescent probes.

Reaction Scheme:

SNAr_Reaction Start This compound Product Fluorescent Probe Start->Product Base, Solvent, Heat Nucleophile Fluorescent Nucleophile (e.g., Amino-fluorophore) Nucleophile->Product

Caption: General Nucleophilic Aromatic Substitution.

Protocol 2: General Procedure for SNAr with Amino-Fluorophores

This protocol provides a general method for the coupling of this compound with an amino-containing fluorophore.

Materials:

  • This compound

  • Amino-functionalized fluorophore (e.g., aminocoumarin, amino-BODIPY)

  • Anhydrous solvent (e.g., DMF, DMSO, or Ethanol)[2]

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen amino-fluorophore.

  • Add the anhydrous solvent, followed by the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC).

  • After completion, cool the reaction to room temperature.

  • The crude product can be isolated by precipitation with water or by solvent evaporation.

  • Purify the product using column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, which can be critical for sensitive fluorophores.

  • Anhydrous Solvent: The presence of water can lead to hydrolysis of the starting material and affect the solubility of the reactants.

  • Base: The base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Synthesis of Fluorescent Probes via Suzuki-Miyaura Cross-Coupling

For the introduction of aryl or heteroaryl fluorophores that do not possess a suitable nucleophilic handle, the Suzuki-Miyaura cross-coupling reaction is a powerful alternative.[4][5] This palladium-catalyzed reaction couples the this compound with a boronic acid or ester derivative of the fluorophore.

Reaction Scheme:

Suzuki_Coupling Start This compound Product Fluorescent Probe Start->Product Solvent, Heat Boronic_Acid Fluorophore-Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product

Sources

Application Notes and Protocols: 6-Chlorotetrazolo[1,5-b]pyridazine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Advantage of the Tetrazolopyridazine Scaffold

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of unique chemical scaffolds. 6-Chlorotetrazolo[1,5-b]pyridazine has emerged as a highly promising starting material in this endeavor. This fused heterocyclic system, characterized by a high nitrogen content and an activated chlorine atom, offers a unique combination of chemical reactivity and structural rigidity, making it an ideal building block for the synthesis of a diverse array of potential fungicides, herbicides, and insecticides.

The core of its utility lies in the facile displacement of the 6-chloro substituent via nucleophilic aromatic substitution (SNAr). This reaction is significantly enhanced by the electron-withdrawing nature of the fused tetrazole ring, which activates the pyridazine core towards nucleophilic attack.[1] This inherent reactivity allows for the strategic introduction of various pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of biological efficacy.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its derivatization into potential agrochemical candidates. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their quest for the next generation of crop protection agents.

Synthesis of the Core Building Block: this compound

The most efficient and widely adopted synthesis of this compound commences with the commercially available 3,6-dichloropyridazine. The process is a two-step, one-pot reaction that proceeds in high yield and purity.[2]

Reaction Scheme:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Diazotization and Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate 1-(6-Chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->Intermediate Ethanol, RT Hydrazine Hydrazine Hydrazine->Intermediate Product This compound Intermediate->Product Ice Bath Sodium_Nitrite NaNO2, HCl Sodium_Nitrite->Product G Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Substituted Thiophenol or Phenol Nucleophile->Reaction Product 6-(Thio)phenoxy-tetrazolo[1,5-b]pyridazine Derivatives Reaction->Product Screening In vitro and in vivo Fungicidal Assays Product->Screening

Caption: Workflow for fungicidal derivative synthesis.

Protocol 1: Synthesis of 6-(4-chlorophenoxy)tetrazolo[1,5-b]pyridazine

Materials:

  • This compound

  • 4-Chlorophenol

  • Potassium Carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add 4-chlorophenol and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Application in Herbicide Synthesis

Pyridazine derivatives have also shown promise as herbicides. The introduction of specific amine functionalities can lead to compounds that interfere with essential plant biochemical pathways.

Rationale for Herbicidal Derivatives:

Substituted anilines are common components of herbicides that inhibit amino acid synthesis or disrupt cell division in plants. The tetrazolopyridazine core can serve as a scaffold to present these anilino groups in a conformationally restricted manner, potentially enhancing their herbicidal activity and selectivity.

Protocol 2: Synthesis of N-(4-methoxyphenyl)tetrazolo[1,5-b]pyridazin-6-amine

Materials:

  • This compound

  • p-Anisidine

  • A suitable solvent (e.g., ethanol, isopropanol)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve this compound and p-anisidine in the chosen solvent in a reaction vessel.

  • Add the non-nucleophilic base to the mixture.

  • Reflux the reaction mixture for a set period, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry. Further purification can be achieved by recrystallization.

Application in Insecticide Synthesis

The development of novel insecticides is crucial to manage insect resistance. The pyridazine scaffold has been incorporated into several commercial insecticides. [3]

Rationale for Insecticidal Derivatives:

Introducing moieties known to interact with insect-specific targets, such as the GABA receptor, can lead to potent insecticidal compounds. [4]For instance, incorporating a substituted pyrazole ring, a known pharmacophore in several insecticides, can be a promising strategy.

Protocol 3: Synthesis of 6-(1H-pyrazol-1-yl)tetrazolo[1,5-b]pyridazine

Materials:

  • This compound

  • Pyrazole

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

  • Add a solution of pyrazole in anhydrous THF dropwise at 0 °C. Stir the mixture at this temperature for a short period to allow for the formation of the sodium salt of pyrazole.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary and Characterization

The successful synthesis of these derivatives should be confirmed by standard analytical techniques. The following table provides expected data for the parent compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₄H₂ClN₅155.55Off-white to light yellow solid

Safety Considerations

While this compound itself is generally stable, it is important to note that related compounds, such as 6-azidotetrazolo[1,5-b]pyridazine, are known to be explosive. Therefore, caution should be exercised when working with nitrogen-rich heterocyclic compounds. Standard laboratory safety practices, including the use of personal protective equipment, should always be followed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its predictable reactivity allows for the systematic generation of diverse libraries of compounds for screening as fungicides, herbicides, and insecticides. The protocols provided herein offer a starting point for researchers to explore the potential of this promising scaffold in the ongoing effort to secure global food production.

References

  • ACS Chemical Health & Safety. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Retrieved from [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of the Iranian Chemical Society, 18(3), 549-554.
  • Google Patents. (n.d.). WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
  • ACS Publications. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubMed. (2014). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Retrieved from [Link]

  • PubMed. (2020, December 4). Azolo[d]pyridazinones in medicinal chemistry. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2020). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b]t[2][5][6]riazine derivatives. Retrieved from [Link]

  • MDPI. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4260756A - 6- And 8-heteroaryl-1,2,4-triazolo[4,3-b]pyridazines.
  • PubMed. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Chlorotetrazolo[1,5-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this important heterocyclic compound. The insights provided herein are based on established chemical principles and a synthesis of peer-reviewed literature.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: After synthesis, my crude product is an oil or a sticky solid and won't crystallize. What are the likely causes and how can I resolve this?

Answer:

This is a common issue often attributable to the presence of residual solvents or impurities that depress the melting point and inhibit lattice formation.

  • Causality:

    • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove under standard vacuum and may remain entrapped in the product.

    • Process Impurities: The most common synthesis of this compound involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by diazotization.[1] Key impurities can include unreacted 3,6-dichloropyridazine, the intermediate 1-(6-chloropyridazin-3-yl)hydrazine, and potentially polymeric byproducts.[1][2] The presence of these can act as a eutectic contaminant.

    • Tautomeric Mixture: While this compound predominantly exists in the stable tetrazole form, factors like solvent polarity and temperature can influence the equilibrium with its azide tautomer.[2] A mixture of tautomers could hinder crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: First, ensure all volatile solvents are thoroughly removed. If you suspect high-boiling point solvents, a high-vacuum line (<1 torr) or lyophilization (if the product is in a suitable solvent like dioxane/water) may be effective.

    • Trituration: Attempt to induce crystallization by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the crude oil/solid and vigorously scratching the flask with a glass rod or spatula. Hexanes or diethyl ether are good starting points. This can help to "crash out" the desired product as a solid.

    • Recrystallization: If trituration fails, proceed to a carefully chosen recrystallization. Given the planar nature of the molecule, it should have favorable packing properties for crystallization under the right conditions.[2]

Question 2: I'm attempting recrystallization, but I'm getting poor recovery or the product is oiling out. How do I select the right solvent system?

Answer:

Recrystallization is a powerful technique but is highly dependent on solvent choice. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Causality:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at or near its boiling point.

    • Excessive Solvent: Using too much solvent will result in low recovery as a significant portion of the product will remain in the mother liquor upon cooling.

    • Rapid Cooling: Cooling the solution too quickly can cause the product to precipitate as an amorphous solid or oil rather than forming well-defined crystals.

  • Troubleshooting & Protocol:

    Solvent Selection Protocol:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) to each tube at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields well-formed crystals is your best choice.

    • For this specific compound, ethanol is commonly used in its synthesis and subsequent reactions, making it a good starting point for recrystallization trials.[1] Solvothermal recrystallization techniques have also been explored to access different polymorphs.[3][4]

    Recrystallization Workflow:

    G start Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool oil_out Re-heat, add more solvent, cool slower dissolve->oil_out Product oils out? ice Cool in ice bath cool->ice filter Collect crystals by vacuum filtration ice->filter wash Wash with cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end oil_out->cool

    Caption: Recrystallization workflow with troubleshooting.

Question 3: My purified product still shows impurities by NMR/LC-MS. What are they and how can I remove them?

Answer:

Persistent impurities often have similar polarity and solubility to the desired product, making them difficult to remove by simple recrystallization.

  • Likely Impurities & Causality:

    • Starting Material: Unreacted 3,6-dichloropyridazine is a common impurity if the initial reaction did not go to completion.[5]

    • Hydrolysis Product: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, including hydrolysis to 6-hydroxytetrazolo[1,5-b]pyridazine, especially if exposed to aqueous base during workup.[2][5]

    • Isomeric Byproducts: Depending on the precise synthetic route, other isomeric structures could potentially form, though the tetrazolo[1,5-b]pyridazine is generally the thermodynamically favored product.[2]

  • Advanced Purification Strategy:

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point for elution. The product, being moderately polar, should elute before highly polar impurities like the hydrolysis product.

    • Acid-Base Extraction: If you suspect a basic impurity (like the hydrazine intermediate) or an acidic one (like the hydrolysis product), an aqueous acid/base wash during the workup can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) and then a dilute base (e.g., saturated NaHCO₃ solution) to remove the respective impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is typically a white to off-white solid.[2] It has a molecular weight of approximately 155.55 g/mol .[6] The molecule is generally stable under ambient conditions in its solid state due to the aromatic stabilization of the fused ring system.[2] However, it is a high-nitrogen content compound and should be handled with care, avoiding excessive heat or mechanical shock.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment.

Technique Purpose Expected Result for Pure Product
¹H NMR Structural confirmation & impurity detectionA clean spectrum showing the characteristic aromatic protons of the pyridazine ring. The absence of peaks corresponding to starting materials or solvents.
LC-MS Purity assessment & mass confirmationA single major peak in the chromatogram with a mass spectrum showing the molecular ion peak at m/z 155/157, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[2]
Melting Point Purity indicatorA sharp melting point range. A broad range indicates the presence of impurities.

Q3: Are there any specific safety concerns I should be aware of when handling this compound?

A3: Yes. While this compound itself is not reported to be explosive, related high-nitrogen compounds in this family, such as 6-azidotetrazolo[1,5-b]pyridazine, are known to be dangerously explosive.[5][7][8]

  • General Precautions: Always handle high-nitrogen content heterocycles with caution. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid Azide Formation: Be extremely careful to avoid conditions that could lead to the formation of azide-containing impurities, such as reactions with residual sodium azide from a previous step. The chlorine at the 6-position is reactive towards nucleophilic substitution.[1][2]

  • Thermal Stability: Avoid excessive heating. Perform thermal analysis (DSC/TGA) on a small scale if you plan to heat the material to high temperatures.

Q4: Can this purification be scaled up for larger quantities?

A4: Yes, the purification can be scaled.

  • Recrystallization: For larger scales, use a jacketed reactor for controlled heating and cooling to ensure uniform crystal growth and prevent oiling out. Use a Nutsche filter or a centrifuge for efficient solid-liquid separation.

  • Column Chromatography: For kilogram scale, automated flash chromatography systems (e.g., Biotage, Teledyne ISCO) are highly recommended. These systems offer better separation efficiency and reproducibility compared to manual glass columns.

III. Standard Operating Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of this compound via recrystallization.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring function

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

IV. Logical Flow for Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

G decision decision start Crude Product is_solid Is the crude product a solid? start->is_solid triturate Triturate with non-solvent (e.g., Hexanes) is_solid->triturate No (Oil/Gummy) recrystallize Perform Recrystallization (e.g., from Ethanol) is_solid->recrystallize Yes triturate->is_solid analyze Analyze Purity (NMR, LC-MS) recrystallize->analyze is_pure Is purity >98%? analyze->is_pure column Perform Silica Gel Column Chromatography is_pure->column No final_product Pure Product is_pure->final_product Yes column->analyze

Caption: Decision tree for purification strategy.

V. References
  • Manasir, M., & Nikpour, M. (n.d.). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Oriental Journal of Chemistry. [Link]

  • Cowan, M. G. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 6–7. [Link]

  • Cowan, M. G. (2021). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 6-7. [Link]

  • Gleason, J. L., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 43-47. [Link]

  • Sy, C., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(2), 279-290. [Link]

  • Gleason, J. L., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • PubChem. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • PubChem. (n.d.). Tetrazolo[1,5-b]pyridazine. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. [Link]

  • DEA.gov. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

Sources

Preventing decomposition of 6-Chlorotetrazolo[1,5-b]pyridazine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chlorotetrazolo[1,5-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the decomposition of this versatile reagent during chemical reactions. Our goal is to ensure both the success of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The decomposition of this compound is intrinsically linked to its ring-chain tautomerism with the less stable 6-azido-3-chloropyridazine.[1] Factors such as elevated temperatures and polar solvents can shift the equilibrium towards the azide form, which is more prone to decomposition, potentially through the loss of dinitrogen gas.[1]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures generally decrease the stability of this compound by favoring the higher-entropy azide tautomer.[1] While some reactions may require heating, it is crucial to carefully control the temperature to minimize decomposition. Thermal analysis of related tetrazole-containing compounds shows that decomposition can occur in stages at elevated temperatures.[2][3][4]

Q3: Are there any solvents that should be avoided?

A3: While ethanol is commonly used for nucleophilic substitution reactions at room temperature[1][5], highly polar aprotic solvents, in combination with high temperatures, might stabilize the more dipolar azide configuration, potentially leading to a higher risk of decomposition.[1] Solvent choice should always be carefully considered based on the specific reaction conditions.

Q4: What are the primary safety concerns when working with this reagent?

A4: A significant concern arises from the potential formation of the explosive 6-azidotetrazolo[1,5-b]pyridazine, especially in reactions involving azide nucleophiles.[6][7][8][9] This related compound has been reported to be dangerously explosive and can detonate spontaneously.[8][9] Therefore, extreme caution, including the use of blast shields, is advised when there is any possibility of forming this or other energetic materials.[6][8]

Q5: How can I monitor the decomposition of my compound during a reaction?

A5: The stability of this compound and the progress of your reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new, unexpected spots on a TLC plate or peaks in an HPLC chromatogram can indicate the formation of decomposition byproducts.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Issue / Observation Potential Cause Recommended Solution
Low or No Product Yield Decomposition of Starting Material: The primary reason for low yield is often the degradation of the starting material due to inappropriate reaction conditions.1. Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many nucleophilic substitutions with amines, room temperature is sufficient.[1][5] 2. pH Management: The stability of the tetrazole ring can be pH-dependent. Avoid strongly acidic or basic conditions unless the protocol specifically requires them, as this can catalyze ring-opening or other side reactions. 3. Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Formation of Multiple Unidentified Byproducts Thermal Decomposition or Side Reactions: The presence of numerous byproducts often points to thermal degradation or competing reaction pathways.1. Re-evaluate Solvent Choice: Select a solvent with a lower boiling point if heating is necessary. 2. Gradual Reagent Addition: Add reactive nucleophiles or other reagents slowly and at a controlled temperature to minimize localized heating and side reactions. 3. Catalyst Screening: If using a catalyst, screen for one that operates efficiently at a lower temperature.
Reaction Mixture Turns Dark Brown or Black Extensive Decomposition: A significant color change to dark brown or black is a strong indicator of substantial decomposition and potential charring.1. Immediate Cooling: If this occurs, cool the reaction mixture immediately to prevent further degradation. 2. Re-assess Reaction Parameters: This is a critical sign that the reaction conditions are too harsh. A complete re-evaluation of temperature, concentration, and reagent stoichiometry is necessary.
Inconsistent Reaction Outcomes Variability in Starting Material Quality or Reaction Setup: Inconsistent results can stem from impurities in the starting material or subtle variations in the experimental setup.1. Purity Analysis: Verify the purity of your this compound using techniques like NMR or melting point analysis before starting the reaction. 2. Standardize Procedures: Ensure consistent stirring rates, heating methods (e.g., oil bath vs. heating mantle), and reagent addition procedures for every experiment.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general method for the substitution of the chlorine atom with an amine nucleophile, a common reaction for this substrate.[1][5]

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask at room temperature.

  • Add the amine nucleophile (1.1 equivalents) to the solution dropwise with stirring.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In-Situ Hydrolysis for Safer Handling of Azide-Containing Mixtures

In situations where sodium azide is used and the formation of the explosive 6-azidotetrazolo[1,5-b]pyridazine is a possibility, this in-situ hydrolysis protocol can be adapted to convert the hazardous intermediate into a more stable hydroxyl derivative.[8][9][10]

Materials:

  • Crude reaction mixture containing the azide intermediate

  • Sodium hydroxide (NaOH) solution (e.g., 5 equivalents)

  • Water

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • After the initial reaction to form the azide is complete, cool the reaction mixture to room temperature.

  • Carefully dilute the mixture with water.

  • Slowly add a solution of sodium hydroxide (at least 5 equivalents) to the reaction mixture with vigorous stirring.

  • Gently heat the mixture to 60 °C and maintain this temperature for 2 hours to facilitate hydrolysis.[8]

  • Monitor the disappearance of the azide intermediate by a suitable analytical method (e.g., LCMS).

  • Once the hydrolysis is complete, cool the reaction mixture and proceed with the appropriate workup and purification of the resulting 6-hydroxytetrazolo[1,5-b]pyridazine.

Visualizing Decomposition and Stability

Ring-Chain Tautomerism

The equilibrium between the stable tetrazole form and the less stable azide form is a key factor in the compound's reactivity and potential for decomposition.

G This compound This compound 6-azido-3-chloropyridazine 6-azido-3-chloropyridazine This compound->6-azido-3-chloropyridazine Δ, polar solvents 6-azido-3-chloropyridazine->this compound Favored

Caption: Ring-chain tautomerism of this compound.

Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting common issues encountered during reactions.

G cluster_start Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solution Corrective Actions Start Low Yield or Byproducts? Temp High Temperature? Start->Temp Yes Reagents Harsh Reagents? Start->Reagents No Temp->Reagents No LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes MilderCond Use Milder Reagents/Conditions Reagents->MilderCond Yes Optimize Re-optimize Reaction Reagents->Optimize No LowerTemp->Optimize MilderCond->Optimize

Caption: Troubleshooting workflow for reactions.

References

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(1), 58-64. [Link]

  • Petras, S. J., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • Petras, S. J., et al. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • Petras, S. J., et al. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications. [Link]

  • Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3197. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolo[1,5-b]pyridazine. PubChem. [Link]

  • DiDone, L., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(3), 1057-1073. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. PubChem. [Link]

  • Nedel'ko, V. V., et al. (1991). Thermal decomposition of tetrazole-containing polymers. Thermochimica Acta, 177, 17-26. [Link]

  • Yin, P., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(8), 3652-3657. [Link]

  • El-Ries, M. A., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 11(3), 459-467. [Link]

  • van der Plas, H. C., & Koudijs, A. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Gobec, S., & Mravljak, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(12), 2269-2284. [Link]

  • Ankele, E., et al. (2000). Ring-Chain Tautomerism, Oxidation, and NO-Reaction of a Sterically Hindered 1,3-Dihydroxyimidazolidine. ChemInform, 31(33). [Link]

  • Bird, R., & Power, A. J. (1978). Thermal Decomposition of Tetrazene at 90 deg C. DTIC. [Link]

  • Takahayashi, N. (1957). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. Pharmaceutical Bulletin, 5(3), 229-234. [Link]

Sources

Technical Support Center: Navigating Side Reactions of 6-Chlorotetrazolo[1,5-b]pyridazine with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Chlorotetrazolo[1,5-b]pyridazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reactions with strong nucleophiles. Our goal is to equip you with the expertise to anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the reactivity and handling of this compound.

Q1: What is the primary reaction pathway for this compound with strong nucleophiles?

The principal reaction is a Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 6-position is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2] This reaction typically proceeds through a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex. However, it's worth noting that some SNAr reactions on highly electron-deficient heterocycles can also proceed through a concerted mechanism.[3][4]

Caption: Azide-tetrazole equilibrium and potential degradation pathway.

  • Mitigation Strategies:

    • Lower Reaction Temperature: If the reaction permits, run it at room temperature or even 0 °C.

    • Use a Weaker Base: Switch from strong bases like NaH or alkoxides to milder inorganic bases such as K₂CO₃ or an organic base like DIPEA.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

Problem 2: Safety and Handling of Azide Nucleophiles

When using sodium azide (NaN₃) as the nucleophile, the product is 6-azidotetrazolo[1,5-b]pyridazine. This and similar high-nitrogen compounds are potentially energetic and can be explosive. [5][6][7]A spontaneous detonation of this specific compound has been reported in the literature, underscoring the need for extreme caution. [5]

  • Hazard Identification: The product has a very high nitrogen-to-carbon ratio, a known indicator of explosive potential. It may be sensitive to shock, friction, and heat. [6]* Mandatory Safety Protocol:

    • Scale Limitation: Always perform initial reactions on a small scale (<100 mg).

    • Personal Protective Equipment (PPE): Use a blast shield, face shield, and appropriate protective gloves and clothing.

    • Avoid Friction: Do not use metal spatulas for scraping or ground glass joints. Use Teflon or plastic equipment where possible.

    • Isolation: Avoid isolating the azide product as a solid if possible. The literature provides a one-pot technique to directly convert this hazardous material to the non-energetic 6-hydroxytetrazolo[1,5-b]pyridazine intermediate. [5]If it must be used in a subsequent step, consider generating and using it in situ.

    • Characterization: If isolated, handle with extreme care. Avoid techniques that impart energy, such as melting point determination.

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is optimized for a clean and efficient reaction with primary or secondary amines.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Reagent Addition: Add ethanol (approx. 0.1 M concentration). Add the amine nucleophile (1.1–1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine or DIPEA (2.2 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. [2]4. Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent EthanolGood solubility for reactants; facilitates clean reaction. [2]
Temperature Room TemperatureSufficient for most amine nucleophiles; minimizes side reactions. [1]
Stoichiometry 1.1-1.2 equiv. of amineA slight excess ensures complete consumption of the starting material.
Monitoring TLC (e.g., 50% EtOAc/Hex)Provides a quick and reliable way to track reaction completion.
Protocol 2: Procedure for Minimizing Hydrolysis using a Phenol Nucleophile

This protocol is designed to prevent the formation of the 6-hydroxy byproduct.

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with Argon or Nitrogen.

  • Reagent Preparation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) and the phenol nucleophile (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15-20 minutes to form the phenoxide in situ.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Reaction: Stir at room temperature or heat gently (e.g., 50-60 °C) if required.

  • Monitoring: Track the reaction progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

References

  • Manasir, M., & Nikpour, M. (n.d.). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Oriental Journal of Chemistry. [Link]

  • Singleton, J. T. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 33–37. [Link]

  • Stanovnik, B., et al. (2011). Organic azides in heterocyclic synthesis, 14. Synthesis of 3,6‐diaminopyridazine from 6‐azidotetrazo.... ResearchGate. [Link]

  • Al-Adhami, A. A., et al. (2019). The Unexpected Ring-opening Reaction of the Parent Amidinium Tetrazolide. ResearchGate. [Link]

  • Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396–2407. [Link]

  • Stevens, J. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. [Link]

  • Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, NIH. [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

Sources

Improving yield in the diazotization step of tetrazolopyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions to get your research back on track.

Problem 1: Low or No Yield of Tetrazolopyridazine

You've completed the reaction, but analysis shows a disappointingly low yield of the desired product.

Probable CauseRecommended Solution & Scientific Rationale
Incomplete Diazotization Solution: Ensure complete dissolution of 5-aminotetrazole in a suitable strong acid (e.g., HCl, H₂SO₄) before the dropwise addition of sodium nitrite. Rationale: 5-aminotetrazole is a weakly basic amine and requires a sufficiently acidic medium to be fully protonated, which is necessary for the reaction with the nitrosonium ion (NO⁺) generated in situ from sodium nitrite and acid.[1][] Incomplete protonation leads to unreacted starting material.
Decomposition of Diazonium Intermediate Solution: Maintain a strict low-temperature profile (0-5 °C) throughout the diazotization and coupling steps.[3][4] Rationale: Tetrazole diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the evolution of nitrogen gas and the formation of undesired byproducts.[5] This thermal instability is a primary cause of yield loss.
Incorrect Stoichiometry Solution: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. Rationale: While a stoichiometric amount is theoretically sufficient, a slight excess ensures the complete conversion of the aminotetrazole to its diazonium salt.[4] However, a large excess should be avoided as it can lead to side reactions.
Side Reactions of the Diazonium Salt Solution: Add the freshly prepared, cold diazonium salt solution to the pyridine coupling partner without delay. Rationale: The longer the diazonium salt is held, even at low temperatures, the greater the chance of decomposition or reaction with other nucleophiles present in the solution.
Problem 2: Formation of Impurities and Byproducts

Your product is contaminated with significant amounts of unknown substances, complicating purification and reducing the overall yield.

Probable CauseRecommended Solution & Scientific Rationale
Formation of Diazotetrazole Solution: Ensure the reaction medium remains strongly acidic throughout the diazotization. Rationale: In insufficiently acidic conditions, the tetrazole diazonium intermediate can be deprotonated to form the highly unstable and potentially hazardous diazotetrazole.[6] Maintaining a low pH suppresses this side reaction.
Azo Coupling Solution: Control the addition rate of the diazonium salt to the coupling partner and ensure efficient stirring. Rationale: Azo coupling can occur if the diazonium salt reacts with an activated aromatic ring. While this is the desired reaction with the pyridine derivative, uncontrolled addition can lead to the formation of polymeric azo compounds or reaction at undesired positions.
Hydrolysis of Diazonium Salt Solution: Use a non-aqueous or mixed aqueous-organic solvent system if the pyridine derivative is not sufficiently soluble in the acidic aqueous medium. Rationale: The diazonium group can be displaced by water (hydrolysis) to form a hydroxyl derivative, which is a common byproduct in aqueous diazotization reactions.
Residual Starting Materials Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to ensure the complete consumption of starting materials before workup. Rationale: Incomplete reactions are a common source of impurities.[7][8][9][10][11]
Problem 3: Safety Concerns and Runaway Reactions

You've observed an unexpected exotherm, gas evolution, or the formation of a potentially explosive solid.

Probable CauseRecommended Solution & Scientific Rationale
Accumulation of Unstable Diazonium Salt Solution: Never isolate the tetrazole diazonium salt intermediate.[3][4] Prepare it in situ and use it immediately in the subsequent step. Rationale: Solid diazonium salts, particularly those derived from nitrogen-rich heterocycles, can be shock-sensitive and prone to explosive decomposition.[6]
Excess Nitrous Acid Solution: After diazotization is complete (as indicated by a positive starch-iodide test), quench any excess nitrous acid with a small amount of urea or sulfamic acid until the test is negative.[4] Rationale: Excess nitrous acid can lead to unwanted side reactions and poses a safety hazard.
Thermal Runaway Solution: Ensure adequate cooling capacity for the reaction vessel and add the sodium nitrite solution slowly to control the exotherm of the diazotization reaction.[3] Rationale: Diazotization is an exothermic process. Without proper temperature control, the reaction can accelerate, leading to rapid decomposition of the diazonium salt and a potential runaway reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal acid and solvent for the diazotization of 5-aminotetrazole?

For the diazotization of 5-aminotetrazole, strong mineral acids like hydrochloric acid or sulfuric acid are typically used. The choice of acid can influence the stability of the resulting diazonium salt. The reaction is commonly performed in an aqueous medium, as 5-aminotetrazole salts are soluble in water. However, if the subsequent coupling partner has poor water solubility, a mixed solvent system (e.g., water/acetic acid) may be employed.

Q2: How can I monitor the progress of the diazotization reaction?

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[12]

Q3: What are the key safety precautions when working with tetrazole diazonium salts?
  • Always work behind a blast shield.

  • Maintain low temperatures (0-5 °C) at all times. [4]

  • Never isolate the diazonium salt. [3]

  • Use a quenching agent (urea or sulfamic acid) to destroy excess nitrous acid.

  • Be aware of the potential for rapid gas evolution and ensure adequate venting. [4]

Q4: Can I use an organic nitrite source instead of sodium nitrite?

Yes, alkyl nitrites such as tert-butyl nitrite or isoamyl nitrite can be used as diazotizing agents, often in organic solvents.[13] This can be advantageous when working with substrates that are sensitive to aqueous acidic conditions. However, the reaction still needs to be conducted at low temperatures.

Q5: My tetrazolopyridazine product is difficult to purify. What strategies can I use?

Purification can often be achieved through recrystallization from a suitable solvent or solvent mixture. If impurities are persistent, column chromatography on silica gel may be necessary. It is crucial to first characterize the impurities (e.g., by LC-MS) to understand their nature and select the most appropriate purification method.[8]

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for the Synthesis of Tetrazolopyridazine
  • Preparation of the Amine Salt Solution: Dissolve 5-aminotetrazole (1.0 eq.) in an excess of a cooled (0-5 °C) strong acid (e.g., 3M HCl). Ensure complete dissolution with stirring in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine salt solution, maintaining the internal temperature between 0-5 °C. Monitor the addition rate to prevent excessive foaming or a rapid temperature increase.

  • Confirmation of Completion: After the addition is complete, continue stirring at 0-5 °C for 15-30 minutes. Test for a slight excess of nitrous acid using starch-iodide paper.

  • Quenching (Optional but Recommended): If a significant excess of nitrous acid is present, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative.

  • Coupling Reaction: In a separate flask, dissolve the substituted pyridine derivative (1.0 eq.) in a suitable solvent and cool to 0-5 °C. Slowly add the freshly prepared, cold diazonium salt solution to the pyridine solution with vigorous stirring.

  • Reaction Completion and Workup: Allow the reaction to proceed at low temperature, monitoring by TLC or LC-MS. Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction following neutralization of the acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Mechanism

The synthesis of tetrazolopyridazine via diazotization involves two key stages: the formation of the tetrazole diazonium salt and the subsequent intramolecular cyclization.

Tetrazolopyridazine Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization 5-Aminotetrazole 5-Aminotetrazole Diazonium Salt Diazonium Salt 5-Aminotetrazole->Diazonium Salt NaNO2 / H+ 0-5 °C Tetrazolopyridazine Tetrazolopyridazine Diazonium Salt->Tetrazolopyridazine Intramolecular Cyclization NaNO2 / H+ NaNO2 / H+ Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->Tetrazolopyridazine

Caption: A simplified workflow of tetrazolopyridazine synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting Workflow start Low Yield or Impure Product check_temp Was Temp < 5°C? start->check_temp check_acid Sufficient Acid? check_temp->check_acid Yes improve_cooling Improve Cooling Protocol check_temp->improve_cooling No check_nitrite Correct NaNO2 Stoichiometry? check_acid->check_nitrite Yes increase_acid Increase Acid Concentration or Change Acid check_acid->increase_acid No check_time Immediate Use of Diazonium Salt? check_nitrite->check_time Yes adjust_nitrite Adjust NaNO2 to 1.1-1.2 eq. check_nitrite->adjust_nitrite No use_immediately Use Diazonium Salt Immediately After Prep. check_time->use_immediately No re_evaluate Re-evaluate Purification & Characterize Byproducts check_time->re_evaluate Yes improve_cooling->check_acid increase_acid->check_nitrite adjust_nitrite->check_time use_immediately->re_evaluate

Caption: A decision tree for troubleshooting low yield issues.

References

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Improved process for the preparation of 5-aminotetrazole. Google Patents.
  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Available at: [Link]

  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). ResearchGate. Available at: [Link]

  • Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Process for preparing substituted tetrazoles from aminotetrazole. Google Patents.
  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]

  • Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Available at: [Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews. Available at: [Link]

  • Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Tetrazole. Wikipedia. Available at: [Link]

  • Improved process for the preparation of 5-aminotetrazole. European Patent Office. Available at: [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI. Available at: [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. American Chemical Society. Available at: [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • Identification and Characterization of Tetracosactide Impurities by CE and RP-HPLC coupled to TOF MS. Wiley Analytical Science. Available at: [Link]

  • Synthesis of Bridged Tetrazoles with Promising Properties and Potential Applications by a One-Step Finkelstein Reaction. Chemistry Europe. Available at: [Link]

  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. Available at: [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Available at: [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]

  • 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. JoVE. Available at: [Link]

  • Synthesis of 5-aminotetrazole-1N-oxide and its azo derivative: a key step in the development of new energetic materials. PubMed. Available at: [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available at: [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. National Institutes of Health (NIH). Available at: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Troubleshooting low conversion in 6-Chlorotetrazolo[1,5-b]pyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues leading to low conversion, and ensure a safe and efficient experimental workflow.

Introduction to the Synthesis

The synthesis of this compound is a critical process for accessing a versatile heterocyclic scaffold used in medicinal chemistry and materials science. The most reliable and high-yielding synthetic route commences with 3,6-dichloropyridazine and proceeds through a two-step sequence: initial nucleophilic aromatic substitution with hydrazine to form 1-(6-chloropyridazin-3-yl)hydrazine, followed by diazotization and intramolecular cyclization to yield the final product. While seemingly straightforward, this reaction pathway is sensitive to several parameters that can significantly impact conversion rates and product purity. This guide will provide in-depth, field-proven insights to help you overcome these challenges.

Troubleshooting Guide: Low Conversion and Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format, focusing on the causality behind experimental choices.

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields can often be traced back to suboptimal reaction conditions in either of the two main steps of the hydrazine route.[1] A systematic evaluation of your experimental parameters is the most effective troubleshooting strategy.[1]

Step 1: Formation of 1-(6-chloropyridazin-3-yl)hydrazine

  • Incomplete Reaction: The reaction of 3,6-dichloropyridazine with hydrazine is a nucleophilic aromatic substitution. While it typically proceeds at room temperature in ethanol, insufficient reaction time or poor mixing can lead to incomplete conversion.[2][3]

    • Recommendation: Ensure the reaction is stirred efficiently for the recommended duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Competitive Disubstitution: Although the chlorine at the 3-position is more reactive, using a large excess of hydrazine or elevated temperatures can promote the formation of the disubstituted product, 3,6-dihydrazinopyridazine. This side product will not cyclize to the desired product in the subsequent step.

    • Recommendation: Use a controlled molar ratio of hydrazine to 3,6-dichloropyridazine. While a slight excess of hydrazine is often used, a large excess should be avoided. Maintain the reaction at room temperature unless optimization studies suggest otherwise.

Step 2: Diazotization and Cyclization

  • Decomposition of the Diazonium Salt: This is the most critical and sensitive step. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] The diazotization of 1-(6-chloropyridazin-3-yl)hydrazine must be conducted at low temperatures, typically between 0-5°C, to prevent premature decomposition of the diazonium intermediate.[5][6]

    • Recommendation: Use an ice-salt bath to maintain a stable low temperature throughout the addition of sodium nitrite. Slow, dropwise addition of the sodium nitrite solution is crucial to prevent localized warming.

  • Formation of Phenolic Byproducts: If the diazonium salt decomposes, the resulting aryl cation can be trapped by water to form 6-hydroxytetrazolo[1,5-b]pyridazine.[7] This is a common side reaction if the temperature is not strictly controlled.

    • Recommendation: Maintain a strongly acidic environment, which can help to suppress the formation of the phenol byproduct.[6]

  • Incomplete Diazotization: Insufficient nitrous acid will lead to unreacted 1-(6-chloropyridazin-3-yl)hydrazine remaining in the reaction mixture, which will complicate purification.

    • Recommendation: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. A persistent blue color indicates that the diazotization is complete.[5]

Q2: I'm observing multiple spots on my TLC after the reaction, and purification is difficult. What are the likely impurities?

The presence of multiple spots on TLC often indicates a combination of unreacted starting materials, intermediates, and side products.

  • Unreacted 3,6-dichloropyridazine: If the first step did not go to completion, you will carry over this starting material.

  • Unreacted 1-(6-chloropyridazin-3-yl)hydrazine: Incomplete diazotization will leave this intermediate in your crude product.

  • 6-hydroxytetrazolo[1,5-b]pyridazine: As mentioned above, this is a common byproduct from the decomposition of the diazonium salt.

  • Azide-Tetrazole Tautomerism: While this compound predominantly exists in the fused tetrazole form, the presence of its azide tautomer (2-azido-6-chloropyridazine) is possible, especially in solution.[2][8] The position of this equilibrium can be influenced by the solvent, temperature, and substituents.[9][10][11] This could potentially lead to the appearance of a second, closely related spot on TLC.

    • Recommendation: Characterize your product thoroughly using NMR and Mass Spectrometry to confirm its identity. The mass spectrum should show a molecular ion peak at m/z 155, with a characteristic isotopic pattern for the chlorine atom.[2] The 1H NMR spectrum should display two doublets in the aromatic region.[2]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction?

The primary safety concern is the use of sodium azide, either as a reagent in the direct synthesis route or as a potential byproduct.

  • Sodium Azide Handling: Sodium azide is highly toxic and can form explosive heavy metal azides.[12] Never use metal spatulas for handling solid sodium azide.[12] Reactions involving sodium azide should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[12]

  • Potential for Explosive Intermediates: The synthesis of the related 6-azidotetrazolo[1,5-b]pyridazine is known to be hazardous, with reports of spontaneous detonation.[13] While the synthesis of this compound via the hydrazine route is generally safer, it is crucial to be aware of the potential for azide formation and handle all intermediates and products with care.

  • Diazonium Salt Instability: Diazonium salts are thermally unstable and can decompose explosively.[4][14] Always handle them at low temperatures and behind a blast shield.

Q2: Which synthetic route is recommended for the highest yield and purity?

The two-step route starting from 3,6-dichloropyridazine and hydrazine, followed by diazotization, is generally reported to provide higher yields and a cleaner product compared to the direct reaction with sodium azide.[2][3] The reaction with hydrazine shows good regioselectivity for the more reactive chlorine atom at the 3-position.[2]

Q3: How should I purify the final product?

Recrystallization is a common method for purifying this compound.

  • Solvent Selection: The choice of solvent is critical for effective purification.[15] A suitable solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature, while impurities should remain either soluble or insoluble at all temperatures. Ethanol or ethanol/water mixtures have been reported as effective recrystallization solvents for similar compounds.[13]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you may consider a charcoal treatment. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

Recommended Synthesis of this compound

This protocol is based on the high-yielding hydrazine route.

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(6-chloropyridazin-3-yl)hydrazine as a solid.

Step 2: Synthesis of this compound

  • Suspend 1-(6-chloropyridazin-3-yl)hydrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes. Use starch-iodide paper to confirm the presence of excess nitrous acid.

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

ParameterConditionExpected OutcomeTroubleshooting
Step 1: Hydrazine Reaction
TemperatureRoom TemperatureHigh yield of monosubstituted product.Elevated temperatures may lead to disubstitution.
Hydrazine Equivalents1.1 eqComplete consumption of starting material.Large excess can increase disubstitution.
Step 2: Diazotization
Temperature0-5°CStable diazonium salt formation, high yield.Higher temperatures lead to decomposition and phenol formation.
Rate of NaNO₂ AdditionSlow, dropwisePrevents localized warming and decomposition.Rapid addition can cause a dangerous exotherm.
pHAcidicPromotes diazotization and stabilizes the diazonium salt.Neutral or basic conditions can lead to unwanted side reactions.

Visualizations

Reaction Mechanism

Reaction Mechanism cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Diazotization & Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 1-(6-chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->Intermediate_1 Hydrazine, Ethanol, RT Hydrazine Hydrazine Diazonium_Salt Diazonium Intermediate Intermediate_1->Diazonium_Salt NaNO₂, HCl, 0-5°C Final_Product This compound Diazonium_Salt->Final_Product Intramolecular Cyclization Troubleshooting Workflow Start Low Yield Observed Check_Step1 Review Step 1: Hydrazinolysis Start->Check_Step1 Check_Step2 Review Step 2: Diazotization Start->Check_Step2 Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Check TLC Temp_Control Temperature > 5°C? Check_Step2->Temp_Control Disubstitution Disubstitution? Incomplete_Rxn1->Disubstitution No Solution1 Increase reaction time/ Improve mixing Incomplete_Rxn1->Solution1 Yes Disubstitution->Check_Step2 No Solution2 Use controlled hydrazine stoichiometry Disubstitution->Solution2 Yes Incomplete_Diaz Incomplete Diazotization? Temp_Control->Incomplete_Diaz No Solution3 Use ice-salt bath/ Slow NaNO₂ addition Temp_Control->Solution3 Yes Solution4 Test with starch-iodide paper/ Adjust NaNO₂ amount Incomplete_Diaz->Solution4 Yes Purification_Issues Check Purification Incomplete_Diaz->Purification_Issues No Recrystallization Optimize recrystallization solvent and procedure Purification_Issues->Recrystallization

Caption: A logical workflow for diagnosing low reaction yields.

References

  • University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(2), 133-139. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. [Link]

  • Scapin, E., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2426–2435. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. [Link]

  • Wang, Y., et al. (2018). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 37(3), 335-342. [Link]

  • Grafiati. (2025). Journal articles: 'Tetrazole-azide equilibrium'. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Gaponik, P. N., et al. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 12(9), 2032–2035. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • El-Torgoman, A. M., et al. (1987). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 273-276. [Link]

  • Temple, C., & Montgomery, J. A. (1964). Studies on the Azidoazomethine-Tetrazole Equilibrium. II. 4-Azidopyrimidines. The Journal of Organic Chemistry, 29(11), 3173–3177. [Link]

  • Kumar, A., et al. (2020). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments. Chemical Communications, 56(74), 10929-10932. [Link]

  • Sandford, G. (2007). A scaffold for the synthesis of highly functionalised heterocycles. Durham University. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Piaz, V. D., et al. (2018). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Molecules, 23(10), 2465. [Link]

  • Neumann, C. N., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16383. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Neumann, C. N., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16383. [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • Um, I. H., & Buncel, E. (2006). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Molecular Sciences, 7(10), 455-466. [Link]

  • Deadman, J. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 924. [Link]

  • Elnagdi, M. H., et al. (2009). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 97, 1-43. [Link]

  • Kletskii, M. E., et al. (2019). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 58(3), 803-807. [Link]

  • De Rycker, M., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 196-213. [Link]

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • Jiménez-Vázquez, H. A., et al. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 26(18), 5649. [Link]

  • McGraw Hill's AccessScience. (n.d.). Diazotization. [Link]

  • Wang, C., et al. (2021). Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Molecules, 26(15), 4437. [Link]

  • El-Gaby, M. S. A., et al. (2000). Recent advances in pyridazine chemistry. Journal of the Chinese Chemical Society, 47(4A), 837-852. [Link]

Sources

Removal of unreacted 3,6-dichloropyridazine from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3,6-Dichloropyridazine from Reaction Mixtures Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide researchers and drug development professionals with practical, in-depth strategies for the effective removal of unreacted 3,6-dichloropyridazine from their reaction products. As a common and highly reactive building block in the synthesis of pharmaceutical and agrochemical compounds, residual 3,6-dichloropyridazine can interfere with subsequent synthetic steps and compromise the purity and biological activity of the final product.[1][2]

Understanding the physicochemical properties of 3,6-dichloropyridazine is the first step in designing a robust purification strategy. It is an off-white to brownish crystalline solid with a melting point in the range of 65-70°C.[3][4] Crucially, it is sparingly soluble in water but demonstrates good solubility in various organic solvents, including chloroform, ethanol, and acetone.[1][5][6] This solubility profile is the key determinant for selecting between common purification techniques such as recrystallization, column chromatography, and liquid-liquid extraction.

This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I quickly assess if my crude product contains unreacted 3,6-dichloropyridazine?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward and rapid method for initial assessment.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The distance a compound travels up the plate is its Retention Factor (Rf), which is dependent on its polarity.

  • Procedure:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a silica gel TLC plate, spot the crude mixture in one lane.

    • In an adjacent lane, spot a reference solution of pure 3,6-dichloropyridazine.

    • For the clearest result, "co-spot" the crude mixture and the reference standard in a third lane (apply one spot directly on top of the other).

    • Develop the plate using a solvent system that provides good separation (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the plate under UV light. The presence of a spot in your crude lane that matches the Rf value and co-elutes with the reference spot confirms the presence of unreacted 3,6-dichloropyridazine.

Q2: What is the best purification strategy for my product? How do I choose between recrystallization, chromatography, and extraction?

Answer: The optimal strategy depends entirely on the properties of your desired product relative to 3,6-dichloropyridazine. The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Analyze Crude Product (TLC, Solubility, Acid/Base Properties) is_solid Is the desired product a solid? start->is_solid delta_rf Is there a significant ΔRf between product and starting material on TLC? is_solid->delta_rf  No (Oil) recrystallization Primary Method: Recrystallization is_solid->recrystallization  Yes acid_base Does the product have acidic or basic properties that the starting material lacks? delta_rf->acid_base  No chromatography Primary Method: Column Chromatography delta_rf->chromatography  Yes acid_base->chromatography  No (Challenging Separation) extraction Consider: Acid-Base Liquid-Liquid Extraction acid_base->extraction  Yes recrystallization->delta_rf If recrystallization fails or purity is insufficient chrom_or_recrys Consider Chromatography or Recrystallization extraction->chrom_or_recrys Follow with...

Caption: Decision workflow for selecting a purification method.

Q3: My recrystallization attempt resulted in an oil, not crystals. What went wrong and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization.[7] It typically occurs for one of two reasons:

  • The solution was cooled too quickly or is highly supersaturated: The solubility limit was passed at a temperature above the melting point of your compound.

  • Impurities are depressing the melting point: The presence of unreacted starting material and byproducts can prevent the formation of a stable crystal lattice.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the flask until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to slightly reduce saturation.[7]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[7]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[7]

Q4: My product and 3,6-dichloropyridazine have very similar Rf values on TLC. How can I improve separation by column chromatography?

Answer: Poor separation on TLC indicates that a standard isocratic (single solvent system) column will also be challenging. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: Test a wider range of solvent systems. Sometimes switching one component can dramatically alter selectivity. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone systems.

  • Use a Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compound to move down the column first. Then, gradually increase the polarity of the mobile phase over time to elute the more polar compound.[7] This sharpens the elution bands and improves separation.

  • Adjust the Stationary Phase: If your compound is basic, it may interact strongly with the acidic silica gel, causing streaking or poor separation.

    • Add a Modifier: Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[7]

    • Switch Sorbent: Consider using a different stationary phase, such as neutral or basic alumina, or even reversed-phase (C18) silica for highly polar compounds.[7]

  • Improve Column Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the column. This often results in sharper bands than loading as a concentrated solution ("wet loading").[8]

    • Column Dimensions: Use a longer, thinner column for difficult separations, as this increases the number of theoretical plates.

Key Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid products where the solubility of the product and the unreacted 3,6-dichloropyridazine differ significantly in a given solvent.[9][10]

Step 1: Solvent Selection

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a solvent dropwise at room temperature. A good solvent will not dissolve the compound in the cold.

  • Heat the test tube in a sand bath or water bath. A good solvent will dissolve the compound completely when hot.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Repeat with different solvents to find the optimal one.

Step 2: Recrystallization Procedure

  • Place the crude material in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen solvent to cover the solid.

  • Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until all the solid just dissolves.[10]

  • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Re-heat to boiling for a few minutes.

  • If carbon was used or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.[9]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[9]

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile technique for separating compounds with different polarities and is effective for both solid and liquid products.[11]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Solvent System (via TLC, aim for product Rf ~0.3) b Prepare Silica Slurry (in low-polarity solvent) a->b c Pack Column (avoid air bubbles) b->c d Load Sample (dry or wet loading) c->d e Elute Column (add solvent continuously) d->e f Collect Fractions (in labeled test tubes) e->f g Analyze Fractions (via TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent (rotary evaporator) h->i j j i->j Yields Pure Product

Sources

Stability issues of 6-Chlorotetrazolo[1,5-b]pyridazine in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chlorotetrazolo[1,5-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in acidic and basic media. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused tetrazole and pyridazine ring system, imparts unique chemical properties. However, this arrangement also presents potential stability issues, particularly when the molecule is subjected to acidic or basic conditions during synthesis, formulation, or analytical studies. Understanding these instabilities is critical for accurate experimental design and interpretation.

This guide is structured in a question-and-answer format to directly address common challenges. We will delve into the mechanistic underpinnings of the observed degradation, provide troubleshooting protocols, and offer validated analytical methods to monitor the stability of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability in Acidic Media

Question 1: I've noticed a decrease in the concentration of my this compound stock solution in an acidic mobile phase during HPLC analysis. What could be the cause?

Answer: The observed decrease in concentration is likely due to acid-catalyzed degradation. The tetrazole ring, while aromatic, can be susceptible to protonation under acidic conditions. This protonation can initiate a cascade of reactions leading to ring cleavage. The fused pyridazine ring, also being basic, can be protonated, which may further influence the electronic properties and stability of the entire molecule.

The primary mechanism of degradation in strong acidic media is believed to be an acid-catalyzed ring-opening of the tetrazole moiety. This is a known phenomenon in tetrazole chemistry, where the protonated ring becomes susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[1][2]

Troubleshooting Steps:

  • pH Adjustment: If your analytical method allows, increase the pH of your mobile phase to a less acidic range (e.g., pH 3-5). This can significantly slow down the rate of hydrolysis.

  • Temperature Control: Perform your analysis at a lower temperature. Degradation reactions are often accelerated at higher temperatures.

  • Fresh Sample Preparation: Prepare your samples fresh and analyze them promptly after preparation to minimize the time the compound is exposed to acidic conditions.

  • Solvent Choice: If possible, use a less nucleophilic solvent system for your stock solutions and mobile phase.

Question 2: What are the likely degradation products of this compound in a strong acidic solution?

Answer: While specific degradation studies on this compound are not extensively reported, based on the known chemistry of tetrazoles and pyridazines, the following degradation products can be anticipated:

  • Azido-pyridazine derivative: Acid-catalyzed equilibrium between the tetrazole and its azido tautomer can be shifted towards the open-chain azide form, which may then undergo further reactions.

  • Hydroxylated pyridazine derivatives: Cleavage of the tetrazole ring could potentially lead to the formation of a pyridazine intermediate that is subsequently hydroxylated.

  • Hydrazinyl-pyridazine derivative: Under certain reductive acidic conditions, the tetrazole ring could be cleaved to yield a hydrazine derivative.[3]

Identifying these products definitively requires analytical techniques such as LC-MS/MS for mass determination and fragmentation analysis, and NMR for structural elucidation.

Section 2: Stability in Basic Media

Question 3: My reaction involving this compound in the presence of a base is showing multiple unexpected products. What is happening?

Answer: In basic media, this compound is susceptible to two primary degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nature of the fused ring system. In the presence of hydroxide ions (from a strong base) or other nucleophiles, the chlorine can be displaced to form the corresponding 6-hydroxy or other 6-substituted derivatives. This is a common reaction for chloro-substituted pyridazines.

  • Base-Catalyzed Ring Opening: Strong basic conditions can also promote the cleavage of the tetrazole ring, similar to the acid-catalyzed pathway, although the mechanism would differ. Deprotonation of the ring could precede or facilitate nucleophilic attack.

The presence of multiple products suggests that both pathways may be occurring concurrently, or that the initial degradation products are undergoing further reactions.

Question 4: How can I favor the nucleophilic substitution of the chlorine atom over ring degradation?

Answer: To selectively achieve nucleophilic substitution at the 6-position while minimizing ring degradation, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if the goal is to deprotonate another part of a larger molecule without direct reaction with the pyridazine ring. If substitution with a specific nucleophile is desired, use that nucleophile as the base or in conjunction with a milder base (e.g., K₂CO₃, Et₃N) rather than strong bases like NaOH or KOH.

  • Temperature Control: Reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate for the desired substitution. Higher temperatures are more likely to provide the activation energy needed for ring cleavage.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent the formation of secondary degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 8 hours.

    • Neutralize the samples with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature for 24 hours.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 105°C for 24 hours.

    • Dissolve the sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

    • Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Summary of Expected Degradation Behavior of this compound

Stress ConditionReagents/ParametersExpected Primary Degradation PathwayPotential Major Degradation Products
Acidic 0.1 N - 1 N HCl, RT - 60°CTetrazole ring openingAzido-pyridazine, Hydroxylated pyridazine
Basic 0.1 N - 1 N NaOH, RTNucleophilic substitution6-Hydroxytetrazolo[1,5-b]pyridazine
Oxidative 3% H₂O₂, RTN-oxidationN-oxides of pyridazine ring
Thermal 105°C (solid)DecompositionVarious decomposition products
Photolytic UV light (254 nm)Photochemical rearrangement/degradationIsomeric products, ring-cleaved products

Note: This table is based on established chemical principles of similar heterocyclic systems and should be confirmed by experimental data.

Visualizations

Degradation Pathways

cluster_acid Acidic Degradation cluster_base Basic Degradation A_start This compound A_int Protonated Intermediate A_start->A_int + H+ A_prod1 Ring-Opened Azido Intermediate A_int->A_prod1 Ring Opening A_prod2 Further Degradation Products A_prod1->A_prod2 B_start This compound B_prod1 6-Hydroxytetrazolo[1,5-b]pyridazine B_start->B_prod1 + OH- (SNAr) B_prod2 Ring-Opened Products B_start->B_prod2 + OH- (Ring Cleavage) start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc HPLC Analysis (Quantify Parent Compound) stress->hplc lcms LC-MS/MS Analysis (Identify Degradation Products) stress->lcms report Generate Stability Report hplc->report structure Structure Elucidation (NMR, if necessary) lcms->structure structure->report

Caption: Workflow for stability testing and degradation analysis.

References

  • BenchChem. (n.d.). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.
  • PubChem. (n.d.). Tetrazolo[1,5-b]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Manasir, M., & Nikpour, M. (2021).
  • Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2008). Chapter 7: Tetrazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Heterocyclic Chemistry III, Volume 6 (pp. 257-423). Elsevier Ltd.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Ughade, S., et al. (2025). Development and Validation of HPLC Method for Chlorohexidine. International Journal of Pharmaceutical Sciences, 3(8), 459-466.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Satchell, J. F., & Smith, B. J. (2002). Calculation of aqueous dissociation constants of 1,2,4-triazole and tetrazole: A comparison of solvation models. Physical Chemistry Chemical Physics, 4(18), 4314-4318.
  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on the acid-catalyzed formation of 1,5-disubstituted tetrazoles from isonitriles and azides. The Journal of Organic Chemistry, 76(19), 7819-7829.

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling with 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for cross-coupling reactions involving the 6-Chlorotetrazolo[1,5-b]pyridazine scaffold. This guide is designed for drug development professionals and research scientists. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.

The this compound core is an electron-deficient heteroaromatic system. The presence of multiple nitrogen atoms and the chloro leaving group presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. The nitrogen atoms can act as Lewis bases, potentially coordinating to and inhibiting the palladium catalyst, while the electron-deficient nature of the ring facilitates the initial oxidative addition step.[1][2][3] Success hinges on selecting a catalytic system that is robust enough to overcome potential inhibition while effectively activating the C-Cl bond.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during cross-coupling reactions with this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how do I fix it?

Low or no product yield is the most frequent issue. A systematic approach is crucial to diagnose the root cause.

Causality & Solution Pathway:

  • Catalyst Inactivity or Inhibition: The primary suspect is often the catalyst itself. The nitrogen-rich tetrazolopyridazine can act as a ligand, poisoning the palladium center.[2][4]

    • Expert Diagnosis: Standard catalysts like Pd(PPh₃)₄ may be unsuitable. The key is to use a palladium source paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These ligands form stable, highly active catalysts that promote the rate-limiting reductive elimination step and sterically shield the metal center from inhibition.[5]

    • Recommended Action:

      • Switch to a Modern Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst (e.g., an SPhos or XPhos-based G3/G4 precatalyst). These rapidly form the active LPd(0) species under basic conditions, leading to more reliable results.[6][7]

      • Ligand Screening: For Suzuki-Miyaura couplings, SPhos is an excellent starting point for heteroaryl chlorides.[5][8] For Buchwald-Hartwig aminations, XPhos , RuPhos , or BrettPhos are recommended, depending on the amine's steric profile.[7][9]

  • Inappropriate Base Selection: The base plays a critical role, but an incorrect choice can lead to substrate decomposition, catalyst deactivation, or failure to facilitate the catalytic cycle.

    • Expert Diagnosis: For Suzuki couplings, the base facilitates the transmetalation step. For Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. A base that is too strong and nucleophilic can attack the electron-deficient pyridazine ring.

    • Recommended Action:

      • Suzuki-Miyaura: Use weaker inorganic bases like K₂CO₃ , K₃PO₄ , or Cs₂CO₃ . These are generally effective and minimize side reactions.[6]

      • Buchwald-Hartwig: Strong, non-nucleophilic bases are required. NaOt-Bu , KOt-Bu , or LHMDS are standard choices.[7] If base-sensitive functional groups are present, a switch to Cs₂CO₃ or K₃PO₄ at a higher temperature may be necessary.[10]

  • Atmosphere and Solvent Purity: Palladium-catalyzed reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[6]

    • Expert Diagnosis: A black precipitate (palladium black) is a tell-tale sign of catalyst decomposition. Solvents must be anhydrous and degassed.

    • Recommended Action: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles.[6] Use freshly distilled or commercially available anhydrous, degassed solvents.

Troubleshooting_Low_Yield start Low or No Yield Observed cat_check Is the catalyst system appropriate? (Bulky Ligand + Pd Source) start->cat_check cat_yes Yes cat_check->cat_yes Check Base cat_no No cat_check->cat_no Check Catalyst base_check Is the base correct for the coupling type and substrate? base_yes Yes base_check->base_yes base_no No base_check->base_no atm_check Are atmosphere & solvents properly inert and dry? atm_yes Yes atm_check->atm_yes atm_no No atm_check->atm_no cat_yes->base_check cat_sol Action: Switch to a precatalyst with a biarylphosphine ligand (e.g., SPhos, XPhos). cat_no->cat_sol base_yes->atm_check base_sol Action: Select appropriate base. (e.g., K3PO4 for Suzuki, NaOt-Bu for Buchwald-Hartwig). base_no->base_sol optimize Systematically optimize Temp / Concentration atm_yes->optimize atm_sol Action: Degas solvents and rigorously apply inert gas (3x vacuum/backfill cycles). atm_no->atm_sol

Troubleshooting workflow for low product yield.
Q2: I'm observing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. Why is this happening?

Side reactions compete with the desired cross-coupling pathway and are often indicative of suboptimal conditions.

  • Homocoupling: This typically arises from the presence of oxygen, which promotes the oxidative coupling of the organoboron reagent.

    • Solution: Improve the degassing procedure for your solvent and ensure a robust inert atmosphere is maintained throughout the reaction.[6]

  • Dehalogenation (Proto-dehalogenation): The chloro group is replaced by a hydrogen atom. This can be caused by trace water in the presence of the base or be a competing pathway in the catalytic cycle.

    • Solution: Use rigorously dried solvents and reagents. Sometimes, changing the ligand or base can alter the relative rates of the desired coupling versus the dehalogenation pathway.

  • Protodeboronation (for Suzuki coupling): The boronic acid is converted back to the corresponding arene before it can transmetalate to the palladium center.

    • Solution: This is often promoted by aqueous base at elevated temperatures. Using anhydrous conditions or a different base (e.g., KF) can mitigate this issue.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting catalyst systems for different cross-coupling reactions with this compound?

The choice of catalyst is paramount. Below are field-tested starting points for the three most common cross-coupling reactions.

Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or SPhos Pd G3 (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (2-4%) or XPhos Pd G3 (2-4%)XPhos (4-8%)NaOt-Bu (1.5)Toluene or Dioxane80-110
Sonogashira Pd(PPh₃)₄ (5%) or PdCl₂(PPh₃)₂ (5%)N/A (ligand is on Pd)Et₃N (2.0)THF or DMF60-80
with Cu(I) co-catalystCuI (2-5%)

Causality: For Suzuki and Buchwald-Hartwig reactions, bulky biarylphosphine ligands like SPhos and XPhos are crucial. They accelerate the reductive elimination step, which is often rate-limiting, and their steric bulk prevents the formation of inactive catalyst dimers and protects the palladium center from coordination by the substrate's nitrogen atoms.[5] The Sonogashira reaction often proceeds well with standard phosphine ligands, but a copper(I) co-catalyst is typically required to facilitate the formation of the copper acetylide intermediate.[11]

Catalyst_Selection start Select Desired Cross-Coupling suzuki Suzuki-Miyaura (C-C Bond, Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (C-N Bond, Amine) start->buchwald sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira suzuki_cat Catalyst System: - Pd Precatalyst - SPhos Ligand - K3PO4 Base suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd Precatalyst - XPhos/RuPhos Ligand - NaOt-Bu Base buchwald->buchwald_cat sonogashira_cat Catalyst System: - Pd(PPh3)4 or PdCl2(PPh3)2 - CuI Co-catalyst - Et3N Base sonogashira->sonogashira_cat

Catalyst selection based on reaction type.
Q2: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted heating is an excellent technique for accelerating these reactions.[8]

  • Expert Insight: Microwave heating can significantly reduce reaction times from hours to minutes. It is particularly effective for less reactive aryl chlorides. A typical starting point would be 130-150°C for 15-30 minutes.[8] However, it is crucial to screen conditions carefully, as the higher temperatures can sometimes promote side reactions or product decomposition.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • SPhos Pd G3 precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the SPhos Pd G3 precatalyst (0.03 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water to create a 10:1 solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]

  • Barreiro, E. J., et al. (2019). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. National Library of Medicine. [Link]

  • Lee, J. C., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

  • Seltzman, H. H., et al. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. ACS Publications. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. PubMed. [Link]

  • Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Royal Society of Chemistry. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. RSC Publishing. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

  • Szostak, M. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. [Link]

  • Singh, P., et al. (2014). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization. Semantic Scholar. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]

  • Riera, A., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ChemRxiv. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

  • MDPI. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • ResearchGate. (2007). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • National Institutes of Health. (2023). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC. [Link]

  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • ResearchGate. (2025). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. organic-chemistry.org. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Publications. [Link]

  • ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. [Link]

  • National Institutes of Health. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to Synthetic Intermediates: 6-Chlorotetrazolo[1,5-b]pyridazine vs. 6-Azidotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrazolo[1,5-b]pyridazine Scaffold

The tetrazolo[1,5-b]pyridazine core is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The fused tetrazole and pyridazine rings create a unique electronic and structural scaffold, making it a valuable building block for the design of novel therapeutic agents and energetic materials.[4][5][6]

This guide provides an in-depth comparison of two key synthetic precursors used to access this scaffold: 6-Chlorotetrazolo[1,5-b]pyridazine and 6-Azidotetrazolo[1,5-b]pyridazine . While both can be synthesized from the same starting material, their stability, reactivity, and handling requirements differ dramatically. This comparison aims to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies, emphasizing a safety-first approach to laboratory practice.

Synthesis of Key Intermediates

Both compounds share a common, commercially available starting material: 3,6-dichloropyridazine. However, the pathways to the chloro and azido derivatives diverge significantly, impacting the safety and practicality of each route.

Synthesis of this compound: A Stable and Reliable Intermediate

The synthesis of this compound is a well-established, two-step process that yields a stable, crystalline solid that can be safely handled and stored.[7][8] The procedure avoids the generation of hazardous, explosive intermediates.

The reaction proceeds via initial nucleophilic substitution of one chlorine atom on 3,6-dichloropyridazine with hydrazine to form a hydrazinylpyridazine intermediate.[8] Subsequent diazotization with sodium nitrite under acidic conditions induces cyclization to the fused tetrazole ring system, affording the final product in high yield.[7][9]

G cluster_0 Synthesis of this compound start 3,6-Dichloropyridazine step1 1-(6-chloropyridazin-3-yl)hydrazine start->step1 Hydrazine Ethanol, RT end This compound step1->end NaNO₂, HCl Ice Bath

Caption: Synthetic workflow for this compound.

Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine: A High-Risk, Energetic Compound

In stark contrast, 6-azidotetrazolo[1,5-b]pyridazine is synthesized in a single step from 3,6-dichloropyridazine via nucleophilic aromatic substitution (SNAr) using sodium azide.[10][11] The reaction displaces both chlorine atoms, and the resulting diazidopyridazine intermediate undergoes spontaneous valence isomerization to the fused tetrazole ring.[10][11]

While synthetically straightforward, the product is a dangerously unstable and explosive compound.[9] It has an exceptionally high nitrogen content (N/C ratio of 2) and has been documented to detonate spontaneously upon standing at room temperature.[6][9][12] Its isolation and handling are strongly discouraged.

G cluster_1 Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine start_azide 3,6-Dichloropyridazine end_azide 6-Azidotetrazolo[1,5-b]pyridazine (HIGHLY EXPLOSIVE) start_azide->end_azide Sodium Azide (excess) DMSO, 60°C

Caption: Synthetic workflow for 6-azidotetrazolo[1,5-b]pyridazine.

Head-to-Head Comparison

The choice between these two reagents is not one of preference but of safety and utility. The following sections provide a direct comparison of their critical attributes.

Stability, Handling, and Safety

This is the most critical differentiating factor.

  • This compound: Is a stable solid that can be handled using standard laboratory procedures. It is not shock-sensitive or prone to detonation under normal conditions.[8]

  • 6-Azidotetrazolo[1,5-b]pyridazine: Is a primary explosive.[12] A recent report in ACS Chemical Health & Safety detailed a spontaneous detonation of the compound, which had been synthesized and handled multiple times without incident before exploding while standing in a vial.[9] Organic azides, in general, are energetic materials requiring specialized handling protocols.[13][14] The high nitrogen content and the presence of the "explosophore" azide group make this compound particularly hazardous.[13][15] It should never be scraped with a metal spatula, subjected to friction or shock, or heated excessively. [16][17] Due to this extreme hazard, its use as an intermediate is strongly advised against.[1]

ParameterThis compound6-Azidotetrazolo[1,5-b]pyridazine
Molecular Formula C₄H₂ClN₅[18]C₄H₂N₈[19]
Molecular Weight 155.55 g/mol [18]162.11 g/mol [6]
Physical State Crystalline SolidSolid
Stability Stable under normal conditionsExtremely Unstable; Primary Explosive [9][12]
Handling Standard laboratory proceduresRequires blast shield, non-metal utensils, and extreme caution.[9] Isolation is not recommended.
Key Hazard Standard chemical toxicitySpontaneous detonation risk (shock, friction, heat) [9]
Reactivity and Synthetic Utility

The functional group at the 6-position dictates the synthetic applications of each compound.

This compound: The chloro-substituent serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions .[8] The electron-withdrawing nature of the fused tetrazolo-pyridazine ring system activates the C-6 position for attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[7][8][20] This reactivity makes it a versatile and highly valuable intermediate for building molecular complexity and accessing a library of derivatives in a controlled and safe manner.[1] Reactions typically proceed under mild conditions, often at room temperature in solvents like ethanol.[7]

6-Azidotetrazolo[1,5-b]pyridazine: The azide functional group is known for its utility in 1,3-dipolar cycloaddition reactions , most notably the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[21][22][23] In theory, the azido group on this scaffold could be used to link it to alkyne-containing molecules. However, the compound's profound instability largely negates this potential application, as the reaction conditions could be sufficient to initiate detonation. Its primary reported use has been as a precursor to other functionalities, such as amines (via reduction) or phosphazenes, but these transformations are fraught with danger.[12]

A key chemical feature of this molecule is the azide-tetrazole equilibrium , where the molecule can exist as the fused tetrazole or as the 3,6-diazidopyridazine tautomer.[8][11][24] In solution, the fused tetrazole form is generally the major, more stable contributor.[8] However, if the azido tautomer is consumed in a reaction (like a cycloaddition), the equilibrium can shift, eventually driving the reaction to completion.[25][26]

Safer Synthetic Alternatives

Given the extreme danger associated with isolating 6-azidotetrazolo[1,5-b]pyridazine, alternative strategies are not just recommended; they are essential for safe practice.

  • Direct Use of this compound: For nearly all applications where a functionalized tetrazolo[1,5-b]pyridazine is desired, the chloro-derivative is the superior starting point. It allows for the introduction of diverse functionalities via well-understood and safe SNAr chemistry.[9][27]

  • In-Situ Hydrolysis to a Stable Hydroxy-Derivative: If the azido compound must be generated, it can be immediately converted in-situ to a more stable derivative without isolation. A published protocol describes the formation of the azide followed by the addition of sodium hydroxide to the reaction mixture, which hydrolyzes the intermediate to the non-energetic and stable 6-hydroxytetrazolo[1,5-b]pyridazine .[9][27] This hydroxy derivative can then be used in subsequent transformations.

G cluster_2 Safer One-Pot Conversion to 6-Hydroxytetrazolo[1,5-b]pyridazine start_safe 3,6-Dichloropyridazine intermediate 6-Azidotetrazolo[1,5-b]pyridazine (Generated in-situ, NOT ISOLATED) start_safe->intermediate 1. NaN₃, DMSO, 60°C end_safe 6-Hydroxytetrazolo[1,5-b]pyridazine intermediate->end_safe 2. H₂O, NaOH, 60°C

Caption: Workflow for the safer, one-pot synthesis of a stable alternative.

Experimental Protocols

Protocol 1: Synthesis of this compound[7]
  • Step A: Hydrazine Substitution: To a solution of 3,6-dichloropyridazine in ethanol at room temperature, add hydrazine hydrate dropwise. Stir the mixture until the reaction is complete (monitor by TLC). The product, 1-(6-chloropyridazin-3-yl)hydrazine, will precipitate and can be collected by filtration.

  • Step B: Diazotization and Cyclization: Suspend the 1-(6-chloropyridazin-3-yl)hydrazine from Step A in an aqueous solution of hydrochloric acid and cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture in the ice bath for 1-2 hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 6-chlorotrazolo[1,5-b]pyridazine as a solid.

Protocol 2: Safer One-Pot Synthesis of 6-Hydroxytetrazolo[1,5-b]pyridazine[9]

Warning: This procedure generates a highly explosive intermediate. All steps must be performed behind a blast shield with appropriate personal protective equipment.

  • Behind a blast shield, prepare a mixture of 3,6-dichloropyridazine (1.0 equiv) and sodium azide (5.0 equiv) in DMSO.

  • Heat the mixture at 60 °C for 6 hours.

  • Cool the reaction mixture to room temperature and dilute with a large volume of water.

  • Add sodium hydroxide (5.0 equiv) to the aqueous mixture.

  • Heat the resulting mixture at 60 °C for 2 hours to facilitate the hydrolysis of the intermediate azide.

  • After cooling, acidify the mixture to precipitate the product, which can be isolated via filtration.

Conclusion and Recommendation

While both this compound and 6-azidotetrazolo[1,5-b]pyridazine serve as entry points to the valuable tetrazolo[1,5-b]pyridazine scaffold, they are not interchangeable.

  • 6-Azidotetrazolo[1,5-b]pyridazine is an exceptionally hazardous and unstable primary explosive.[9] Its synthesis, isolation, and use pose a significant and unpredictable safety risk. It is the strong recommendation of this guide that researchers avoid isolating this compound and seek safer alternatives.

  • This compound is a stable, reliable, and versatile synthetic intermediate. It provides safe and efficient access to a wide array of derivatives through robust SNAr chemistry. For any research program focused on exploring the chemical space around the tetrazolo[1,5-b]pyridazine core, the chloro-derivative is the unequivocally superior choice.

By prioritizing safer, more stable intermediates like this compound or utilizing in-situ conversion protocols, researchers can advance their scientific goals without compromising laboratory safety.

References

  • BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine.
  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reviews, 3(1), 26-33.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • BenchChem. (n.d.). Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine from 3,6-Dichloropyridazine: A Technical Guide.
  • Smolecule. (2023). This compound.
  • University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds.
  • Various Authors. (n.d.). Lab-Scale Synthesis of Azido Compounds: Safety Measures and Analysis. ResearchGate.
  • Wayne State University. (n.d.). Azides.
  • Stanford University. (n.d.). Information on Azide Compounds.
  • Various Authors. (n.d.). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ResearchGate.
  • Biosynth. (n.d.). This compound.
  • Pan, Y., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(11), 1509.
  • Gleason, O. R., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 43-46.
  • Gleason, O. R., et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications.
  • Jones, A. W., & Alabugin, I. V. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4699.
  • El-Gohary, N. S., & Shaaban, M. R. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1730-1739.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of the Tetrazolo[1,5-b]pyridazine Scaffold for Medicinal Chemistry.
  • BenchChem. (n.d.). Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry.
  • Kumar, S., et al. (2010). Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry, 75(10), 3327-3338.
  • Organic Chemistry. (2019, January 3). cycloadditions with azides [Video]. YouTube.
  • Roberts, J. D., et al. (1954). The Tetrazole-Azidoazomethine Equilibrium. Journal of the American Chemical Society, 76(17), 4525-4528.
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Kumar, S., et al. (2010). Azide-Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. Request PDF. ResearchGate.
  • Wikipedia. (n.d.). Click chemistry.
  • BenchChem. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine: A Spectroscopic and Synthetic Overview.
  • National Center for Biotechnology Information. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine. PubChem Compound Database.

Sources

A Comparative Guide to the Reactivity of 6-Chlorotetrazolo[1,5-b]pyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chloroheterocycles in Synthesis

In the landscape of medicinal chemistry and drug development, nitrogen-rich heteroaromatic scaffolds are foundational building blocks. Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures in modern pharmaceuticals. Among the vast array of synthetic intermediates, chloroheterocycles stand out as exceptionally versatile linchpins for molecular elaboration. The carbon-chlorine bond, activated by the electronic demands of the heterocyclic system, serves as a reliable handle for introducing diverse functional groups via nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparative analysis of 6-Chlorotetrazolo[1,5-b]pyridazine , a highly activated chloroheterocycle, against other common chloro-substituted pyridazines, pyrimidines, and pyrazines. We will explore the mechanistic underpinnings of its reactivity, present supporting experimental data, and provide validated protocols to empower researchers in leveraging this potent building block for accelerated drug discovery programs.

Pillar 1: The Mechanistic Basis of Reactivity – Understanding SNAr

The reactivity of chloroheterocycles is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems (SN2), the SNAr pathway is a two-step addition-elimination process. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when sufficiently electron-deficient.[1]

The key factors influencing the rate and facility of SNAr reactions are:

  • Ring Activation: The presence of electron-withdrawing groups (EWGs) on the aromatic ring is paramount.[2] For heteroaromatics, the ring nitrogen atoms themselves act as powerful EWGs. They inductively withdraw electron density and, more importantly, can stabilize the negatively charged intermediate through resonance.

  • Intermediate Stabilization: The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the single most critical factor determining the reaction's activation energy. The more effectively the negative charge is delocalized, the faster the reaction.

  • Leaving Group Position: For substitution to be efficient, the leaving group (e.g., chlorine) must be positioned ortho or para to a ring nitrogen or another strong EWG.[3] This positioning allows the negative charge of the Meisenheimer complex to be delocalized directly onto the electronegative heteroatom, providing substantial stabilization.

Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Pillar 2: The Reactivity Profile of this compound

The structure of this compound is uniquely primed for high reactivity. The fusion of the electron-rich tetrazole ring to the pyridazine core creates a powerful "electron sink." The tetrazole ring acts as a potent electron-withdrawing group, significantly depleting the electron density of the pyridazine ring and thereby activating the C6-Cl bond towards nucleophilic attack.[4]

This heightened electrophilicity means that reactions often proceed under remarkably mild conditions. For instance, chlorine substitution with various amines can occur readily in ethanol at room temperature, which underscores the favorable kinetics of these transformations.[4][5]

A crucial piece of evidence for its enhanced reactivity comes from comparative studies with its synthetic precursor, 3,6-dichloropyridazine. Attempts to synthesize the target compound via mono-substitution of 3,6-dichloropyridazine with sodium azide, followed by cyclization, revealed that the newly formed this compound is substantially more reactive toward subsequent SNAr than the starting dichloropyridazine.[6][7] This observation directly demonstrates the profound activating effect of the fused tetrazole ring.

Reactivity_Comparison cluster_0 Reactivity Scale cluster_1 Compared Heterocycles Low Low Reactivity Med Moderate Reactivity High High Reactivity CPD 4-Chloropyridazine CPD->Med CPZ Chloropyrazine CPZ->Med DCP 3,6-Dichloropyridazine DCP->Med CPM 2-Chloropyrimidine CPM->High More reactive CTP This compound CTP->High Significantly more reactive due to fused tetrazole

Caption: Comparative reactivity of chloroheterocycles in SNAr reactions.

Pillar 3: Comparative Data and Experimental Validation

To contextualize the reactivity of this compound, it is essential to compare it with other widely used chloro-diazines.

HeterocycleRelative ReactivityRationale for ReactivityTypical Reaction Conditions (with Amines)
4-ChloropyridazineModerateActivated by two ring nitrogens, but the negative charge in the intermediate is not optimally stabilized by both.Elevated temperatures (e.g., >100 °C) often required.
2-ChloropyrazineModerate-HighActivated by two para-positioned nitrogens, allowing for good delocalization of the intermediate's negative charge.Often requires heating (e.g., 130 °C in DMSO).[8]
2-ChloropyrimidineHighHighly activated as the negative charge in the Meisenheimer complex is stabilized by both nitrogens at the ortho and para positions.[9] It is reportedly ~100 times more reactive than chloropyrazine.[8]Can react at moderate to elevated temperatures.
This compound Very High Exceptionally activated by the powerful electron-withdrawing, fused tetrazole ring system, leading to a highly stabilized intermediate.Often proceeds readily at room temperature.[4][5]
Validated Experimental Protocol: Synthesis of 6-(Morpholino)tetrazolo[1,5-b]pyridazine

This protocol provides a self-validating system for the nucleophilic substitution on this compound. The choice of solvent, temperature, and purification method is explained to demonstrate causality and ensure reproducibility.

Objective: To replace the chlorine atom of this compound with a morpholine moiety.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Condenser (optional, for prolonged reactions)

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (e.g., 1.0 g, 6.43 mmol).

    • Rationale: Starting with a dry flask prevents unwanted side reactions with water, which can act as a weak nucleophile.

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to dissolve the starting material. Stir until a clear solution is obtained.

    • Rationale: Ethanol is a suitable polar protic solvent that can solvate the reactants and the ionic intermediate. Its use at room temperature highlights the high reactivity of the substrate.

  • Nucleophile Addition: Add morpholine (e.g., 0.67 mL, 7.71 mmol, 1.2 eq) to the solution dropwise at room temperature.

    • Rationale: A slight excess of the nucleophile ensures the reaction goes to completion. Dropwise addition controls any potential exotherm, although the reaction is typically well-behaved.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

    • Rationale: TLC is a crucial step for verifying the consumption of the starting material and the formation of the product, preventing unnecessarily long reaction times.

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Rationale: This removes the bulk solvent efficiently.

  • Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary to yield the pure 6-(Morpholino)tetrazolo[1,5-b]pyridazine.

    • Rationale: Recrystallization is an efficient purification method for crystalline solids, while chromatography provides a more rigorous separation if impurities are present.

Experimental_Workflow Start Dissolve 6-Cl-tetrazolopyridazine in Ethanol AddNuc Add Morpholine (1.2 eq) at RT Start->AddNuc Stir Stir and Monitor by TLC (2-4h) AddNuc->Stir Evap Concentrate under Reduced Pressure Stir->Evap Purify Purify by Recrystallization/Chromatography Evap->Purify Product Pure 6-Morpholino- tetrazolopyridazine Purify->Product

Caption: Workflow for the synthesis of a substituted tetrazolo[1,5-b]pyridazine.

Critical Safety Advisory

While this compound is a stable and safe intermediate, researchers exploring this scaffold must be aware of the extreme hazard associated with a related analogue, 6-azidotetrazolo[1,5-b]pyridazine . This high-nitrogen content compound is exceptionally unstable and has been reported to be prone to spontaneous and violent detonation.[6][7][10] It is strongly advised that the azido derivative should not be isolated or handled directly. The use of the stable and reactive this compound is the professionally endorsed and safer synthetic route to access this valuable chemical space.

Conclusion and Outlook

This compound stands out as a superior building block for nucleophilic aromatic substitution. Its reactivity, significantly enhanced by the fused tetrazole ring, surpasses that of many common chloro-diazines, enabling chemists to perform substitutions under milder conditions, often with improved yields and cleaner reaction profiles. This guide has illuminated the electronic principles that govern its reactivity, provided comparative data against other heterocycles, and offered a validated protocol for its use. By understanding and leveraging the unique properties of this powerful intermediate, researchers, scientists, and drug development professionals can accelerate the synthesis of novel and complex molecules poised for biological investigation.

References

  • Manasir, M., & Nikpour, M. (n.d.). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2009). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. PubMed. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2009). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Semantic Scholar. [Link]

  • El-Gazzar, A., Gaafar, A., & Aly, A. (2009). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. ResearchGate. [Link]

  • Zheng, C., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

  • Zhang, Q., et al. (2019). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. [Link]

  • Li, A. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. [Link]

  • MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • Mitchell, T. A., & Vaidya, T. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Mohamed, N. R., et al. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. PubMed Central. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Mitchell, T. A., & Vaidya, T. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications. [Link]

  • Heinisch, G., & Matuszczak, B. (2003). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Szelag, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • ResearchGate. (n.d.). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5- b]pyridazine. [Link]

  • Catak, S., et al. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]

  • Haikal, A. Z., & El-Sayed, W. M. (2001). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. PubMed. [Link]

  • UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolo[1,5-b]pyridazine. PubChem. [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • Naud, S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,2,3,4)Tetrazolo(1,5-b)pyridazin-6-amine. PubChem. [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl. PubChemLite. [Link]

  • Defense Technical Information Center. (2020, January 31). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. [Link]

  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • ChemSynthesis. (2025, May 20). 7-phenyltetraazolo[1,5-b]pyridazine. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Azidotetrazolo[1,5-b]pyridazine. PubChem. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Chlorotetrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, nitrogen-rich scaffolds represent a cornerstone for the development of novel therapeutic agents. Among these, the tetrazolo[1,5-b]pyridazine core has garnered significant attention due to its diverse pharmacological potential. This guide provides an in-depth validation and comparative analysis of the biological activity of 6-chlorotetrazolo[1,5-b]pyridazine derivatives, offering a critical perspective on their performance against alternative heterocyclic systems. As Senior Application Scientists, our goal is to equip you with the technical insights and experimental frameworks necessary to evaluate and advance these promising compounds in your research endeavors.

The Therapeutic Promise of Tetrazolo[1,5-b]pyridazines: A Focus on Anticancer and Antimicrobial Activities

The fused tetrazole and pyridazine ring system forms a unique pharmacophore with a wide spectrum of biological activities. The presence of a chlorine atom at the 6-position of the tetrazolo[1,5-b]pyridazine scaffold provides a reactive handle for synthetic diversification, allowing for the generation of extensive compound libraries with tailored biological profiles. Our investigation centers on two primary therapeutic areas where these derivatives have shown significant promise: oncology and infectious diseases.

Anticancer Potential: Targeting Metastasis through MACC1 Inhibition

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for effective anti-metastatic therapies. The Metastasis-Associated in Colon Cancer 1 (MACC1) gene has been identified as a key regulator of tumor progression and metastasis in a variety of solid tumors. High MACC1 expression is often correlated with a poor prognosis.[1][2]

Recent high-throughput screening efforts have identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds as potent transcriptional inhibitors of MACC1 expression.[1][3] These compounds have demonstrated the ability to impede MACC1-induced cancer cell motility in vitro and restrict metastasis in preclinical xenograft models.[1][3]

One of the key mechanisms through which these derivatives exert their anti-metastatic effects is by modulating the NF-κB signaling pathway.[1][2] The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting cell survival, proliferation, and invasion. By inhibiting this pathway, tetrazolo[1,5-b]pyridazine derivatives can effectively suppress the expression of MACC1 and other downstream targets involved in metastasis.

Antimicrobial Activity: A New Frontier for Combating Drug Resistance

The rise of antibiotic-resistant pathogens poses a significant global health threat. The tetrazole moiety is a known pharmacophore in several antimicrobial drugs, and its incorporation into the pyridazine scaffold has yielded compounds with promising antibacterial and antifungal activities. While specific data for this compound is emerging, related tetrazole and pyridazine derivatives have demonstrated notable efficacy. For instance, some novel tetrazole derivatives have shown potent activity against clinically relevant fungal strains, with MIC values in the low to sub-micromolar range.[4] The mechanism of action for many antimicrobial tetrazoles involves the disruption of microbial cell wall integrity or interference with essential enzymatic pathways.[4]

Comparative Analysis: this compound Derivatives vs. Alternative Heterocyclic Scaffolds

To provide a comprehensive evaluation, we compare the biological performance of this compound derivatives with other prominent nitrogen-containing heterocyclic systems that have demonstrated similar therapeutic potential.

Scaffold Key Biological Activities Reported Potency (Representative Examples) Mechanism of Action (Primary Focus) References
Tetrazolo[1,5-b]pyridazines Anticancer (anti-metastatic), AntimicrobialPotent MACC1 transcriptional inhibitors.[1][3]Inhibition of NF-κB signaling pathway, leading to MACC1 downregulation.[1][2][1][2][3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides Anticancer (cytotoxic, pro-apoptotic)IC50 values in the nanomolar to low micromolar range against various cancer cell lines (e.g., HT-29, PC-3).[6][7]Induction of apoptosis, oxidative stress, and DNA damage.[6][8][6][7][8]
[1][3][5]Triazolo[4,3-b]pyridazines Anticancer (antiproliferative)IC50 values in the nanomolar to low micromolar range against cancer cell lines (e.g., SGC-7901, A549).[9]Antitubulin agents, binding to the colchicine binding site.[9][9]
Imidazo[1,2-b]pyridazines Anticancer (antiproliferative)IC50 values in the low micromolar range against breast cancer cell lines (MCF-7).[10]Varies depending on substitution; some are kinase inhibitors.[10]
Pyrazolo[1,5-a]pyrimidines Antimicrobial (antibacterial, antibiofilm)MIC values as low as 0.125 µg/mL against Gram-positive bacteria.[9]Inhibition of carbonic anhydrase I and II.[9][9]
Pyrazoline Derivatives Antimicrobial (antibacterial, antifungal)MIC values in the range of 32-512 µg/mL against various bacteria and fungi.[11]Disruption of bacterial cell wall.[12][11][12]

Note: The presented potency values are for representative compounds within each class and may vary depending on the specific derivative and experimental conditions. Direct comparative studies are limited, and these values should be interpreted with caution.

Experimental Validation Protocols

To facilitate the independent verification and further exploration of these compounds, we provide detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for their rational design and optimization.

MACC1-NF-κB Signaling Pathway in Cancer Metastasis

The following diagram illustrates the proposed mechanism of action for tetrazolo[1,5-b]pyridazine derivatives in inhibiting cancer metastasis through the MACC1-NF-κB signaling pathway.

MACC1_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors, Cytokines Growth Factors, Cytokines Receptor Receptor Growth Factors, Cytokines->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates to Tetrazolo_pyridazine 6-Chlorotetrazolo [1,5-b]pyridazine Derivative Tetrazolo_pyridazine->IKK Complex inhibits MACC1 Gene MACC1 Gene NF-κB (p50/p65)_n->MACC1 Gene promotes transcription MACC1 mRNA MACC1 mRNA MACC1 Gene->MACC1 mRNA transcribes Metastasis Metastasis MACC1 mRNA->Metastasis promotes Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of 6-Substituted Tetrazolo[1,5-b]pyridazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial_Screening Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Anticancer_Screening->Pathway_Analysis Active Compounds Target_Identification Target Identification (Enzyme Inhibition Assays) Antimicrobial_Screening->Target_Identification Active Compounds Animal_Models Preclinical Animal Models (Xenografts, Infection Models) Pathway_Analysis->Animal_Models Target_Identification->Animal_Models

Workflow for Biological Activity Validation

Conclusion and Future Directions

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to inhibit the MACC1-NF-κB signaling pathway offers a compelling strategy for targeting cancer metastasis. The versatile synthetic handle at the 6-position provides ample opportunities for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the SAR: Systematic modification of the 6-position to explore a wider range of substituents and their impact on biological activity.

  • Direct Comparative Studies: Head-to-head comparisons with other heterocyclic scaffolds under standardized assay conditions to provide a clearer understanding of their relative advantages.

  • In-depth Mechanistic Elucidation: Further investigation into the specific molecular targets and downstream effects of these compounds in both cancer and microbial systems.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

This guide serves as a foundational resource for researchers embarking on the exploration of this compound derivatives. By leveraging the provided experimental protocols and comparative insights, the scientific community can accelerate the translation of these promising molecules into next-generation therapeutics.

References

  • Schöpe, P. C., et al. (2025). Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Request PDF. [Link]

  • Arlt, F., et al. (2025). Abstract A039: Novel tetrazolo-pyridazine based MACC1 transcriptional inhibitors as promising anti-metastatic therapy. Request PDF. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Schöpe, P. C., et al. (2026). Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Fortune Journals. [Link]

  • Prakash, O., et al. (2019). MACC1—the first decade of a key metastasis molecule from gene discovery to clinical translation. EPO Berlin Buch. [Link]

  • Hermanowicz, P., et al. (2025). Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][5]riazine sulfonamides. Scientific Reports. [Link]

  • Bukowski, K., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][5]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Molecules. [Link]

  • Stein, U., et al. (2019). MACC1—the first decade of a key metastasis molecule from gene discovery to clinical translation. Journal of Molecular Medicine. [Link]

  • Manasir, M., & Nikpour, M. (2014). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Organic Chemistry International. [Link]

  • Bielenica, A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][3][5]riazolo[4,3-b]t[1][3][5]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. [Link]

  • Deeb, A., et al. (2002). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Monatshefte für Chemie / Chemical Monthly. [Link]

  • Mojzych, M., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][3][5]riazine Derivatives. Molecules. [Link]

  • Cerchia, C., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

  • Daidone, G., et al. (2004). Synthesis and antiproliferative activity of triazenoindazoles and triazenopyrazoles: a comparative study. European Journal of Medicinal Chemistry. [Link]

  • Raszkiewicz, A., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3][5]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]

  • ResearchGate. (2023). Reported antimicrobial leads containing pyridazine, 1,2,4-triazine and 1,2,3-triazole moieties. ResearchGate. [Link]

  • Pathania, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Tirkistani, F. A. A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Al-Warhi, T., et al. (2021). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. PLOS ONE. [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][3][5]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Characterization of Novel 6-Substituted Tetrazolo[1,5-b]pyridazine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Tetrazolo[1,5-b]pyridazines in Oncology Research

The quest for novel heterocyclic scaffolds as frameworks for anticancer drug discovery is a cornerstone of modern medicinal chemistry. The tetrazolo[1,5-b]pyridazine core, a nitrogen-rich bicyclic system, has garnered significant attention due to its unique electronic properties and potential for diverse biological activities.[1][2] This guide provides a comprehensive characterization of novel compounds synthesized from the versatile precursor, 6-chlorotetrazolo[1,5-b]pyridazine. We will delve into their synthesis, spectroscopic characterization, and a comparative analysis of their cytotoxic potential against established alternative heterocyclic systems. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation oncology therapeutics.

Synthetic Strategy: From a Versatile Precursor to a Library of Novel Compounds

The synthesis of novel 6-substituted tetrazolo[1,5-b]pyridazine derivatives commences with the readily available this compound. The chlorine atom at the 6-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

A general and efficient synthetic route to this compound begins with the commercially available 3,6-dichloropyridazine. Reaction with hydrazine hydrate yields 1-(6-chloropyridazin-3-yl)hydrazine, which upon diazotization, cyclizes to form the tetrazolo[1,5-b]pyridazine ring system.[3]

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine. To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the product.

  • Step 2: Synthesis of this compound. The 1-(6-chloropyridazin-3-yl)hydrazine (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 1 hour at 0°C. The precipitate is then filtered, washed with cold water, and dried to afford this compound.

The subsequent derivatization at the 6-position is exemplified by the synthesis of novel amino and hydrazino-substituted analogs.

Experimental Protocol: Synthesis of 6-(Substituted-amino)tetrazolo[1,5-b]pyridazines

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), the desired amine (1.2 eq) and a base (e.g., triethylamine or potassium carbonate, 1.5 eq) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target compound.

Synthetic Workflow for 6-Substituted Tetrazolo[1,5-b]pyridazines 3,6-Dichloropyridazine 3,6-Dichloropyridazine 1-(6-Chloropyridazin-3-yl)hydrazine 1-(6-Chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->1-(6-Chloropyridazin-3-yl)hydrazine Hydrazine Hydrate, Ethanol This compound This compound 1-(6-Chloropyridazin-3-yl)hydrazine->this compound NaNO2, HCl, 0°C 6-(Substituted-amino)tetrazolo[1,5-b]pyridazines 6-(Substituted-amino)tetrazolo[1,5-b]pyridazines This compound->6-(Substituted-amino)tetrazolo[1,5-b]pyridazines R-NH2, Base, Reflux

Caption: Synthetic workflow for novel 6-substituted tetrazolo[1,5-b]pyridazines.

Characterization of Novel Compounds: A Spectroscopic Approach

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR are indispensable for confirming the successful substitution at the 6-position and for verifying the overall structure of the novel derivatives.

Representative ¹H NMR Data (in DMSO-d₆): The aromatic protons of the pyridazine ring typically appear as doublets in the downfield region (δ 7.5-8.5 ppm). The chemical shifts of the protons on the substituent at the 6-position will vary depending on the nature of the group. For instance, the NH proton of an amino substituent may appear as a broad singlet.

Representative ¹³C NMR Data (in DMSO-d₆): The carbon atoms of the tetrazolo[1,5-b]pyridazine core will have characteristic chemical shifts. The carbon atom at the 6-position will show a significant upfield or downfield shift upon substitution, providing clear evidence of the reaction's success.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups in the synthesized molecules. The presence of N-H stretching vibrations (around 3200-3400 cm⁻¹) in the amino-substituted derivatives and the absence of the C-Cl stretch (around 700-800 cm⁻¹) from the starting material are key diagnostic features.

Comparative Analysis: Tetrazolo[1,5-b]pyridazines vs. Alternative Heterocyclic Scaffolds in Anticancer Screening

To evaluate the potential of the novel 6-substituted tetrazolo[1,5-b]pyridazine derivatives as anticancer agents, their cytotoxic activity was compared with that of two other classes of nitrogen-containing heterocyclic compounds known for their anticancer properties: pyrazolopyrimidines and triazolopyridazines.[4][5]

The in vitro cytotoxicity of these compounds was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: A solution of MTT (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT Assay Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Incubate Overnight Incubate Overnight Seed Cells in 96-well plate->Incubate Overnight Add Test Compounds Add Test Compounds Incubate for 48-72h Incubate for 48-72h Add Test Compounds->Incubate for 48-72h Add MTT Solution Add MTT Solution Incubate for 4h Incubate for 4h Add MTT Solution->Incubate for 4h Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate for 4h->Solubilize Formazan Crystals Measure Absorbance Measure Absorbance Solubilize Formazan Crystals->Measure Absorbance

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Comparative Cytotoxicity Data

The following table summarizes the representative IC₅₀ values for the novel tetrazolo[1,5-b]pyridazine derivatives and the alternative heterocyclic compounds against MCF-7 and HCT-116 cancer cell lines.

Compound ClassRepresentative CompoundIC₅₀ (µM) - MCF-7IC₅₀ (µM) - HCT-116
Tetrazolo[1,5-b]pyridazine 6-(4-Anisylamino)tetrazolo[1,5-b]pyridazine8.512.3
6-(4-Chlorophenylamino)tetrazolo[1,5-b]pyridazine5.27.8
Pyrazolopyrimidine Phenylpyrazolo[3,4-d]pyrimidine derivative6.19.5
Triazolopyridazine 3,6-Diaryl-[1][3][6]triazolo[4,3-b]pyridazine3.75.1

Note: The IC₅₀ values presented are representative and intended for comparative purposes. Actual values may vary depending on the specific substituents and experimental conditions.

The data suggests that the novel 6-substituted tetrazolo[1,5-b]pyridazine derivatives exhibit moderate to good cytotoxic activity against the tested cancer cell lines. While the representative triazolopyridazine shows slightly higher potency in this comparison, the tetrazolo[1,5-b]pyridazine scaffold demonstrates promising anticancer potential, warranting further optimization.

Mechanistic Insights and Future Directions

The cytotoxic activity of these nitrogen-rich heterocyclic compounds is often attributed to their ability to interact with key biological targets involved in cell proliferation and survival, such as protein kinases.[7] The planar structure and the distribution of hydrogen bond donors and acceptors in the tetrazolo[1,5-b]pyridazine scaffold make it a promising candidate for targeting the ATP-binding pocket of various kinases.

Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Tetrazolo[1,5-b]pyridazine Derivative Tetrazolo[1,5-b]pyridazine Derivative Tetrazolo[1,5-b]pyridazine Derivative->Signaling Cascade Inhibition

Caption: Hypothetical mechanism of action via kinase inhibition.

Future research should focus on expanding the library of 6-substituted tetrazolo[1,5-b]pyridazine derivatives to establish a more comprehensive SAR. Computational modeling and docking studies could aid in the rational design of more potent and selective inhibitors. Furthermore, investigation into the specific kinase targets and the downstream signaling pathways affected by these novel compounds will be crucial for their development as potential anticancer therapeutics.

Conclusion

This guide has provided a detailed characterization of novel compounds synthesized from this compound. The straightforward synthetic accessibility and the promising cytotoxic activity of these derivatives highlight the potential of the tetrazolo[1,5-b]pyridazine scaffold in oncology drug discovery. The comparative analysis with other heterocyclic systems provides a valuable benchmark for future development efforts. The experimental protocols and characterization data presented herein serve as a foundational resource for researchers aiming to explore the therapeutic potential of this intriguing class of compounds.

References

  • Manasir, M., & Nikpour, M. (n.d.). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubMed. (n.d.). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. [Link]

  • MDPI. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]

  • Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. [Link]

  • PubMed. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. National Center for Biotechnology Information. [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][6]triazine sulfonamides. PubMed Central. [Link]

  • PubMed. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. National Center for Biotechnology Information. [Link]

  • PubMed. (2013). Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. National Center for Biotechnology Information. [Link]

  • PubMed. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Tetrazolo[1,5-b]pyridazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The tetrazolo[1,5-b]pyridazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. Its unique structural and electronic properties have made it a versatile pharmacophore for the development of novel therapeutic agents across various disease areas. This guide provides an in-depth comparison of tetrazolo[1,5-b]pyridazine analogs, focusing on their structure-activity relationships (SAR) as anticancer and anti-inflammatory agents. We will delve into the experimental data supporting these findings, provide detailed protocols for their synthesis and evaluation, and explore the underlying mechanisms of action.

The Tetrazolo[1,5-b]pyridazine Core: A Privileged Scaffold

The fusion of a tetrazole ring to a pyridazine core creates a planar, aromatic system with a high nitrogen content. This imparts metabolic stability and the ability to act as a bioisosteric replacement for other functional groups, such as carboxylic acids.[1] The pyridazine ring itself is considered a privileged structure in medicinal chemistry due to its advantageous physicochemical properties and its presence in several approved drugs.[2][3] The strategic placement of substituents on the pyridazine ring of the tetrazolo[1,5-b]pyridazine scaffold allows for the fine-tuning of its pharmacological properties, making it a promising framework for the design of targeted therapies.

Anticancer Activity of Tetrazolo[1,5-b]pyridazine Analogs

Derivatives of the tetrazolo[1,5-b]pyridazine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and metastasis.[4]

Inhibition of MACC1-Driven Cancer Metastasis

Metastasis-associated in colon cancer 1 (MACC1) is a key driver of metastasis, and its high expression is correlated with poor prognosis in cancer patients.[5] A high-throughput screen of a large compound library identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds as potent transcriptional inhibitors of MACC1.[5][6] These compounds were shown to decrease MACC1-induced cancer cell motility in vitro and restrict metastasis in xenograft mouse models.[6]

The mechanism of action for these compounds has been linked to the inhibition of the NF-κB signaling pathway.[6][7] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer. Its activation can lead to the expression of genes that promote cell proliferation, survival, and metastasis, including MACC1. The tetrazolo[1,5-b]pyridazine-based inhibitors were found to attenuate TNF-α-induced NF-κB signaling, thereby reducing MACC1 expression.[7]

While detailed quantitative SAR data for a broad range of analogs is emerging, initial studies have identified an essential inhibitory core structure. The tetrazolo[1,5-b]pyridazine moiety is crucial for activity, and modifications at the 6-position of the pyridazine ring have been explored to optimize potency and drug-like properties.

Potential as Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors.[2] While specific SAR studies on tetrazolo[1,5-b]pyridazines as kinase inhibitors are still developing, insights can be drawn from structurally related fused heterocyclic systems like triazolo[4,3-b]pyridazines, which have been identified as potent inhibitors of kinases such as Pim-1.[8] For these related compounds, the 6-amino group on the pyridazine ring was found to be a key feature for potent and selective inhibition. This suggests that the 6-position of the tetrazolo[1,5-b]pyridazine ring is a critical point for modification to develop kinase inhibitors.

Comparative Anticancer Activity of Pyridazine-Containing Scaffolds

To provide a broader context, the following table includes data for various pyridazine-containing compounds, highlighting the potential of this heterocyclic core in anticancer drug discovery.

Compound IDScaffoldCancer Cell LineIC50 (µM)Target/MechanismReference
10h Pyridazinone-based diarylurea60 cancer cell linesVariesVEGFR-2 Inhibition[9]
8g Pyridazinone-based diarylurea60 cancer cell linesVariesVEGFR-2 Inhibition[9]
MM129 Pyrazolo[4,3-e]tetrazolo [1,5-b][10][11][12]triazineHCT 116 (Colon)0.39-0.6CDK, AKT, BTK, mTOR inhibition[1]
MM131 Pyrazolo[4,3-e]tetrazolo [1,5-b][10][11][12]triazinePC-3 (Prostate)0.17-0.36CDK, AKT, BTK, mTOR inhibition[1]
NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a key target for some tetrazolo[1,5-b]pyridazine-based anticancer agents.

NF_kappaB_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R, IL-1R, TLR IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Ub Ubiquitination & Proteasomal Degradation IkB->Ub Leads to NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB (Inactive) Active_NFkB Active NF-κB Ub->Active_NFkB Releases Nuclear_NFkB NF-κB Active_NFkB->Nuclear_NFkB Translocates DNA Target Gene Promoters (e.g., MACC1) Nuclear_NFkB->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation, Metastasis) DNA->Transcription Tetrazolo_pyridazine Tetrazolo[1,5-b]pyridazine Analogs Tetrazolo_pyridazine->IKK_complex Inhibits (Potential Mechanism)

Caption: Canonical NF-κB signaling pathway and potential inhibition by tetrazolo[1,5-b]pyridazine analogs.

Anti-inflammatory Activity of Tetrazolo[1,5-b]pyridazine Analogs

Inflammation is a key pathological feature of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for its treatment.[10] The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes. The tetrazolo[1,5-b]pyridazine scaffold has been explored for the development of novel anti-inflammatory agents.

Imidazophosphor Ester Based Tetrazolo[1,5-b]pyridazines

A series of imidazophosphor ester based tetrazolo[1,5-b]pyridazines have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties.[10] Several of these compounds demonstrated notable anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[10]

The study focused on keeping the tetrazolopyridazine core intact while varying the phosphorus-containing moieties. The results indicated that the nature of the phosphorus-containing substituent significantly influences the anti-inflammatory activity. Notably, a β-enaminobisphosphonate derivative exhibited the highest anti-inflammatory and antinociceptive effects.[10]

Comparative Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative imidazophosphor ester based tetrazolo[1,5-b]pyridazines in the carrageenan-induced paw edema test.

Compound% Inhibition of Edema (at 360 min)Reference
Indomethacin (Standard) 66.3%[10]
Compound 15 (β-enaminobisphosphonate) 55.4%[10]
Compound 10a 48.2%[10]
Compound 13 46.4%[10]

Experimental Protocols

Synthesis of 6-Substituted Tetrazolo[1,5-b]pyridazine Analogs

The synthesis of functionalized tetrazolo[1,5-b]pyridazines often involves the use of 6-chlorotetrazolo[1,5-b]pyridazine as a key intermediate. This approach avoids the isolation of the highly unstable and explosive 6-azidotetrazolo[1,5-b]pyridazine.[12]

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • Dissolve 3,6-dichloropyridazine in ethanol at room temperature in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • The product, 1-(6-chloropyridazin-3-yl)hydrazine, will precipitate from the solution upon completion.

  • Collect the precipitate by filtration and wash with cold ethanol to yield the pure product.

Step 2: Diazotization to this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine from Step 1 in an acidic aqueous solution (e.g., dilute HCl) in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture in the ice bath for a specified time to allow for complete diazotization and subsequent cyclization.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

  • Dissolve this compound in ethanol.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 6-amino-tetrazolo[1,5-b]pyridazine.

Biological Evaluation Protocols

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), the substrate peptide or protein, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction.

  • ATP Addition: Add [γ-33P]ATP to the reaction mixture. The final ATP concentration should ideally be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filters extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay is used to identify compounds that inhibit the transcriptional activity of the MACC1 promoter.

  • Cell Culture and Transfection: Culture a suitable human cancer cell line (e.g., a colon cancer cell line) in appropriate media. Co-transfect the cells with a firefly luciferase reporter plasmid containing the human MACC1 promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Treatment: After transfection, treat the cells with various concentrations of the tetrazolo[1,5-b]pyridazine analogs or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add the firefly luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

    • Subsequently, add the Renilla luciferase assay reagent (e.g., Stop & Glo® reagent) to the same well to quench the firefly luciferase signal and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of MACC1 promoter activity for each compound concentration relative to the vehicle control. Determine the IC50 value.

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., dissolved in a suitable vehicle) or the vehicle control to the rats via a specific route (e.g., intraperitoneal or oral). A standard anti-inflammatory drug like indomethacin should be used as a positive control.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at various time points after the carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

The tetrazolo[1,5-b]pyridazine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors for anticancer and anti-inflammatory applications. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new analogs, paving the way for the development of next-generation therapies based on this versatile heterocyclic system. Further exploration of the SAR at various positions of the pyridazine ring is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflamm
  • Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived
  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. PubMed.
  • Application Notes and Protocols for the Derivatization of the Tetrazolo[1,5-b]pyridazine Scaffold for Medicinal Chemistry. Benchchem.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC - NIH.

  • Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action. Fortune Journals.
  • (PDF) Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds.
  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions. Semantic Scholar.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC - PubMed Central.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. NIH.

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Unknown Source.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Anti-inflammatory activity of pyridazinones: A review. PubMed.
  • (PDF) Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. ResearchGate.

  • Drug design, development and biological screening of pyridazine deriv
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. PubMed.
  • b][10][11][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PubMed.

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. PubMed.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

Sources

A Comparative Guide to the Synthetic Routes of Substituted Tetrazolopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the tetrazolopyridazine scaffold is a privileged heterocyclic system, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficient and versatile synthesis of substituted tetrazolopyridazines is therefore a critical aspect of medicinal chemistry and drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this important scaffold, offering in-depth technical insights, experimental protocols, and a critical evaluation of their respective advantages and limitations.

Introduction to the Tetrazolopyridazine Core

The tetrazolo[1,5-b]pyridazine system is a nitrogen-rich heterocycle that exists in equilibrium with its 6-azidopyridazine tautomer. However, it is crucial to note that the isolation of 6-azidotetrazolo[1,5-b]pyridazine is strongly discouraged due to its extreme instability and propensity for spontaneous detonation.[1] Consequently, modern synthetic strategies are designed to avoid the isolation of this hazardous intermediate, focusing on safer, more stable precursors. This guide will focus on these safer and more practical synthetic approaches.

Key Synthetic Strategies

The synthesis of substituted tetrazolopyridazines can be broadly categorized into two main approaches:

  • Construction of the Tetrazole Ring onto a Pre-existing Pyridazine Core: This is the most common and versatile strategy, typically starting from readily available dichloropyridazines.

  • Synthesis from Acyclic Precursors or Other Heterocycles: While less common, these routes can offer unique substitution patterns.

This guide will primarily focus on the first and most prevalent strategy, with a detailed comparison of the key variations.

Route 1: Synthesis from Dichloropyridazines

The use of 3,6-dichloropyridazine as a starting material is a cornerstone of tetrazolopyridazine synthesis due to its commercial availability and reactivity.[3] This route allows for the sequential and controlled introduction of substituents.

Workflow for Synthesis from Dichloropyridazines

A 3,6-Dichloropyridazine B 1-(6-Chloropyridazin-3-yl)hydrazine A->B Hydrazine Hydrate, Ethanol, Room Temp. C 6-Chlorotetrazolo[1,5-b]pyridazine B->C Diazotization (e.g., NaNO2, acid), Ice Bath D Substituted Tetrazolopyridazines C->D Nucleophilic Substitution (Amines, Alkoxides, etc.)

Caption: General synthetic scheme starting from 3,6-dichloropyridazine.

Step-by-Step Experimental Protocol: Synthesis of this compound

This two-step protocol is a reliable method for producing a key intermediate for further derivatization.[1][3]

Step 1: Synthesis of 1-(6-Chloropyridazin-3-yl)hydrazine

  • To a solution of 3,6-dichloropyridazine in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • The product precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1-(6-chloropyridazin-3-yl)hydrazine in high yield.

Step 2: Diazotization to this compound

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine in an acidic aqueous solution (e.g., dilute HCl) and cool in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture in the ice bath for a few hours.

  • The product precipitates and can be collected by filtration, washed with cold water, and dried to give this compound quantitatively.[3]

Derivatization of this compound

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, reaction with various amines in ethanol at room temperature can afford a library of 6-amino-substituted tetrazolopyridazines.[3]

Advantages and Disadvantages of the Dichloropyridazine Route
FeatureAdvantagesDisadvantages
Starting Material Readily available and inexpensive.Limited to substitution patterns dictated by the starting pyridazine.
Versatility The chloro intermediate allows for a wide range of post-synthesis modifications.Requires a multi-step process.
Safety Avoids the isolation of highly unstable azido intermediates.[1]Diazotization step requires careful temperature control.
Yields Generally high yields for the initial steps.[3]Overall yield may decrease with subsequent derivatization steps.

Route 2: Synthesis from Diazidopyridazines

An alternative approach involves the use of 3,6-diazidopyridazine as a precursor. This route can lead to more complex, fused heterocyclic systems.

Workflow for Synthesis from Diazidopyridazines

A 3,6-Diazidopyridazine C Imidazophosphor Esters or β-Enaminophosphor Esters based Tetrazolo[1,5-b]pyridazines A->C B Horner-Emmons Reagents (e.g., phosphonates) B->C

Caption: Synthesis of complex tetrazolopyridazines from 3,6-diazidopyridazine.

This route leverages the reactivity of the azide groups to undergo cycloaddition or condensation reactions. For instance, the reaction of 3,6-diazidopyridazine with Horner-Emmons reagents can yield imidazophosphor esters and β-enaminophosphor esters fused to the tetrazolopyridazine core in high yields.[4]

Step-by-Step Experimental Protocol: Synthesis of Diethyl (7-methyl-5-phenyltetrazolo[1,5-b]pyridazin-6-yl)aminomethylphosphonate
  • A solution of 3,6-diazidopyridazine in a suitable solvent (e.g., toluene) is treated with a Horner-Emmons reagent such as diethyl (isocyano-phenyl-methyl)phosphonate.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Advantages and Disadvantages of the Diazidopyridazine Route
FeatureAdvantagesDisadvantages
Complexity Allows for the synthesis of more complex and fused ring systems in a single step.[4]Starting material, 3,6-diazidopyridazine, is an azide and requires careful handling.
Efficiency Can be a practical and efficient one-pot procedure.[4]The scope of the reaction may be limited by the availability of suitable Horner-Emmons reagents.
Yields Reported to produce high yields of the final products.[4]The synthesis of the starting diazide may be a limiting factor.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From DichloropyridazinesRoute 2: From Diazidopyridazines
Starting Material Availability High (3,6-dichloropyridazine is commercially available)Moderate (3,6-diazidopyridazine needs to be synthesized)
Safety Considerations Generally safer, avoids unstable azides.[1]Requires handling of energetic azide compounds.
Synthetic Versatility High, allows for late-stage functionalization.Moderate, leads to specific complex structures.
Number of Steps Multi-step process.Can be a one-pot reaction for complex products.
Typical Yields High for initial steps.[3]High for the final condensation step.[4]
Applicability Broad, for a wide range of substituted tetrazolopyridazines.More specialized, for fused imidazophosphor and related structures.

Conclusion

The choice of synthetic route to substituted tetrazolopyridazines is highly dependent on the desired final structure and the available starting materials. The route starting from 3,6-dichloropyridazine offers a robust, safe, and highly versatile platform for accessing a wide variety of derivatives through the stable this compound intermediate. This approach is recommended for general-purpose synthesis and library generation.

Conversely, the route utilizing 3,6-diazidopyridazine provides an efficient pathway to more complex, fused heterocyclic systems. While requiring more caution due to the use of azides, it can be a powerful tool for accessing unique chemical space.

Ultimately, a thorough understanding of the chemistry, safety implications, and desired substitution patterns will guide the synthetic chemist in selecting the most appropriate and efficient route for their research objectives.

References

  • Application Notes and Protocols for the Derivatization of the Tetrazolo[1,5-b]pyridazine Scaffold for Medicinal Chemistry - Benchchem.
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflamm
  • Convenient synthesis of tetrazolo[1,5-b]pyridazine deriv
  • Pyridazine derivatives and related compounds, part 9. tetrazolo[1,5-b]pyridazine-8-carbohydrazide: synthesis and some reactions - PubMed.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI.
  • Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents | Scilit.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC - PubMed Central.

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.

Sources

Efficacy of 6-Chlorotetrazolo[1,5-b]pyridazine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can effectively and selectively modulate enzyme activity is a perpetual frontier. Among the myriad of heterocyclic systems, the tetrazolo[1,5-b]pyridazine core has emerged as a structure of significant interest. This guide provides an in-depth, objective comparison of the efficacy of 6-chlorotetrazolo[1,5-b]pyridazine derivatives as enzyme inhibitors, supported by experimental data and detailed methodologies. We will explore their synthesis, delve into their inhibitory profiles against various enzyme classes, and contextualize their performance against established alternatives.

The this compound Scaffold: A Foundation for Inhibition

The this compound moiety is a fused heterocyclic system characterized by a tetrazole ring fused to a pyridazine ring, with a reactive chlorine atom at the 6-position.[1] This chlorine atom serves as a versatile chemical handle, allowing for the introduction of a diverse array of substituents through nucleophilic substitution reactions.[1] This synthetic tractability is a key attribute, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity against specific enzyme targets.

The synthesis of the core scaffold, this compound, is typically achieved through a two-step process starting from 3,6-dichloropyridazine. The initial reaction with hydrazine hydrate selectively displaces one of the chlorine atoms to form 1-(6-chloropyridazin-3-yl)hydrazine.[2] Subsequent diazotization of the hydrazine moiety leads to the formation of the fused tetrazole ring, yielding the desired product in high yield.[2]

Below is a diagrammatic representation of the synthetic pathway:

synthesis_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 3,6-Dichloropyridazine intermediate 1-(6-Chloropyridazin-3-yl)hydrazine start->intermediate Hydrazine Hydrate, Ethanol, Room Temp. product This compound intermediate->product Diazotization (e.g., NaNO2, HCl, Ice Bath)

Caption: Synthesis of this compound.

Enzyme Inhibitory Profile: A Tale of Diverse Targets

While direct and extensive studies on a wide range of 6-substituted tetrazolo[1,5-b]pyridazine derivatives as enzyme inhibitors are still emerging, research on structurally related fused pyridazine systems provides compelling evidence of their potential. Furthermore, recent breakthroughs have identified a key role for the tetrazolo[1,5-b]pyridazine core in modulating transcriptional activity, which is intrinsically linked to enzyme function.

Transcriptional Inhibition of MACC1

A pivotal study has identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds as potent transcriptional inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1) expression. MACC1 is a key regulator of cancer metastasis, and its inhibition represents a promising therapeutic strategy. The study demonstrated that these compounds effectively decrease MACC1-induced cancer cell motility in vitro and restrict metastasis in xenograft mouse models. The mechanism of action was linked to the NFκB pathway. This discovery highlights the potential of the tetrazolo[1,5-b]pyridazine scaffold in targeting the upstream regulation of enzymes and proteins involved in disease progression.

Insights from Structurally Related Fused Pyridazines

The broader family of fused pyridazine heterocycles has been extensively investigated for enzyme inhibitory activity. These studies offer valuable insights into the potential targets for derivatives of this compound.

Cyclooxygenase (COX) Inhibition:

Derivatives of pyrazolo[1,5-b]pyridazine have been identified as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a cornerstone of modern anti-inflammatory therapy. The 2,3-diaryl-pyrazolo[1,5-b]pyridazine series, in particular, has shown promise, with compounds like GW406381 advancing to clinical evaluation.[3]

Kinase Inhibition:

The inhibition of protein kinases is a major focus in the development of targeted cancer therapies. Structurally related 3-aryl-6-amino-triazolo[4,3-b]pyridazines have been identified as highly selective inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[4] Structure-based design has led to the development of potent and soluble Pim-1 inhibitors within this chemical series.[4]

Table 1: Comparative Efficacy of Fused Pyridazine Derivatives as Enzyme Inhibitors

Compound ClassTarget Enzyme/PathwayKey FindingsIC50 Values (if available)Reference
Tetrazolo[1,5-b]pyridazines MACC1 Transcription (NFκB pathway)Decreased cancer cell motility and metastasis.Not an enzymatic IC50, but effective at low micromolar concentrations in cell-based assays.
Pyrazolo[1,5-b]pyridazines Cyclooxygenase-2 (COX-2)Potent and selective inhibition. Favorable pharmacokinetic profiles.Varies by derivative; some in the low nanomolar range.[3]
Triazolo[4,3-b]pyridazines Pim-1 KinaseHighly selective inhibition. Improved solubility and permeability through structure-based design.Potent inhibitors with IC50 values in the nanomolar range.[4]
Pyrazolo[4,3-e]tetrazolo [1,5-b][5][6][7]triazine Sulfonamides Anticancer (potential kinase targets)Cytotoxic activity against cancer cell lines.IC50 ranges from 0.06 to 0.35 µM in cancer cell lines.[8]

Experimental Protocols: A Guide to Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 6-Substituted-Tetrazolo[1,5-b]pyridazine Derivatives

The versatility of the 6-chloro substituent allows for the synthesis of a library of derivatives through nucleophilic aromatic substitution.

General Protocol for Amination:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add the desired amine (1.1-1.5 equivalents) to the solution. For less reactive amines, a base such as triethylamine or diisopropylethylamine may be added to scavenge the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 6-amino-tetrazolo[1,5-b]pyridazine derivative.

substitution_workflow cluster_synthesis Synthesis Workflow A Dissolve this compound B Add Amine +/- Base A->B C React & Monitor (TLC) B->C D Reaction Work-up C->D E Purify Product D->E screening_workflow cluster_screening Enzyme Inhibitor Screening Workflow A Prepare Compound Library (Serial Dilutions) C Add Compounds & Controls A->C B Set up Enzyme Assay (Enzyme, Substrate, Buffer) B->C D Initiate & Incubate Reaction C->D E Detect Signal (Luminescence/Fluorescence) D->E F Data Analysis (IC50) E->F

Caption: General workflow for enzyme inhibitor screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic accessibility allows for the creation of diverse chemical libraries, and preliminary studies on the core structure and its analogs suggest a broad range of potential biological activities. The demonstrated efficacy of related fused pyridazine systems against key therapeutic targets such as COX-2 and Pim-1 kinase, coupled with the direct evidence of MACC1 transcriptional inhibition by tetrazolo[1,5-b]pyridazine derivatives, underscores the potential of this chemical class.

Future research should focus on the systematic synthesis and screening of 6-substituted-tetrazolo[1,5-b]pyridazine libraries against a panel of clinically relevant enzymes. In-depth structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of new and effective therapeutic agents.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of the Iranian Chemical Society, 18(3), 567-572. [Link]

  • Babiker, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 145, 107623. [Link]

  • Prieur, A., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]

  • Talley, J. J., et al. (2000). Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1275-1278. [Link]

  • Wesołowska, O., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[5][6][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(11), 4485. [Link]

Sources

A Senior Application Scientist's Guide to 6-Chlorotetrazolo[1,5-b]pyridazine as a Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. The practice of bioisosteric replacement—substituting a functional group with another that preserves biological activity while enhancing physicochemical or pharmacokinetic properties—is a powerful tool in the optimization of drug candidates.[1] The carboxylic acid moiety, while a common and often crucial component of a pharmacophore, frequently introduces challenges such as metabolic instability, poor membrane permeability, and potential toxicity.[2][3][4] This has led to a continuous search for suitable replacements.

Among the most successful carboxylic acid bioisosteres is the 5-substituted 1H-tetrazole ring, which is present in over 20 FDA-approved drugs.[1][5] Building on this precedent, the fused heterocyclic system, tetrazolo[1,5-b]pyridazine, presents an intriguing and underexplored scaffold for drug designers. This guide offers a comparative analysis of 6-chlorotetrazolo[1,5-b]pyridazine and its derivatives as bioisosteres for carboxylic acids, providing experimental context and actionable protocols for its implementation in drug discovery programs.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid group is prevalent in over 450 marketed drugs, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[6][7] However, its acidic nature and associated negative charge at physiological pH can be a double-edged sword.

Drawbacks of the Carboxylic Acid Moiety:

  • Poor Membrane Permeability: The ionized carboxylate group can hinder passive diffusion across biological membranes, limiting oral bioavailability and access to intracellular or central nervous system (CNS) targets.[2][4]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, particularly acyl glucuronidation. While often a detoxification pathway, some acyl glucuronides are reactive and have been implicated in idiosyncratic drug toxicities.[2][8]

  • Toxicity and Off-Target Effects: The inherent reactivity and chelating properties of carboxylic acids can sometimes lead to unforeseen toxicity.[3]

These limitations necessitate the exploration of bioisosteres that can mimic the key interactions of a carboxylic acid while offering a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Introducing the Tetrazolo[1,5-b]pyridazine Scaffold

The tetrazolo[1,5-b]pyridazine system is a nitrogen-rich, fused heterocyclic scaffold that has garnered interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The 6-chloro derivative, in particular, serves as a versatile intermediate for further chemical modification.[11][12]

As a bioisostere, the tetrazolo[1,5-b]pyridazine ring offers a unique combination of features. Like the simpler 1H-tetrazole, the acidic proton on the tetrazole ring allows it to act as a non-classical bioisostere of a carboxylic acid, with a pKa that can be tuned by substituents on the pyridazine ring. The delocalized negative charge of its conjugate base can mimic the carboxylate anion, enabling similar key binding interactions.[6] The fused pyridazine ring provides a rigid, planar scaffold that can be further functionalized to modulate properties like lipophilicity, solubility, and target engagement.[13]

Sources

A Comparative Guide to the Performance of Energetic Materials Derived from 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the field of energetic materials has been driven by the quest for compounds that offer a superior balance of high performance and low sensitivity. In this context, nitrogen-rich heterocyclic compounds have emerged as a focal point for research and development. Among these, the tetrazolo[1,5-b]pyridazine scaffold is a particularly promising building block. Its inherent high nitrogen content, rigid fused-ring structure, and thermal stability provide a robust foundation for the synthesis of advanced energetic materials.

This guide provides a comparative analysis of the performance of energetic materials derived from the versatile precursor, 6-chlorotetrazolo[1,5-b]pyridazine. By exploring the influence of various functional groups appended to this core, we can elucidate the structure-property relationships that govern detonation performance and sensitivity. This analysis is intended for researchers, scientists, and professionals in the field of energetic materials development, offering insights grounded in experimental data.

The Versatile Precursor: this compound

The reactivity of the chlorine atom in this compound allows for its substitution with a variety of nitrogen-rich functional groups, such as amino (-NH2), azido (-N3), and nitramino (-NHNO2) groups. This versatility enables the fine-tuning of the energetic properties of the resulting molecules. While 6-azidotetrazolo[1,5-b]pyridazine has been used as an intermediate, it is important to note that it has been reported to be capable of spontaneous detonation and should be handled with extreme caution[1]. Safer alternatives and one-pot techniques to convert this hazardous material to non-energetic intermediates have been developed[1].

Key Performance Metrics in Energetic Materials

To objectively compare the performance of these novel compounds, a set of standardized metrics is employed. These include:

  • Density (ρ): A critical parameter that directly influences the detonation velocity and pressure. Higher density allows for more energetic material to be packed into a given volume.

  • Detonation Velocity (D): The speed at which the detonation wave propagates through the explosive. It is a primary measure of an explosive's power and performance.

  • Detonation Pressure (P): The pressure of the shock wave produced by the detonation. It is a key indicator of an explosive's brisance or shattering effect.

  • Thermal Stability (Td): The decomposition temperature of the material, which is a crucial indicator of its safety and long-term stability for storage and handling.

  • Impact Sensitivity (IS) and Friction Sensitivity (FS): These metrics quantify the material's susceptibility to initiation by external stimuli such as impact and friction, providing a measure of its handling safety.

Comparative Performance Analysis

The introduction of different energetic functional groups onto the tetrazolo[1,5-b]pyridazine core significantly impacts the overall performance of the resulting compounds. The following table provides a comparative overview of key performance parameters for derivatives of this scaffold against well-known conventional energetic materials like RDX and HMX.

CompoundStructureDensity (ρ) (g/cm³)Detonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Thermal Stability (Td) (°C)Impact Sensitivity (IS) (J)
TNT 2,4,6-trinitrotoluene1.65690019.029515
RDX 1,3,5-Trinitro-1,3,5-triazinane1.82875034.02107.4
HMX Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine1.91910039.02807.4
TKX-50 Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate1.92919037.323920
Compound 1 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine1.88>6700->175≥18
3at 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine1.85874631.5163-
Compound 6 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine1.84--290>40

Data for TNT, RDX, HMX, and TKX-50 are provided for reference. Data for compounds 1, 3at, and 6 are sourced from available literature[2][3][4][5][6][7][8].

From the data, several key insights emerge:

  • High Performance of Azido Derivatives: Compound 3at , with its azido group, exhibits a detonation velocity (8746 m/s) comparable to RDX and a significant detonation pressure (31.5 GPa)[3][4][5][6][7][8]. This highlights the energetic contribution of the azido functionality. However, the presence of the azido group often leads to increased sensitivity and lower thermal stability (Td = 163 °C)[3].

  • Excellent Insensitivity of Amino Derivatives: In contrast, Compound 6 , which features amino groups instead of an azido group, demonstrates remarkable insensitivity with an impact sensitivity greater than 40 J, comparable to the insensitive explosive TATB[3]. This is coupled with a high thermal stability of 290 °C[3]. The replacement of the thermally sensitive azido group with a more stable amino group drastically improves these safety parameters[3].

  • Balanced Properties: The development of compounds like Compound 1 and its alkali metal salts showcases the potential to achieve a good balance of properties, with good thermal stability (Td > 175 °C), high energy level (vD > 6700 m·s⁻¹), and low sensitivities (IS ≥ 18 J)[2].

Experimental Protocols for Performance Evaluation

The determination of the performance characteristics of energetic materials relies on a suite of standardized experimental and computational methods.

Workflow for Evaluating New Energetic Materials

Caption: Workflow for the synthesis, characterization, and performance evaluation of a new energetic material.

Step-by-Step Methodologies:

  • Synthesis and Characterization: The initial step involves the synthesis of the target energetic material from the this compound precursor. Following synthesis, the compound's structure is unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

  • Density Measurement: The crystal density is typically measured using a gas pycnometer at a controlled temperature, usually 25°C[9].

  • Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the decomposition temperature (Td) of the energetic material. These techniques involve heating a small sample at a constant rate and monitoring the heat flow and mass loss, respectively[2].

  • Sensitivity Testing:

    • Impact Sensitivity (IS): This is determined using a fall hammer apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer. The IS value is the minimum energy required to cause a detonation in a specified percentage of trials.

    • Friction Sensitivity (FS): This is measured using a friction apparatus, like the BAM friction apparatus, which determines the force required to initiate the material between two sliding surfaces.

  • Detonation Performance Calculation: The detonation velocity (D) and detonation pressure (P) are often calculated using specialized software like EXPLO5. These calculations are based on the material's density and its calculated heat of formation (ΔfH)[2].

Structure-Property Relationships

The performance and safety characteristics of these energetic materials are intrinsically linked to their molecular structure.

Caption: Influence of functional groups on the properties of tetrazolo[1,5-b]pyridazine derivatives.

The high nitrogen content and positive heat of formation of the tetrazolo[1,5-b]pyridazine ring system provide a high energy baseline. The introduction of an azido (-N3) group further increases the nitrogen content and energy density, leading to enhanced detonation performance[3][4][5][6][7][8]. However, the inherent instability of the azido group often results in higher sensitivity to external stimuli and lower thermal stability[3].

Conversely, the incorporation of amino (-NH2) groups tends to decrease sensitivity and improve thermal stability. This is attributed to the formation of intermolecular hydrogen bonds, which create a more stable crystal lattice[3]. While this may slightly reduce the overall energy output compared to azido-containing analogues, the significant improvement in safety makes these compounds highly attractive for applications where insensitivity is a primary requirement.

Conclusion

Energetic materials derived from this compound represent a promising avenue of research in the development of advanced high-energy-density materials. The ability to tailor the performance and safety characteristics through the introduction of various functional groups offers a high degree of flexibility. While azido-substituted derivatives demonstrate impressive detonation performance, their sensitivity remains a concern. In contrast, amino-substituted analogues provide an excellent balance of good energetic properties with remarkable insensitivity and high thermal stability, making them strong candidates for insensitive munitions applications. Future research will likely focus on synthesizing novel derivatives with an optimized balance between energy, stability, and sensitivity, further unlocking the potential of the versatile tetrazolo[1,5-b]pyridazine scaffold.

References

  • Zhang, Q. et al. (n.d.). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. Available at: [Link]

  • Keshavarz, M. H. et al. (2018). Novel High-Nitrogen Content Energetic Compounds with High Detonation and Combustion Performance for use in Plastic Bonded Explosives. Central European Journal of Energetic Materials, 15(3), 364-379. Available at: [Link]

  • Huang, W. et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(7), 3652–3657. Available at: [Link]

  • Liu, Y. et al. (2019). Exploring high-energy and low-sensitivity energetic compounds based on experiments and DFT studies. New Journal of Chemistry, 43(3), 1344-1349. Available at: [Link]

  • Liu, N. et al. (2022). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. JACS Au, 2(1), 163-174. Available at: [Link]

  • Huang, W. et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. ResearchGate. Available at: [Link]

  • Huang, W. et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(7), 3652–3657. Available at: [Link]

  • Huang, W. et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Scinapse. Available at: [Link]

  • Huang, W. et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. PubMed. Available at: [Link]

  • Kretić, D. et al. (n.d.). Detonation Performance and Sensitivity. ResearchGate. Available at: [Link]

  • Chavez, D. E. et al. (2006). Green primaries: Environmentally friendly energetic complexes. Proceedings of the National Academy of Sciences, 103(17), 6454-6459. Available at: [Link]

  • Zhang, C. et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 992385. Available at: [Link]

  • Huang, W. et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Minsky DTIC. Available at: [Link]

  • Rudakov, G. F. et al. (2021). Synthesis and Physicochemical Properties of Energetic 1,2,4,5‐Tetrazinyl Derivatives of 5‐Nitro‐2,4‐dihydro‐1,2,4‐triazol‐3‐one. ChemistrySelect, 6(30), 7654-7662. Available at: [Link]

  • Sinditskii, V. P. et al. (2013). High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. Central European Journal of Energetic Materials, 10(1), 89-106. Available at: [Link]

  • Rudakov, G. F. et al. (2021). Synthesis and Physicochemical Properties of Energetic 1,2,4,5‐Tetrazinyl Derivatives of 5‐Nitro‐2,4‐dihydro‐1,2,4‐triazol‐3‐one. ChemistrySelect, 6(30), 7654-7662. Available at: [Link]

  • Wisniewski, S. R. et al. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety, 30(6), 39-43. Available at: [Link]

  • Witkowski, T. G. et al. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemPlusChem, 83(11), 984-990. Available at: [Link]

  • Fischer, N. et al. (2012). Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate. Dalton Transactions, 41(35), 10636-10641. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chlorotetrazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Chlorotetrazolo[1,5-b]pyridazine. As a compound utilized in pharmaceutical development and chemical research, its unique structure necessitates a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and environmental integrity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Hazard Assessment: Understanding the Risks

The chlorine atom at the 6-position is highly reactive towards nucleophilic substitution, which is a key feature for its use in synthesis but also a factor to consider during disposal, as it can react with other chemicals if improperly mixed.[1][8]

Key Safety and Physical Data
PropertyValueSource(s)
Chemical Name This compound[1][2][9]
CAS Number 21413-15-0[2][9]
Molecular Formula C4H2ClN5[1][2][9]
Molecular Weight 155.55 g/mol [1][2][9]
Primary Hazards Potential for explosive decomposition (heat, shock, friction), acute toxicity (if swallowed, in contact with skin, or inhaled), skin and eye irritant.[3][4]
Storage Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[10][11][12]

The Core Directive: Professional Disposal is Mandatory

Given the significant risk of uncontrolled, explosive decomposition, on-site chemical treatment or neutralization of this compound is strongly discouraged .[4] Attempting to deactivate this compound without a fully validated and peer-reviewed protocol can lead to catastrophic failure. The primary and only recommended disposal pathway is through a licensed and certified hazardous waste management company. These facilities have the specialized equipment and protocols, such as controlled high-temperature incineration with flue gas scrubbing, to safely and compliantly destroy reactive chemical waste.[10]

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the process for preparing this compound for collection by a professional disposal service.

Required Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4]

  • Eye Protection: Use chemical safety goggles in conjunction with a face shield.[4]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.[4]

  • Respiratory Protection: In case of dust formation or aerosolization, use a NIOSH-approved respirator with appropriate cartridges.[12][13]

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. This container should be made of a compatible material, such as polyethylene or polypropylene.[11]

  • Avoid Mixing Waste: Never mix this compound with other chemical waste, especially oxidizing agents, strong acids, or bases, to prevent violent reactions.[3]

  • Solid Waste: Collect any solid residues, contaminated materials (e.g., weighing paper, gloves), and unused product. Use non-sparking tools for all transfers.[10][11]

  • Contaminated Solvents: If the compound is in solution, collect it in a separate, labeled hazardous waste container designated for chlorinated organic solvents.

Packaging and Labeling for Disposal
  • Secure Containment: Ensure the waste container is securely sealed to prevent any leaks or spills.[11]

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and any known hazard pictograms (e.g., explosive, toxic).

  • Storage Before Pickup: Store the sealed and labeled waste container in a designated, cool, and well-ventilated hazardous waste accumulation area, away from heat, ignition sources, and incompatible materials.[11][12]

Emergency Spill Protocol

In the event of a spill, immediate and cautious action is required.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor or safety officer.

  • Control Ignition Sources: Remove all sources of ignition from the area.[10][11][12]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using only non-sparking tools and place it into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_disposal Final Disposal Path cluster_spill Emergency Spill Response start Identify this compound as Waste ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe spill Spill Occurs? start->spill segregate Segregate Waste (No Mixing with Other Chemicals) ppe->segregate collect Collect Waste into a Designated, Compatible Container segregate->collect seal_label Securely Seal and Label Container with Chemical Name and Hazards collect->seal_label storage Store in Designated Hazardous Waste Area seal_label->storage contact_vendor Contact Licensed Hazardous Waste Disposal Company storage->contact_vendor end_process Waste Collected for Controlled Incineration contact_vendor->end_process spill->segregate No spill_protocol Follow Emergency Spill Protocol (Evacuate, Contain, Collect with Non-Sparking Tools) spill->spill_protocol Yes spill_protocol->collect

Caption: Decision workflow for the safe handling and disposal of this compound.

References

  • Essential Safety and Disposal Protocol for N-(2H-tetrazol-5-yl). Benchchem.
  • 1H-TETRAZOLE - Safety Data Sheet. ChemicalBook.
  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Benchchem.
  • 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine.
  • 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI.
  • 6-Chloro[3][10][11]triazolo[4,3-b]pyridazine. Sigma-Aldrich. Available at:

  • 6-Chloro[3][10][11]triazolo[4,3-b]pyridazine AldrichCPR. Sigma-Aldrich. Available at:

  • This compound. 深圳市迪克曼科技开发有限公司.
  • Buy this compound | 21413-15-0. Smolecule.
  • This compound | 21413-15-0. Biosynth.
  • 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5- b ]pyridazine. ResearchGate.
  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety.
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications.

Sources

Navigating the Synthesis and Handling of 6-Chlorotetrazolo[1,5-b]pyridazine: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for qualified professionals. A comprehensive, substance-specific Safety Data Sheet (SDS) for 6-Chlorotetrazolo[1,5-b]pyridazine is not publicly available. The following recommendations are synthesized from the known hazards of structurally similar compounds, general principles of handling energetic and heterocyclic molecules, and available GHS classifications. A thorough risk assessment must be conducted by the end-user before commencing any work.

The fused tetrazolo[1,5-b]pyridazine ring system is a cornerstone of various research endeavors, prized for its unique chemical properties. However, this same structural framework harbors inherent energetic potential, demanding a meticulous and informed approach to laboratory safety. This guide provides essential, actionable intelligence on the appropriate Personal Protective Equipment (PPE) and operational protocols for handling this compound, ensuring the well-being of researchers and the integrity of your work.

Hazard Analysis: Understanding the Risks

A foundational understanding of the potential hazards associated with this compound is paramount for establishing a robust safety protocol. The primary risks are categorized as follows:

  • Explosive Potential: The tetrazole ring, a nitrogen-rich heterocycle, is a known "explosophore." The closely related compound, 6-Azidotetrazolo[1,5-b]pyridazine, has been reported to detonate spontaneously.[1][2] This precedent underscores the critical need to treat this compound as a potentially energetic material, sensitive to shock, friction, and heat.[3][4]

  • Toxicity and Irritation: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[5][6]:

    • Harmful if swallowed (Acute toxicity, oral).[5][6]

    • Causes skin irritation.[5][6]

    • Causes serious eye irritation.[5][6]

    • May cause respiratory irritation.[5][6]

  • Reactivity: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, indicating a degree of chemical reactivity that must be managed.[5]

Hazard Summary Table
Hazard TypeGHS ClassificationPotential Consequences
Physical Not explicitly classified, but potential for explosive decomposition based on structural alerts.Uncontrolled release of energy, projectile hazards, and facility damage.
Health Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (Respiratory)[6]Harm upon ingestion, skin and eye damage, and respiratory distress.
Environmental Data not available.Assumed to be harmful to aquatic life.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following protocol outlines the minimum required PPE for handling this compound.

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Handling this compound Assess_Scale Scale of Operation? Start->Assess_Scale Assess_Manipulation Physical Manipulation? (e.g., grinding, scraping) Assess_Scale->Assess_Manipulation < 1g Assess_Scale->Assess_Manipulation > 1g Level_2 Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves (Double Gloved) - Flame-Resistant Lab Coat - Consider Blast Shield Assess_Scale->Level_2 > 1g Level_1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Double Gloved) - Flame-Resistant Lab Coat Assess_Manipulation->Level_1 No Assess_Manipulation->Level_2 Yes

Caption: PPE selection workflow for handling this compound.

Detailed PPE Requirements:
  • Respiratory Protection:

    • Rationale: To prevent inhalation of airborne particles that can cause respiratory irritation.[5][6]

    • Specification: All manipulations of the solid compound should be performed in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved N95 respirator or higher is required.

  • Eye and Face Protection:

    • Rationale: To protect against splashes and accidental contact that can cause serious eye irritation.[5][6]

    • Specification: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are mandatory. When handling larger quantities or during procedures with a higher risk of splashing, chemical splash goggles and a full-face shield are required.

  • Hand Protection:

    • Rationale: To prevent skin contact which can cause irritation.[5][6]

    • Specification: Double gloving with nitrile gloves is the minimum requirement. Ensure gloves are changed immediately if contaminated or every 30 minutes during prolonged handling.

  • Body Protection:

    • Rationale: To protect the skin from contamination and to provide a barrier in case of a small fire or thermal event.

    • Specification: A flame-resistant lab coat is mandatory. For operations involving larger quantities or with a higher risk of an energetic event, a blast shield should be used.[1]

Safe Handling and Operations: Procedural Discipline

Adherence to strict operational protocols is non-negotiable when working with potentially energetic materials.

  • Engineering Controls:

    • All work must be conducted in a properly functioning chemical fume hood.

    • For any reactions or manipulations involving more than a few hundred milligrams, the use of a blast shield is strongly recommended.[1]

    • Glassware should be inspected for cracks or defects before use.

  • Scale Limitations:

    • Work with the smallest quantity of material necessary for the experiment.

    • Avoid isolating large quantities of the solid material. If possible, generate and use it in-situ.

  • Prohibited Actions:

    • Do not subject the material to grinding, shock, or friction.[3]

    • Do not heat the solid material unless its thermal stability has been thoroughly characterized by appropriate methods (e.g., DSC/TGA).

    • Avoid contact with incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential.

  • Minor Spill (Contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside of a fume hood) or Uncontrolled Reaction:

    • Evacuate the laboratory immediately.[7]

    • Activate the nearest fire alarm and alert emergency services (e.g., 911).[8]

    • Close the laboratory doors to confine the area.[7]

    • Provide emergency responders with the specific details of the incident and the materials involved.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Decontamination and Waste Disposal: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of this compound.

  • Decontamination:

    • All glassware and equipment should be thoroughly decontaminated. A rinse with a suitable organic solvent followed by a wash with soap and water is recommended.

    • Disposable materials (e.g., gloves, absorbent pads) that have come into contact with the compound should be considered hazardous waste.

  • Waste Disposal:

    • All waste containing this compound must be collected in a clearly labeled, sealed container.

    • The waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations for chlorinated and potentially energetic materials.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Disposal of chlorinated water into sanitary sewers may be an option in some jurisdictions, but requires coordination with local authorities.[10]

By integrating these safety protocols into your laboratory workflow, you can mitigate the risks associated with handling this compound and foster a culture of safety and scientific excellence.

References

  • Gleason, J. D., et al. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. Retrieved from [Link]

  • ACS Publications. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Retrieved from [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. JACS Au. Retrieved from [Link]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • PubChem. (n.d.). 6-Chloro-(1,2,3,4)tetrazolo(1,5-b)pyridazine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • MDPI. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Basic Emergency Procedures Hazardous Materials Spill or Release. Retrieved from [Link]

  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Baran Lab. (2021, April 5). 2021 Heterocyclic Chemistry - Lecture 1. YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorotetrazolo[1,5-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chlorotetrazolo[1,5-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.